molecular formula C18H36O2 B1677175 Octyl decanoate CAS No. 2306-92-5

Octyl decanoate

Cat. No.: B1677175
CAS No.: 2306-92-5
M. Wt: 284.5 g/mol
InChI Key: HRPZGPXWSVHWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl caprate is a biochemical.

Properties

IUPAC Name

octyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-3-5-7-9-11-12-14-16-18(19)20-17-15-13-10-8-6-4-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPZGPXWSVHWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062321
Record name Decanoic acid, octyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2306-92-5
Record name Octyl decanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2306-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyl caprate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002306925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanoic acid, octyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Decanoic acid, octyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl decanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.258
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCTYL CAPRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX4042MLV4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Octyl Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl decanoate (B1226879) (CAS No. 2306-92-5), also known as octyl caprate, is the ester of octanol (B41247) and decanoic acid.[1][2] With its unique combination of properties, including low volatility, good solvency, and a favorable safety profile, it has garnered interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of the core chemical properties of octyl decanoate, with a focus on its relevance to research, particularly in the realm of drug development as a potential skin penetration enhancer.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a mild, fatty, or waxy odor.[2][3] It is characterized by its lipophilic nature, being practically insoluble in water but soluble in alcohols and dimethyl sulfoxide (B87167) (DMSO).[2][4][5]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₈H₃₆O₂[6]
Molecular Weight 284.48 g/mol [6]
CAS Number 2306-92-5[2]
Appearance Colorless to pale yellow liquid[3]
Odor Mild, fatty, waxy[2]
Density 0.864 g/cm³ at 25°C[7]
Boiling Point 334.00 to 336.00 °C at 760 mmHg[2]
Melting Point -0.7 °C[7]
Flash Point 158.5 °C[7]
Vapor Pressure 0.000126 mmHg at 25 °C (estimated)[2]
logP (o/w) 7.918 (estimated)[2]
Table 2: Solubility Profile of this compound
SolventSolubilitySource(s)
Water Insoluble (0.00371 mg/L at 25°C, est.)[2]
Alcohol Soluble[2]
Dimethyl Sulfoxide (DMSO) Soluble[4]
Ethanol (96%) Miscible[5]
Ether Soluble[8]
Chloroform Soluble[8]

Chemical Reactivity and Synthesis

The primary chemical reactions involving this compound are hydrolysis and transesterification. Hydrolysis, the cleavage of the ester bond by water, yields decanoic acid and octanol. Transesterification involves the reaction with another alcohol to form a different ester.[6]

The synthesis of this compound is most commonly achieved through Fischer esterification of decanoic acid and octanol or through enzymatic catalysis.

Fischer Esterification Logical Workflow

Fischer_Esterification Reactants Decanoic Acid + Octanol Reaction_Vessel Reaction at Reflux (Heat) Reactants->Reaction_Vessel Charge Catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) Catalyst->Reaction_Vessel Add Workup Work-up Reaction_Vessel->Workup Cool & Transfer Purification Purification Workup->Purification Extract & Dry Product This compound Purification->Product Distillation

Caption: Logical workflow for the synthesis of this compound via Fischer esterification.

Enzymatic Synthesis Workflow

Enzymatic_Synthesis Substrates Decanoic Acid + Octanol Reaction Controlled Temperature (e.g., 40-60°C) Substrates->Reaction Combine Enzyme Immobilized Lipase (B570770) (e.g., Candida antarctica Lipase B) Enzyme->Reaction Add Separation Enzyme Separation Reaction->Separation Filter Purification Purification Separation->Purification Transfer Supernatant Product This compound Purification->Product Vacuum Distillation

Caption: Workflow for the enzymatic synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is a generalized procedure based on standard Fischer esterification techniques.[9][10][11][12]

Materials:

  • Decanoic acid

  • 1-Octanol (B28484)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), combine decanoic acid and a molar excess of 1-octanol (e.g., 1.2 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-5 mol%).

  • Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, water will be collected as it forms, driving the equilibrium towards the product. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to remove unreacted starting materials and any high-boiling impurities.

Protocol 2: Enzymatic Synthesis of this compound

This protocol utilizes an immobilized lipase for a more environmentally friendly synthesis.[13]

Materials:

  • Decanoic acid

  • 1-Octanol

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)

  • Organic solvent (optional, e.g., hexane)

Procedure:

  • Reaction Setup: In a temperature-controlled shaker flask, combine equimolar amounts of decanoic acid and 1-octanol. A solvent-free system can be used, or a minimal amount of an organic solvent like hexane (B92381) can be added.

  • Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the total substrates).

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with continuous shaking for 24-48 hours. Monitor the conversion by GC analysis of small aliquots.

  • Enzyme Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse.

  • Purification: The liquid phase, containing the this compound product, can be purified by vacuum distillation to remove any unreacted starting materials.

Analytical Methods

The purity and identity of synthesized this compound can be confirmed using various analytical techniques.

Table 3: Analytical Methods for this compound
TechniquePurposeTypical Parameters
Gas Chromatography (GC) Purity assessment and reaction monitoringColumn: VF-17ms (30 m x 0.25 mm x 0.25 µm) or similar; Carrier Gas: Helium; Injector Temp: 250°C; Oven Program: Initial 55°C, ramp to 300°C; Detector: FID or MS.
Infrared (IR) Spectroscopy Functional group identificationLook for the characteristic ester C=O stretch around 1740 cm⁻¹ and C-O stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation¹H NMR will show characteristic signals for the octyl and decanoyl chains. ¹³C NMR will confirm the presence of the ester carbonyl carbon around 173 ppm.

Applications in Drug Development: Skin Penetration Enhancement

This compound, along with other fatty acid esters, is recognized for its potential as a skin penetration enhancer in topical and transdermal drug delivery systems.[1][14][15] These enhancers reversibly reduce the barrier function of the stratum corneum, the outermost layer of the skin, thereby facilitating the absorption of active pharmaceutical ingredients (APIs).

Mechanism of Action

The primary mechanism by which fatty acid esters like this compound enhance skin penetration is through the disruption of the highly ordered lipid matrix of the stratum corneum.[14][15] This can be visualized as the insertion of the lipophilic ester molecules between the organized lipid bilayers, leading to an increase in fluidity and the creation of more permeable domains. This disruption facilitates the diffusion of drug molecules through the skin barrier.

Signaling Pathway of Skin Penetration Enhancement

Skin_Penetration cluster_0 Stratum Corneum SC_Lipids Highly Ordered Lipid Bilayers Disruption Disruption of Lipid Packing & Increased Fluidity SC_Lipids->Disruption Leads to Octyl_Decanoate This compound Octyl_Decanoate->SC_Lipids Intercalates into Increased_Permeability Increased Permeability of Stratum Corneum Disruption->Increased_Permeability Penetration Enhanced Drug Penetration Increased_Permeability->Penetration Drug Drug Molecule Drug->Increased_Permeability Diffuses through

Caption: Proposed mechanism of this compound as a skin penetration enhancer.

Experimental Protocol: In Vitro Skin Permeation Study

This protocol outlines a general method for evaluating the effect of this compound on the permeation of a model drug through an excised skin membrane using a Franz diffusion cell.

Materials:

  • Excised human or animal skin (e.g., porcine ear skin)

  • Franz diffusion cells

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for the drug)

  • Model drug

  • Test formulation containing the model drug and this compound

  • Control formulation containing the model drug without this compound

  • High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

  • Skin Preparation: Thaw frozen skin at room temperature. Excise a section of full-thickness skin and carefully remove any subcutaneous fat. Cut the skin to the appropriate size to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor solution. Ensure no air bubbles are trapped beneath the skin.

  • Dosing: Apply a precise amount of the test or control formulation to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed receptor solution.

  • Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. The slope of the linear portion of this plot gives the steady-state flux. The enhancement ratio (ER) can be calculated by dividing the flux from the test formulation by the flux from the control formulation.

Safety and Toxicology

This compound is generally considered to have a low order of toxicity and is not classified as a hazardous substance.[16]

Table 4: Toxicological Profile of this compound
EndpointResultSource(s)
Acute Oral Toxicity Not determined; related fatty acid esters have very low acute oral toxicity (LD₅₀ > 5 g/kg in rats)[17]
Acute Dermal Toxicity Not determined; not expected to be toxic via dermal route[16]
Skin Irritation Not classified as a skin irritant; some studies on related compounds show mild to moderate irritation at high concentrations[16][17]
Eye Irritation Not classified as an eye irritant; studies on related compounds show minimal to mild irritation[16][17][18]
Skin Sensitization Not classified as a skin sensitizer[16]
Mutagenicity Not classified as a mutagen[16]
Carcinogenicity Not classified as a carcinogen[16]

Handling and Storage:

  • Handling: Ensure good ventilation of the work station. Wear personal protective equipment, including safety glasses and gloves. Do not eat, drink, or smoke when using this product. Always wash hands after handling.[16]

  • Storage: Store in a well-ventilated place. Keep cool.[16]

Conclusion

This compound is a versatile ester with well-defined chemical and physical properties. Its synthesis is achievable through established methods like Fischer esterification and enzymatic catalysis. Of particular interest to the pharmaceutical sciences is its role as a skin penetration enhancer, which is attributed to its ability to disrupt the lipid organization of the stratum corneum. With a favorable safety profile, this compound continues to be a compound of interest for researchers and drug development professionals exploring novel topical and transdermal delivery systems. Further research into its specific interactions with skin lipids and quantitative solubility in a broader range of solvents would provide even greater utility for formulation development.

References

An In-depth Technical Guide to Octyl Decanoate (CAS 2306-92-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl decanoate (B1226879) (CAS 2306-92-5), also known as octyl caprate, is the ester formed from the reaction of decanoic acid and octanol.[1] This lipophilic compound is a colorless to pale yellow liquid with a characteristic mild, waxy, and fatty odor.[2][3] Due to its properties as an emollient, solvent, and penetration enhancer, octyl decanoate has found applications in the cosmetic, fragrance, and food industries.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, potential applications in drug development, and safety information for this compound, tailored for a scientific audience.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various formulations and experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Identifiers
CAS Number2306-92-5[1][4][5][6]
IUPAC NameThis compound[1]
SynonymsOctyl caprate, Decanoic acid, octyl ester, n-Octyl decanoate[1][5][6][7]
Molecular FormulaC18H36O2[1][4][5][6]
Molecular Weight284.48 g/mol [1][4][5][8][6]
InChI KeyHRPZGPXWSVHWPB-UHFFFAOYSA-N[1][5][6]
SMILESCCCCCCCCCC(=O)OCCCCCCCC[1]
Physical Properties
AppearanceColorless to pale yellow liquid[3]
OdorMild fatty waxy
Melting Point-0.7 °C[1][4]
Boiling Point334.00 to 336.00 °C @ 760.00 mm Hg[1][2][5]
Density0.864 g/cm³[4][5]
Flash Point158.33 °C (317.00 °F)[2][4][5]
Vapor Pressure0.000126 mmHg @ 25.00 °C (estimated)[2][5]
Refractive Index1.442[4][5]
Solubility
Water0.00371 mg/L @ 25 °C (estimated)[2]
Organic SolventsSoluble in alcohol and DMSO[1][2]
Partition Coefficient
logP (o/w)7.918 (estimated)[2]

Synthesis and Chemical Reactions

This compound is primarily synthesized through the esterification of decanoic acid and n-octanol. This reaction can be catalyzed by acids or enzymes.

Catalytic Esterification

The most common method for synthesizing this compound is through a direct esterification reaction.

G Figure 1: Catalytic Esterification of Decanoic Acid and Octanol Decanoic_Acid Decanoic Acid Reaction Decanoic_Acid->Reaction Octanol n-Octanol Octanol->Reaction Catalyst Acid Catalyst (e.g., Sulfuric Acid) Catalyst->Reaction Catalyzes Heat Heat (393-423 K) Heat->Reaction Promotes Octyl_Decanoate This compound Water Water Reaction->Octyl_Decanoate Reaction->Water

Figure 1: Catalytic Esterification of Decanoic Acid and Octanol

Experimental Protocol: Acid-Catalyzed Esterification

A typical laboratory-scale synthesis of this compound via acid-catalyzed esterification is as follows:

  • Reactant Preparation: Decanoic acid and n-octanol are mixed in a suitable molar ratio (e.g., 1:1 or with an excess of one reactant to drive the equilibrium).

  • Catalyst Addition: A strong acid catalyst, such as sulfuric acid or a solid acid resin like Dowex, is added to the reaction mixture.[1]

  • Reaction Conditions: The mixture is heated to a temperature range of 393-423 K.[1] To favor the formation of the ester, water, a byproduct of the reaction, is continuously removed, for example, by using a Dean-Stark apparatus.[9]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or by measuring the acid value of the reaction mixture.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled. The catalyst is neutralized or filtered off. The crude product is then washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid and unreacted starting materials. The final product is purified by distillation under reduced pressure.

Enzymatic Esterification

Lipases can also be employed as biocatalysts for the synthesis of this compound. This method offers advantages such as milder reaction conditions and higher specificity.

G Figure 2: Lipase-Mediated Synthesis of this compound Decanoic_Acid Decanoic Acid Reaction Decanoic_Acid->Reaction Octanol n-Octanol Octanol->Reaction Lipase Lipase (e.g., from Humicola lanuginosa) Lipase->Reaction Catalyzes Organic_Solvent Organic Solvent (e.g., hexane) Organic_Solvent->Reaction Reaction Medium Octyl_Decanoate This compound Water Water Reaction->Octyl_Decanoate Reaction->Water

Figure 2: Lipase-Mediated Synthesis of this compound

Experimental Protocol: Lipase-Mediated Esterification

  • Enzyme and Substrate Preparation: A lipase, such as that from Humicola lanuginosa, is immobilized or used in its free form.[1] Decanoic acid and n-octanol are dissolved in a suitable organic solvent, like hexane, to create a non-aqueous environment that favors synthesis over hydrolysis.[1]

  • Reaction Conditions: The enzyme is added to the substrate solution, and the mixture is incubated at a controlled temperature, typically between 40-60°C, with agitation.[1]

  • Water Activity Control: The water activity of the system is a critical parameter and is kept low to drive the equilibrium towards ester formation.[9]

  • Reaction Monitoring: The synthesis of this compound is monitored over time using methods like GC to determine the conversion rate.

  • Product Recovery: After the reaction, the enzyme is separated by filtration. The solvent is then removed under vacuum, and the resulting this compound can be further purified if necessary.

Chemical Reactions

This compound can undergo hydrolysis and transesterification reactions.

  • Hydrolysis: In the presence of water, and typically catalyzed by an acid or a base, the ester bond of this compound can be cleaved to yield decanoic acid and octanol.[1]

  • Transesterification: this compound can react with another alcohol in the presence of a suitable catalyst to form a different ester and release octanol.[1]

Applications in Drug Development

While primarily used in the cosmetic and fragrance industries, the physicochemical properties of this compound suggest its potential utility in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems.

  • Emollient and Vehicle: Its oily nature and good spreading characteristics make it a suitable vehicle for lipophilic active pharmaceutical ingredients (APIs) in creams, lotions, and ointments.

  • Solvent: this compound can act as a solvent for poorly water-soluble drugs, potentially enhancing their solubility in topical formulations.

  • Penetration Enhancer: As a fatty acid ester, it may function as a penetration enhancer, facilitating the transport of APIs across the stratum corneum. This is an area that warrants further investigation to quantify its efficacy and understand the underlying mechanisms.

Analytical Characterization

The purity and identity of this compound can be confirmed using a variety of analytical techniques.

G Figure 3: Analytical Workflow for this compound Characterization Sample This compound Sample GC Gas Chromatography (GC) Sample->GC FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Sample->FTIR NMR Nuclear Magnetic Resonance Spectroscopy (NMR) Sample->NMR MS Mass Spectrometry (MS) GC->MS Purity Purity Assessment GC->Purity Structure_Confirmation Structural Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation NMR->Structure_Confirmation

Figure 3: Analytical Workflow for this compound Characterization

Experimental Protocols: Analytical Methods

  • Gas Chromatography (GC): A gas chromatograph equipped with a flame ionization detector (FID) and a non-polar capillary column can be used to determine the purity of this compound. The retention time under specific temperature programming conditions would be characteristic of the compound.

  • Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry can provide structural information through the fragmentation pattern of the molecule, confirming its identity.[6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): An FTIR spectrum of this compound will show characteristic absorption bands for the ester functional group, including a strong C=O stretching vibration around 1740 cm⁻¹ and C-O stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the complete chemical structure of this compound, confirming the connectivity of the octyl and decanoyl chains.

Safety and Handling

Based on available data, this compound is considered to be of low toxicity and is not classified as a hazardous substance.[2][7]

Table 2: Safety Information for this compound

Hazard CategoryClassificationSource(s)
GHS ClassificationNot classified[2][7]
NFPA Health Hazard0 - No significant risk to health[7]
NFPA Fire Hazard1 - Must be preheated before ignition can occur[7]
NFPA Reactivity0 - Normally stable[7]
First Aid Measures
InhalationRemove to fresh air.[7]
Skin ContactWash with plenty of water.[7]
Eye ContactRinse with water as a precaution.[7]
IngestionCall a poison center or doctor if you feel unwell.[7]

It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), such as gloves and safety glasses, as per good laboratory practice.[7]

Conclusion

This compound is a well-characterized fatty acid ester with established applications in various industries. For drug development professionals, its properties as a lipophilic solvent and emollient present opportunities for its use in topical and transdermal formulations. Further research is warranted to fully explore its potential as a penetration enhancer and its compatibility with a wider range of active pharmaceutical ingredients. The synthetic routes are straightforward, and a suite of analytical methods is available for its characterization and quality control. Its favorable safety profile makes it an attractive excipient for consideration in pharmaceutical product development.

References

An In-depth Technical Guide to Octyl Decanoate: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl decanoate (B1226879) (CAS No. 2306-92-5), also known as octyl caprate, is the ester formed from the reaction of decanoic acid and octanol.[1] With the molecular formula C18H36O2, this long-chain fatty acid ester is a clear, oily liquid with a mild, waxy, and fatty odor.[1][2] While traditionally used in the fragrance and cosmetics industries as an emollient and skin-conditioning agent, its physicochemical properties make it a compound of interest for pharmaceutical applications, particularly in the realm of topical and transdermal drug delivery.[1][2] This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, analysis, and potential applications of octyl decanoate for professionals in drug development and scientific research.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the tables below, providing essential data for formulation and analytical development.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C18H36O2[1]
Molecular Weight 284.5 g/mol [1]
CAS Number 2306-92-5[1]
IUPAC Name This compound[1]
Synonyms Octyl caprate, Decanoic acid, octyl ester[1]
Appearance Clear, oily liquid[3]
Melting Point -0.7 °C[4]
Boiling Point 334.00 to 336.00 °C @ 760.00 mm Hg[2]
Density 0.864 g/cm³[4]
Flash Point 158.5 °C (317.00 °F)[2][4]
Solubility Soluble in alcohol and DMSO. Water solubility is very low (est. 0.00371 mg/L @ 25 °C).[1][2]
logP (o/w) 7.918 (estimated)[2]

Table 2: Mass Spectrometry Data for this compound

Adductm/zPredicted Collision Cross Section (CCS) (Ų)
[M+H]⁺ 285.27883179.2
[M+Na]⁺ 307.26077181.6
[M-H]⁻ 283.26427177.3
[M+NH₄]⁺ 302.30537195.3
[M+K]⁺ 323.23471179.0
[M]⁺ 284.27100186.6
[M]⁻ 284.27210186.6

Data obtained from predicted values.

Spectroscopic data, including 13C NMR, Vapor Phase IR, and Mass Spectrometry (GC-MS), are available for this compound, which are crucial for its identification and purity assessment.[5]

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being catalytic esterification and enzymatic synthesis.

Catalytic Esterification (Fischer Esterification)

This method involves the reaction of decanoic acid with n-octanol in the presence of an acid catalyst, such as sulfuric acid.[1] The reaction is driven to completion by removing the water formed during the reaction, often using a Dean-Stark apparatus.

Experimental Protocol: Acid-Catalyzed Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine decanoic acid (1.0 mol), 1-octanol (B28484) (1.2 mol), and an azeotropic solvent such as toluene.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 mol) to the reaction mixture while stirring.

  • Reaction: Heat the mixture to reflux (approximately 110-120°C). The water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid by washing the mixture with a saturated solution of sodium bicarbonate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Enzymatic Synthesis

Lipase-catalyzed esterification offers a milder and more environmentally friendly alternative to chemical synthesis.[6] Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym® 435), are often used to facilitate easy separation and reuse of the biocatalyst.[7]

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

  • Reactant Preparation: In a temperature-controlled reaction vessel, combine decanoic acid (1.0 mol) and 1-octanol (1.0 to 3.0 mol). The reaction can be run solvent-free or in a non-polar organic solvent like hexane (B92381).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435, typically 1-10% by weight of the total substrates).

  • Reaction Conditions: Incubate the mixture at a controlled temperature, generally between 40-60°C, with continuous stirring or shaking.

  • Monitoring: Monitor the formation of this compound over time using GC or high-performance liquid chromatography (HPLC).

  • Enzyme Recovery: Upon completion of the reaction, separate the immobilized enzyme by filtration. The enzyme can be washed with a solvent and dried for reuse.

  • Purification: Remove the solvent (if used) and any unreacted starting materials under reduced pressure. The product can be further purified by vacuum distillation if necessary.

G cluster_0 Lipase-Catalyzed Synthesis of this compound reactants Reactants Decanoic Acid + 1-Octanol reaction_vessel Reaction Vessel (Solvent-free or in Hexane) 40-60°C with stirring reactants->reaction_vessel enzyme Immobilized Lipase (e.g., Novozym® 435) enzyme->reaction_vessel monitoring Reaction Monitoring (GC/HPLC) reaction_vessel->monitoring Aliquots taken filtration Filtration reaction_vessel->filtration Reaction complete monitoring->reaction_vessel Continue reaction recycled_enzyme Recycled Enzyme filtration->recycled_enzyme Wash and dry purification Purification (Vacuum Distillation) filtration->purification Filtrate product This compound purification->product

Caption: Workflow for the lipase-catalyzed synthesis of this compound.

Analytical Methods

The purity and identity of this compound are typically assessed using gas chromatography coupled with mass spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent, such as hexane or ethyl acetate.

  • GC Conditions:

    • Injector: Split/splitless injector, typically at 250°C.

    • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A temperature gradient is used to ensure good separation. For example, start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5-10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or ion trap.

    • Scan Range: m/z 40-550.

    • Transfer Line Temperature: 280°C.

  • Data Analysis: The retention time of the this compound peak is used for identification against a standard. The mass spectrum is compared with a reference library (e.g., NIST) to confirm the identity.[8] The fragmentation pattern of esters typically shows characteristic losses of the alkoxy group and fragments related to the acyl chain. Purity is determined by the relative peak area of the this compound.

Applications in Drug Development

While not extensively studied as a primary active pharmaceutical ingredient (API), this compound and similar long-chain fatty acid esters hold promise as excipients in pharmaceutical formulations, particularly for topical and transdermal drug delivery.

Skin Penetration Enhancement

The lipophilic nature of this compound allows it to interact with the lipid matrix of the stratum corneum, the primary barrier of the skin.[9] Like other fatty acid esters, it is postulated to enhance the penetration of APIs by disrupting the ordered structure of the intercellular lipids, thereby increasing their fluidity and permeability.[9] This mechanism is thought to create more permeable pathways for drug molecules to diffuse through the skin. Although direct studies on this compound as a penetration enhancer are limited, related compounds like decyl oleate (B1233923) have demonstrated this effect.[9]

G cluster_0 Mechanism of Fatty Acid Ester as a Skin Penetration Enhancer sc Stratum Corneum (Highly ordered lipid bilayers) disruption Disruption of Lipid Packing (Increased Fluidity) sc->disruption Leads to ester This compound (Lipophilic Ester) ester->sc Intercalates into permeation Enhanced Drug Permeation disruption->permeation api API api->disruption Facilitated by

Caption: Proposed mechanism of this compound as a skin penetration enhancer.

Emollient and Solvent in Topical Formulations

This compound's properties as an emollient and its ability to dissolve lipophilic APIs make it a suitable candidate for inclusion in creams, lotions, and ointments.[1] Its non-greasy feel and good spreading characteristics can improve the aesthetic and sensory properties of topical formulations, which can in turn enhance patient compliance.

Toxicological Profile

The toxicological data for this compound itself is not extensively detailed in publicly available literature.[2] However, information on structurally related compounds and its constituent parts (decanoic acid and octanol) can provide an initial assessment. A study on a mixture of diesters including octanoic and decanoic acids found low acute oral and dermal toxicity (LD50 > 2,000 mg/kg bw in rats).[10] As with any excipient, a full toxicological evaluation would be necessary for its inclusion in a pharmaceutical formulation.

Conclusion

This compound is a well-characterized fatty acid ester with established applications in the cosmetics industry. For the pharmaceutical scientist, its lipophilic nature, solvent capacity, and potential as a skin penetration enhancer present opportunities for its use in the development of topical and transdermal drug delivery systems. The detailed synthesis and analytical protocols provided in this guide offer a foundation for researchers to explore the utility of this compound in novel drug formulations. Further research is warranted to fully elucidate its efficacy and safety profile as a pharmaceutical excipient.

References

An In-depth Technical Guide to the Synthesis of Octyl Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing octyl decanoate (B1226879), an ester with significant applications in the pharmaceutical, cosmetic, and flavor industries. This document details the core methodologies, including traditional acid-catalyzed esterification and modern enzymatic synthesis, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and replication.

Introduction to Octyl Decanoate Synthesis

This compound is synthesized through the esterification of decanoic acid and octanol. The reaction is reversible and typically requires a catalyst to achieve practical conversion rates within a reasonable timeframe. The primary methods of synthesis involve the use of homogeneous acid catalysts, heterogeneous solid acid catalysts, and lipases. The choice of method is often dictated by factors such as desired yield, purity requirements, scalability, and environmental considerations.

Synthetic Methodologies

Acid-Catalyzed Esterification

Acid-catalyzed esterification, or Fischer esterification, is a well-established method for synthesizing esters.[1] This process involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The equilibrium of this reaction is typically shifted towards the product by removing water as it is formed, often through azeotropic distillation.[2]

Homogeneous Catalysis: Strong acids like sulfuric acid are commonly used as catalysts due to their high activity.[3] However, their use presents challenges in terms of catalyst separation, reactor corrosion, and environmental concerns.[4]

Heterogeneous Catalysis: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts such as ion-exchange resins (e.g., Dowex 50WX8) have been employed.[5] These catalysts are easily separated from the reaction mixture, are often reusable, and are generally less corrosive.[5]

Enzymatic Synthesis

Enzymatic synthesis, utilizing lipases as biocatalysts, offers a greener and more selective alternative to chemical catalysis.[1] Lipases can operate under milder reaction conditions, which helps to minimize side reactions and energy consumption.[6] Immobilized lipases are particularly advantageous as they can be easily recovered and reused, enhancing the economic viability of the process.[7]

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for the different synthetic routes to this compound, based on available literature.

Table 1: Comparison of Catalytic Systems for this compound Synthesis

ParameterHomogeneous Acid Catalysis (Sulfuric Acid)Heterogeneous Acid Catalysis (Dowex 50WX8)Enzymatic Catalysis (Immobilized Lipase)
Catalyst Loading 1-5 mol% based on limiting reactant[3]1-5 wt% based on total reactants[2]5-10% by weight of total substrates[8]
Temperature 393 - 423 K[5]393 - 423 K[5]40 - 60 °C[8]
Molar Ratio (Alcohol:Acid) 3:1 to 10:1[5]3:1 to 10:1[5]1:1 to 1:3[2]
Reaction Time 2-10 hours[2]2-10 hours[2]1-24 hours[8]
Conversion/Yield 80-95%[2]High conversion reported[5]85-92% (with Humicola lanuginosa lipase)[2]
Key Advantages High reaction ratesEase of catalyst separation, reusabilityHigh selectivity, mild conditions, environmentally friendly
Key Disadvantages Difficult catalyst separation, corrosion, side reactions[3]Potential for mass transfer limitations[2]Higher catalyst cost, potentially slower reaction rates

Table 2: Product Composition in the Synthesis of 1-Octyl Decanoate using Dowex 50WX8 Catalyst [5]

ComponentComposition (mass %) at 403 KComposition (mass %) at 423 K
1-octanol66.3%56.7%
Decanoic acid0.1%0.1%
1-octyl decanoate30.4%32.1%
Dioctyl ether2.4%10.2%
Others0.8%0.9%
Data derived from a study with an initial alcohol-to-acid molar ratio of 5:1 and 1 mass % of catalyst.

Experimental Protocols

Protocol for Acid-Catalyzed Synthesis using Sulfuric Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, combine decanoic acid (1.0 mol), n-octanol (1.2 mol), and an appropriate azeotropic solvent such as toluene.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.01-0.05 mol) to the reaction mixture while stirring.

  • Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by measuring the amount of water collected.

  • Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Neutralization and Extraction: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation.[9]

Protocol for Heterogeneous Acid-Catalyzed Synthesis using Dowex 50WX8
  • Reaction Setup: In a glass reactor equipped with a magnetic stirrer, thermometer, and a system for azeotropic water removal, charge decanoic acid, n-octanol (e.g., in a 1:5 molar ratio), and Dowex 50WX8 catalyst (e.g., 1 mass %).[5]

  • Reaction: Heat the mixture to the desired temperature (e.g., 413 K) with vigorous stirring to avoid mass transfer limitations. Continuously remove the water produced during the reaction.[5]

  • Catalyst Removal: After the reaction is complete (as determined by monitoring the acid number of the mixture), cool the reactor and separate the solid catalyst by filtration.

  • Purification: The liquid product mixture can be purified by vacuum distillation to isolate the this compound.

Protocol for Enzymatic Synthesis using Immobilized Lipase (B570770)
  • Reaction Setup: In a temperature-controlled shaker or stirred-tank reactor, combine decanoic acid (1.0 mol) and n-octanol (1.0 to 1.2 mol) in a solvent-free system or a suitable organic solvent (e.g., n-hexane).

  • Enzyme Addition: Add an immobilized lipase, such as Novozym® 435 (Candida antarctica lipase B), at a loading of 5-10% by weight of the total substrates.[8]

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with continuous agitation (e.g., 200 rpm) for a specified duration (e.g., 24 hours).[8] Monitor the conversion of decanoic acid by techniques such as gas chromatography (GC).

  • Enzyme Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a solvent (e.g., hexane) and dried for reuse.[8]

  • Purification: The liquid phase, containing the this compound, can be purified by vacuum distillation to remove any unreacted starting materials.[8]

Visualizing the Process: Diagrams

Chemical Reaction Pathway

The following diagram illustrates the Fischer esterification reaction for the synthesis of this compound from decanoic acid and octanol.

G cluster_reactants Reactants cluster_products Products Decanoic_Acid Decanoic Acid (CH3(CH2)8COOH) Equilibrium + Decanoic_Acid->Equilibrium Octanol Octanol (CH3(CH2)7OH) Octanol->Equilibrium Octyl_Decanoate This compound (CH3(CH2)8COO(CH2)7CH3) Water Water (H2O) Equilibrium->Octyl_Decanoate Equilibrium->Water Catalyst H+ or Lipase Equilibrium->Catalyst

Caption: Fischer esterification of decanoic acid and octanol.

General Experimental Workflow

This diagram outlines the typical workflow for the synthesis and purification of this compound.

G Start Start Reactants Combine Decanoic Acid, Octanol, and Catalyst Start->Reactants Reaction Heat and Stir (with water removal if applicable) Reactants->Reaction Monitoring Monitor Reaction Progress (e.g., GC, TLC, Acid Number) Reaction->Monitoring Completion Reaction Complete? Monitoring->Completion Completion->Reaction No Workup Cool and Quench/ Neutralize Reaction Completion->Workup Yes Separation Separate Catalyst (Filtration) Workup->Separation Extraction Liquid-Liquid Extraction Separation->Extraction Purification Dry and Concentrate/ Vacuum Distillation Extraction->Purification Product Pure this compound Purification->Product

Caption: General workflow for this compound synthesis.

Catalyst Selection Flowchart

The choice of catalyst is a critical decision in the synthesis of this compound. This flowchart provides a logical guide for selecting an appropriate catalyst based on key considerations.

G Start Catalyst Selection Purity High Purity and Selectivity Required? Start->Purity Enzymatic Consider Enzymatic Catalysis (e.g., Immobilized Lipase) Purity->Enzymatic Yes Green Green Chemistry and Sustainability a Priority? Purity->Green No Cost Low Catalyst Cost a Primary Factor? Purity->Cost No End_Enzyme End_Enzyme Enzymatic->End_Enzyme Select Lipase Green->Enzymatic Yes Heterogeneous Consider Heterogeneous Acid Catalyst (e.g., Dowex) Green->Heterogeneous No End_Hetero End_Hetero Heterogeneous->End_Hetero Select Solid Acid Homogeneous Consider Homogeneous Acid Catalyst (e.g., H2SO4) End_Homo End_Homo Homogeneous->End_Homo Select H2SO4 Cost->Homogeneous Yes Scale Large-Scale Production? Cost->Scale No Scale->Heterogeneous No Scale->Homogeneous Yes

Caption: Decision flowchart for catalyst selection.

References

An In-depth Technical Guide to Octyl Decanoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of octyl decanoate (B1226879), an ester of octanol (B41247) and decanoic acid. It details its chemical identity, physicochemical properties, synthesis methodologies, and its potential applications in drug delivery as a penetration enhancer. This document is intended to be a valuable resource for professionals in research and development who are exploring the use of this compound in their work.

Chemical Identification and Synonyms

The compound with the systematic IUPAC name octyl decanoate is also known by several synonyms in scientific literature and commercial contexts.[1][2][3] Proper identification is crucial for accurate sourcing and regulatory compliance.

Table 1: IUPAC Name and Synonyms of this compound

Identifier TypeIdentifier
IUPAC Name This compound[1]
Synonyms Decanoic acid, octyl ester[1][4]
Octyl caprate[1][4]
n-Octyl decanoate[2]
CAS Number 2306-92-5[1][4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in various formulations. The following table summarizes key quantitative data.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C18H36O2[1][5]
Molecular Weight 284.48 g/mol [5]
Boiling Point 334.00 to 336.00 °C @ 760.00 mm Hg[6]
Melting Point -0.7 °C[1][4]
Density 0.864 g/cm³[4][5]
Flash Point 158.5 °C (317.3 °F)[5][6]
logP (o/w) 7.918 (estimated)[6]
Solubility Soluble in alcohol and DMSO. Insoluble in water (0.00371 mg/L @ 25 °C, estimated).[1][6]
Vapor Pressure 0.000126 mmHg @ 25.00 °C (estimated)[6]

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through two primary methods: acid-catalyzed esterification and enzyme-catalyzed esterification.

Acid-Catalyzed Esterification (Fischer Esterification)

This traditional method involves the reaction of decanoic acid with octanol in the presence of a strong acid catalyst.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine decanoic acid (1.0 mol), 1-octanol (B28484) (1.2 mol), and an azeotropic solvent such as toluene.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mol) to the reaction mixture while stirring.

  • Reaction: Heat the mixture to reflux (approximately 110-120°C). The water formed during the reaction is removed by azeotropic distillation and collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the remaining acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solution under reduced pressure to remove the solvent.

  • Purification: The crude this compound can be further purified by vacuum distillation to yield the final product.

G cluster_reactants Reactants cluster_process Process cluster_product Product Decanoic Acid Decanoic Acid Reflux (110-120°C) Reflux (110-120°C) Decanoic Acid->Reflux (110-120°C) 1-Octanol 1-Octanol 1-Octanol->Reflux (110-120°C) Sulfuric Acid (catalyst) Sulfuric Acid (catalyst) Sulfuric Acid (catalyst)->Reflux (110-120°C) Toluene (solvent) Toluene (solvent) Toluene (solvent)->Reflux (110-120°C) Dean-Stark Trap (Water Removal) Dean-Stark Trap (Water Removal) Reflux (110-120°C)->Dean-Stark Trap (Water Removal) Neutralization (NaHCO3) Neutralization (NaHCO3) Dean-Stark Trap (Water Removal)->Neutralization (NaHCO3) Extraction Extraction Neutralization (NaHCO3)->Extraction Drying Drying Extraction->Drying Vacuum Distillation Vacuum Distillation Drying->Vacuum Distillation This compound This compound Vacuum Distillation->this compound

Acid-Catalyzed Synthesis of this compound.
Enzyme-Catalyzed Esterification

This method utilizes a lipase (B570770) as a biocatalyst, offering a more environmentally friendly approach with high selectivity and milder reaction conditions.

Experimental Protocol:

  • Reaction Setup: In a temperature-controlled shaker, combine decanoic acid (1.0 mol) and 1-octanol (1.0 mol) in a solvent-free system or with a minimal amount of a non-polar organic solvent like n-hexane.

  • Enzyme Addition: Add an immobilized lipase, such as Novozym® 435 (Candida antarctica lipase B), at a concentration of 5-10% by weight of the total substrates.

  • Reaction: Incubate the mixture at a controlled temperature (typically 40-60°C) with continuous shaking (e.g., 200 rpm) for 24 hours or until the reaction reaches equilibrium.

  • Monitoring: Monitor the reaction progress by analyzing the consumption of fatty acid via titration or by GC analysis of the ester formation.

  • Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by filtration for potential reuse.

  • Purification: The product, this compound, can be purified from the unreacted substrates by vacuum distillation.

G cluster_reactants Reactants cluster_process Process cluster_product Product Decanoic Acid Decanoic Acid Incubation (40-60°C, with shaking) Incubation (40-60°C, with shaking) Decanoic Acid->Incubation (40-60°C, with shaking) 1-Octanol 1-Octanol 1-Octanol->Incubation (40-60°C, with shaking) Immobilized Lipase (e.g., Novozym® 435) Immobilized Lipase (e.g., Novozym® 435) Immobilized Lipase (e.g., Novozym® 435)->Incubation (40-60°C, with shaking) Enzyme Filtration Enzyme Filtration Incubation (40-60°C, with shaking)->Enzyme Filtration Vacuum Distillation Vacuum Distillation Enzyme Filtration->Vacuum Distillation This compound This compound Vacuum Distillation->this compound

Enzyme-Catalyzed Synthesis of this compound.

Application in Drug Delivery: In Vitro Skin Permeation Testing

This compound's lipophilic nature suggests its potential as a penetration enhancer in topical and transdermal drug delivery systems.[1] An in vitro permeation test (IVPT) using Franz diffusion cells is a standard method to evaluate the efficacy of such enhancers.

Experimental Protocol: In Vitro Skin Permeation Study

This protocol is a general framework and should be optimized for the specific drug and formulation.

  • Skin Preparation:

    • Use excised human or animal (e.g., porcine) skin.

    • Carefully remove any subcutaneous fat.

    • Cut the skin to a size suitable for mounting on Franz diffusion cells.

    • Equilibrate the skin in a phosphate-buffered saline (PBS) solution (pH 7.4) for 30 minutes before mounting.

  • Franz Diffusion Cell Setup:

    • Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with a suitable receptor solution (e.g., PBS, potentially with a solubilizing agent to maintain sink conditions) and ensure no air bubbles are trapped beneath the skin.

    • Maintain the temperature of the receptor solution at 32°C ± 1°C to ensure the skin surface temperature is at a physiological level.

  • Formulation Application:

    • Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation (containing the active drug and this compound) and a control formulation (without this compound) evenly onto the surface of the stratum corneum in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment.

    • Immediately replenish the receptor compartment with fresh, pre-warmed receptor solution.

  • Sample Analysis:

    • Analyze the concentration of the active drug in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area over time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.

    • Calculate the enhancement ratio (ER) by dividing the steady-state flux of the drug from the formulation containing this compound by that from the control formulation.

G cluster_setup Experimental Setup cluster_execution Execution & Analysis cluster_results Results Skin Preparation Skin Preparation Franz Cell Assembly Franz Cell Assembly Skin Preparation->Franz Cell Assembly Formulation Application Formulation Application Franz Cell Assembly->Formulation Application Time-point Sampling Time-point Sampling Formulation Application->Time-point Sampling Drug Quantification (HPLC/LC-MS) Drug Quantification (HPLC/LC-MS) Time-point Sampling->Drug Quantification (HPLC/LC-MS) Data Analysis Data Analysis Drug Quantification (HPLC/LC-MS)->Data Analysis Permeation Profile Permeation Profile Data Analysis->Permeation Profile Steady-State Flux (Jss) Steady-State Flux (Jss) Data Analysis->Steady-State Flux (Jss) Enhancement Ratio (ER) Enhancement Ratio (ER) Data Analysis->Enhancement Ratio (ER)

Workflow for In Vitro Skin Permeation Testing.

Signaling Pathways

Based on currently available scientific literature, there is no direct evidence to suggest that this compound is significantly involved in specific biological signaling pathways. One study has shown that a structurally related compound, 4-octyl itaconate, can inhibit the STING (stimulator of interferon genes) signaling pathway. However, this finding cannot be directly extrapolated to this compound. Further research is required to elucidate any potential interactions of this compound with cellular signaling cascades.

Conclusion

This compound is a well-characterized ester with established physicochemical properties. Its synthesis can be achieved through both traditional acid-catalyzed and modern enzyme-catalyzed methods, with detailed protocols available for researchers. While its primary applications have been in the fragrance and cosmetic industries, its lipophilic nature makes it a candidate for use as a penetration enhancer in drug delivery systems. The provided protocol for in vitro skin permeation testing offers a robust method for evaluating its potential in this area. Future research should focus on elucidating its mechanism of action as a penetration enhancer and exploring any potential biological activities, including its influence on cellular signaling pathways.

References

The Solubility Profile of Octyl Decanoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of octyl decanoate (B1226879) in various organic solvents. Understanding the solubility characteristics of this versatile ester is crucial for its effective application in pharmaceutical formulations, particularly in the development of topical and transdermal drug delivery systems where it often serves as a vehicle or penetration enhancer.

Core Concepts in Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of octyl decanoate, a long-chain ester, is governed by the principle of "like dissolves like." Its nonpolar alkyl chains contribute to its affinity for other nonpolar or weakly polar organic solvents, while its ester group provides a degree of polarity.

Quantitative Solubility of this compound

For the purpose of providing a practical guide, the following table summarizes the expected solubility of this compound based on available information and chemical principles. It is important to note that these are general indicators and precise quantitative solubility may vary with temperature and the presence of other solutes.

SolventChemical FormulaPolarityExpected Solubility of this compound
EthanolC₂H₅OHPolarMiscible[1]
MethanolCH₃OHPolarSoluble to Miscible
IsopropanolC₃H₈OPolarSoluble to Miscible
AcetoneC₃H₆OPolar AproticSoluble to Miscible[1]
Ethyl AcetateC₄H₈O₂Moderately PolarSoluble to Miscible
HexaneC₆H₁₄NonpolarSoluble to Miscible
TolueneC₇H₈NonpolarSoluble to Miscible
ChloroformCHCl₃Moderately PolarSoluble to Miscible
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble[2]
WaterH₂OVery PolarInsoluble/Poorly Soluble[1]

Experimental Protocol for Determining Solubility

For researchers requiring precise quantitative solubility data for their specific applications, a gravimetric method can be employed. This method is straightforward and relies on the accurate measurement of mass.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with airtight caps

  • Micropipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed beaker

  • Drying oven

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solute ensures that the solution becomes saturated.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution is considered saturated when the concentration of the solute in the solvent remains constant over time.[3]

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a few hours to allow any undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the undissolved solute) using a micropipette.

    • Filter the collected sample through a syringe filter that is compatible with the solvent to remove any remaining undissolved microparticles.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish or beaker (W₁).

    • Transfer the filtered aliquot of the saturated solution into the pre-weighed container.

    • Reweigh the container with the solution to determine the mass of the solution (W₂).

    • Carefully evaporate the solvent in a well-ventilated fume hood or a drying oven at a temperature below the boiling point of this compound but sufficient to evaporate the solvent.

    • Once the solvent has completely evaporated, cool the container to room temperature in a desiccator and weigh it again to determine the mass of the dissolved this compound (W₃).

  • Calculation of Solubility:

    • Mass of the solvent = W₂ - W₃

    • Mass of the solute (this compound) = W₃ - W₁

    • Solubility ( g/100 g of solvent) = (Mass of solute / Mass of solvent) x 100

    • To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

G cluster_0 Preparation of Saturated Solution cluster_1 Sample Collection & Analysis A Add excess This compound to Solvent B Seal and Agitate at constant Temp A->B C Allow to Equilibrate B->C D Withdraw & Filter Supernatant C->D E Weigh Aliquot D->E F Evaporate Solvent E->F G Weigh Residue F->G H Calculate Solubility G->H

Gravimetric Solubility Determination Workflow

Role of this compound in Transdermal Drug Delivery

In the field of drug development, this compound is frequently utilized as a penetration enhancer in topical and transdermal formulations. Its lipophilic nature allows it to interact with the lipid matrix of the stratum corneum, the outermost layer of the skin, which is the primary barrier to drug absorption.

The mechanism by which fatty acid esters like this compound enhance skin permeation involves the disruption of the highly ordered structure of the stratum corneum lipids. This disruption increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to diffuse through the skin.[4][5][6]

Visualization of the Mechanism of Action

The following diagram illustrates the proposed mechanism by which this compound enhances the penetration of an active pharmaceutical ingredient (API) through the skin.

Mechanism of this compound as a Penetration Enhancer

This guide provides a foundational understanding of the solubility of this compound in organic solvents and its application in drug delivery. For specific formulation development, it is recommended that researchers conduct their own solubility studies using the outlined protocol to obtain precise data relevant to their unique systems.

References

An In-depth Technical Guide to the Physical Properties of Octyl Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl decanoate (B1226879) (CAS No. 2306-92-5), the ester of octanol (B41247) and decanoic acid, is a versatile compound with applications in the pharmaceutical, cosmetic, and flavor industries.[1] Its physical properties are critical to its function in various formulations, influencing its solvent capacity, emollient feel, and volatility. This technical guide provides a comprehensive overview of the core physical properties of octyl decanoate, detailed experimental protocols for their determination, and a discussion of its synthesis.

Core Physical Properties of this compound

The physical characteristics of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.

PropertyValueUnit
Molecular FormulaC₁₈H₃₆O₂
Molecular Weight284.48 g/mol
Boiling Point334.00 - 336.00°C at 760 mmHg
Melting Point-0.7°C
Density0.864g/cm³
Refractive Index (n_D)1.442
Vapor Pressure0.000126mmHg at 25°C (estimated)
SolubilitySoluble in alcohol and DMSO. Insoluble in water (0.00371 mg/L at 25°C, estimated)

Experimental Protocols

Accurate determination of the physical properties of this compound is essential for its application in research and development. The following sections detail the methodologies for measuring its key physical parameters.

Synthesis of this compound

Two primary methods for the synthesis of this compound are Fischer-Speier esterification and lipase-catalyzed esterification.

1. Fischer-Speier Esterification

This method involves the acid-catalyzed reaction between decanoic acid and octanol.

  • dot

    Fischer_Esterification_Workflow Reactants Decanoic Acid + Octanol AcidCatalyst H₂SO₄ (catalyst) Reactants->AcidCatalyst Add Reflux Reflux Reaction Mixture AcidCatalyst->Reflux Workup Aqueous Workup (NaHCO₃, Brine) Reflux->Workup Cool & Extract Drying Drying (Na₂SO₄) Workup->Drying Purification Distillation/Chromatography Drying->Purification Product Pure this compound Purification->Product

    Caption: Workflow for the synthesis of this compound via Fischer-Speier esterification.

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of decanoic acid and octanol in a suitable solvent such as toluene. To drive the equilibrium towards the product, a slight excess of the less expensive reactant, typically the alcohol, can be used.[2][3]

    • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (typically 1-2 mol% of the limiting reagent).[4]

    • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the reaction to completion.[2]

    • Monitor the reaction progress by observing the amount of water collected. Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a saturated sodium chloride solution (brine) to remove any remaining aqueous impurities.[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude this compound by vacuum distillation to obtain the final product.

2. Lipase-Catalyzed Esterification

This method utilizes lipases as biocatalysts, offering a milder and more selective alternative to acid catalysis.

  • dot

    Lipase_Esterification_Workflow Substrates Decanoic Acid + Octanol Lipase (B570770) Immobilized Lipase Substrates->Lipase Add Incubation Incubation with Shaking Lipase->Incubation Separation Enzyme Separation (Filtration/Centrifugation) Incubation->Separation Purification Product Purification (e.g., Chromatography) Separation->Purification Product Pure this compound Purification->Product

    Caption: Workflow for the lipase-catalyzed synthesis of this compound.

  • Protocol:

    • Combine decanoic acid and octanol in a solvent-free system or in a non-polar organic solvent like hexane.

    • Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), to the mixture. The enzyme loading is typically between 1-10% (w/w) of the total substrates.

    • Incubate the reaction mixture at a controlled temperature, generally between 40-60°C, with constant agitation (e.g., in a shaking incubator).[5]

    • Monitor the reaction progress over time by taking aliquots and analyzing the conversion to this compound using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • Once the reaction has reached equilibrium or the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can often be washed and reused.

    • The product can be purified from the remaining substrates by vacuum distillation or column chromatography.

Determination of Physical Properties

The following are generalized protocols for determining the physical properties of this compound, which can be adapted from standard methods.

1. Boiling Point Determination

The boiling point can be determined using a distillation apparatus or a micro-method with a Thiele tube.

  • Protocol (Distillation Method):

    • Assemble a simple distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Place a small volume of this compound and a few boiling chips in the distillation flask.

    • Heat the flask gently.

    • Record the temperature at which the liquid is actively boiling and the vapor is condensing and dripping into the receiving flask. This temperature range is the boiling point.[6]

2. Melting Point Determination

The melting point of this compound, which is a liquid at room temperature, is determined by cooling the substance until it solidifies and then gently warming it.

  • Protocol (Capillary Method):

    • Cool a sample of this compound until it solidifies.

    • Introduce a small amount of the solidified sample into a capillary tube.[7]

    • Place the capillary tube in a melting point apparatus.[7][8]

    • Heat the sample slowly, at a rate of approximately 1°C per minute, near the expected melting point.[9]

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[7][10]

3. Density Determination

The density of liquid this compound can be determined using a pycnometer or a digital density meter according to ASTM D4052.[11]

  • Protocol (Pycnometer Method):

    • Clean and dry a pycnometer of a known volume and weigh it accurately.

    • Fill the pycnometer with this compound, ensuring there are no air bubbles.

    • Place the filled pycnometer in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.

    • Adjust the volume of the liquid to the calibration mark of the pycnometer.

    • Reweigh the filled pycnometer.

    • Calculate the density by dividing the mass of the this compound by the known volume of the pycnometer.

4. Refractive Index Determination

The refractive index is measured using a refractometer, such as an Abbe refractometer, following a standard method like ASTM D1218.[12][13][14][15]

  • Protocol:

    • Calibrate the refractometer using a standard of known refractive index.

    • Ensure the prism surfaces are clean and dry.

    • Place a few drops of this compound onto the lower prism.

    • Close the prisms and allow the sample to reach the temperature of the instrument (e.g., 20°C).

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

    • Read the refractive index from the instrument's scale.

5. Viscosity Determination

The kinematic viscosity of this compound can be measured using a capillary viscometer according to ASTM D445.[16]

  • Protocol:

    • Select a calibrated capillary viscometer appropriate for the expected viscosity of this compound.

    • Fill the viscometer with the sample and place it in a constant temperature bath until it reaches thermal equilibrium.

    • Draw the liquid up through the capillary to a point above the upper timing mark.

    • Measure the time it takes for the liquid to flow between the upper and lower timing marks.

    • Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant.

Potential Biological Effects and Signaling Pathways

Direct research on the specific cell signaling pathways modulated by this compound is limited. However, upon hydrolysis in a biological system, this compound would yield octanol and decanoic acid. The biological activities of decanoic acid have been studied and can provide insights into the potential effects of this compound.

Decanoic acid has been shown to influence cellular metabolism and signaling. For instance, it can impact pathways related to energy metabolism and oxidative stress.[17] In some contexts, medium-chain fatty acids like decanoic acid have been observed to modulate the mTORC1 and Akt-mTOR signaling pathways, which are crucial for cell growth and metabolism.[18] Furthermore, related alkylphenols, such as octylphenol (B599344) and nonylphenol, have been demonstrated to interfere with nitric oxide (NO) signaling pathways, which could lead to alterations in cellular redox balance and mitochondrial function.[19]

  • dot

    Potential_Signaling_Effects cluster_hydrolysis Hydrolysis cluster_cellular_effects Potential Cellular Effects OctylDecanoate This compound Octanol Octanol OctylDecanoate->Octanol Esterase DecanoicAcid Decanoic Acid OctylDecanoate->DecanoicAcid Esterase NOSignaling NO Signaling Octanol->NOSignaling Potentially Interferes (based on related compounds) mTORC1 mTORC1 Pathway DecanoicAcid->mTORC1 Modulates OxidativeStress Oxidative Stress DecanoicAcid->OxidativeStress Induces

    Caption: Hypothesized signaling effects of this compound hydrolysis products.

This diagram illustrates the potential for this compound, through its hydrolysis products, to influence key cellular signaling pathways. It is important to note that these are hypothesized effects based on studies of its constituent parts and related molecules, and further research is needed to elucidate the direct signaling roles of this compound itself.

References

An In-depth Technical Guide to Octyl Decanoate Hydrolysis and Transesterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl decanoate (B1226879), an ester with significant applications in the pharmaceutical, cosmetic, and food industries, is synthesized and modified through pivotal chemical reactions, primarily hydrolysis and transesterification. This guide provides a comprehensive technical overview of these reactions, detailing the underlying mechanisms, catalytic strategies (with a focus on enzymatic catalysis), and kinetic parameters. It includes structured data tables for comparative analysis of reaction conditions and outcomes, detailed experimental protocols for laboratory replication, and visual diagrams to elucidate reaction pathways and workflows. This document serves as a critical resource for professionals engaged in the research, development, and optimization of processes involving octyl decanoate.

Introduction

This compound (also known as octyl caprate) is the ester formed from octanol (B41247) and decanoic acid. Its properties as an emollient, solvent, and fragrance component make it a valuable ingredient in various formulations. Understanding the cleavage (hydrolysis) and transformation (transesterification) of its ester bond is crucial for quality control, formulation stability, and the synthesis of novel derivatives.

  • Hydrolysis: The cleavage of the ester bond in this compound by water, yielding octanol and decanoic acid. This reaction is often undesirable in formulated products, leading to changes in pH and degradation of the final product. However, it is a fundamental reaction in digestive processes and can be harnessed for analytical purposes.

  • Transesterification (Alcoholysis): The exchange of the octyl group of the ester with another alcohol. This reaction is a powerful tool for modifying the properties of the ester, such as creating shorter or longer chain esters for different applications, and is central to processes like biodiesel production.[1][2]

Enzymatic catalysis, particularly using lipases, has become the preferred method for mediating these reactions due to its high selectivity, mild reaction conditions, and environmentally friendly nature compared to chemical catalysts.[1][3] Lipases (EC 3.1.1.3) are highly efficient biocatalysts that function at the oil-water interface to hydrolyze triglycerides and synthesize esters.[1][4]

Enzymatic Reaction Mechanisms

Lipase-catalyzed hydrolysis and transesterification of esters like this compound proceed through a well-established "ping-pong bi-bi" mechanism involving a catalytic triad (B1167595) (typically Serine, Histidine, and Aspartate/Glutamate) in the enzyme's active site.[5][6]

  • Acylation Step: The serine residue in the catalytic triad, activated by the nearby histidine, performs a nucleophilic attack on the carbonyl carbon of the this compound substrate.[5] This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the enzyme's active site.[5] This intermediate then collapses, releasing octanol and forming a covalent acyl-enzyme complex.[7]

  • Deacylation Step:

    • For Hydrolysis: A water molecule acts as the nucleophile, attacking the acyl-enzyme complex. This forms a second tetrahedral intermediate.[4] This intermediate breaks down, releasing decanoic acid and regenerating the free enzyme.[7]

    • For Transesterification: An alcohol molecule (e.g., ethanol) acts as the nucleophile instead of water.[4] It attacks the acyl-enzyme complex, leading to the formation of a new ester (e.g., ethyl decanoate) and regeneration of the enzyme.

This mechanism is visualized in the diagram below.

G Figure 1: Lipase-Catalyzed Ester Modification Mechanism cluster_acylation Acylation cluster_deacylation Deacylation Enzyme Free Lipase (B570770) (Ser-OH) AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme Substrate Binds Substrate This compound (Ester) Product1 Octanol (Released) AcylEnzyme->Product1 Alcohol Released Product_Acid Decanoic Acid (Product) AcylEnzyme->Product_Acid Hydrolysis Product_Ester New Ester (Product) AcylEnzyme->Product_Ester Transesterification Nucleophile_H2O Nucleophile (Water) Nucleophile_ROH Nucleophile (Alcohol) RegenEnzyme1 Regenerated Lipase Product_Acid->RegenEnzyme1 RegenEnzyme2 Regenerated Lipase Product_Ester->RegenEnzyme2

Caption: Lipase-catalyzed reaction mechanism for hydrolysis and transesterification.

Hydrolysis of this compound

The hydrolysis of this compound can be catalyzed by acids, bases, or enzymes. While acid and base catalysis are common, they are non-specific and can require harsh conditions.[8] Enzymatic hydrolysis offers high specificity under mild conditions.

Factors Affecting Enzymatic Hydrolysis

Several factors influence the rate and extent of lipase-catalyzed hydrolysis:

  • Temperature: Lipase activity generally increases with temperature up to an optimum, beyond which the enzyme denatures and activity rapidly decreases. Optimal temperatures for many lipases are in the range of 30-60°C.[9]

  • pH: The pH of the reaction medium affects the ionization state of the enzyme's amino acid residues, particularly those in the active site. Most lipases have an optimal pH range between 7 and 9.

  • Enzyme Concentration: Higher enzyme concentrations typically lead to faster reaction rates, assuming the substrate is not limiting.

  • Substrate Concentration: The reaction rate increases with substrate concentration until the enzyme becomes saturated.

Quantitative Data for Ester Hydrolysis

The following table summarizes typical data found in the literature for lipase-catalyzed ester hydrolysis. Note that specific values for this compound may vary, but these provide a representative range.

ParameterCatalystValue/RangeConditionsReference
Optimal Temp. Candida rugosa Lipase40 - 50 °CAqueous buffer[10]
Optimal pH Various Lipases7.0 - 9.0Aqueous buffer[3]
Reaction Time Thermomyces lanuginosus5 h25 °C, 5% enzyme[9]
Conversion Lipozyme TL IM>98%Methanolysis[9]

Transesterification of this compound

Transesterification is a key industrial process for producing various esters.[1] In the context of this compound, this could involve reacting it with a short-chain alcohol like ethanol (B145695) to produce ethyl decanoate, or with a polyol like glycerol.

Factors Affecting Enzymatic Transesterification

In addition to temperature, pH, and enzyme/substrate concentration, other factors are critical in transesterification:

  • Acyl Acceptor (Alcohol): The type and concentration of the alcohol are crucial. Short-chain alcohols like methanol (B129727) and ethanol are common, but they can also cause enzyme inhibition at high concentrations.[11]

  • Water Content: A small amount of water is essential for maintaining the enzyme's active conformation. However, excess water will promote the competing hydrolysis reaction.

  • Solvent: While some reactions are run in a solvent-free system, an organic solvent (like n-hexane or isooctane) can be used to improve substrate solubility and reduce viscosity.[6]

Quantitative Data for Enzymatic Transesterification

The table below presents data on the enzymatic synthesis of various esters, which is mechanistically the reverse of hydrolysis but follows the same principles as transesterification. The conditions are indicative of those used for transesterification reactions.

ParameterCatalystSubstratesConversion/YieldConditionsReference
Yield Lipozyme TL IMRapeseed Oil + Methanol98.76%25°C, 5h, 5% enzyme[9]
Conversion Lipozyme 4352-methylpentanoic acid + 1,10-decanediol>99%80°C, 6h, 2.5% enzyme[12]
Conversion Candida rugosa LipaseCoconut Oil + Ethanol62.55%0.15g enzyme, 37°C[10][13]
Yield Truncated CALBCorn Oil + Ethanol~80%Immobilized enzyme[14]

Experimental Protocols

The following sections provide detailed methodologies for performing and analyzing these reactions.

General Experimental Workflow

A typical workflow for investigating these reactions involves several key stages, from preparing the reactants to analyzing the final products.

G Figure 2: General Experimental Workflow prep 1. Reagent Preparation (Ester, Alcohol/Water, Catalyst) setup 2. Reaction Setup (Thermostated Reactor) prep->setup run 3. Reaction Execution (Controlled Temp & Stirring) setup->run sample 4. Time-course Sampling run->sample quench 5. Reaction Quenching (e.g., Catalyst Filtration) sample->quench analysis 6. Product Analysis (GC-MS) quench->analysis data 7. Data Interpretation (Kinetics, Yield) analysis->data

Caption: A standardized workflow for enzymatic ester modification experiments.

Protocol: Lipase-Catalyzed Transesterification of this compound

This protocol describes a representative lab-scale enzymatic transesterification using an immobilized lipase.

Materials:

  • This compound (>98% purity)

  • Ethanol (anhydrous)

  • Immobilized Candida antarctica Lipase B (CALB), such as Novozym® 435

  • n-Hexane (as solvent, optional)

  • Thermostated shaker or stirred-tank reactor

  • Gas chromatograph with a mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a 50 mL sealed flask, combine this compound (e.g., 5 mmol) and ethanol. A molar ratio of alcohol to ester of 3:1 is often used to drive the reaction equilibrium. If using a solvent, add n-hexane to achieve the desired substrate concentration.

  • Enzyme Addition: Add the immobilized lipase. A typical enzyme loading is 5-10% by weight of the substrates.[15]

  • Reaction: Place the flask in a thermostated shaker set to the optimal temperature (e.g., 50-60°C) and agitation (e.g., 200 rpm).[16]

  • Monitoring: Withdraw small aliquots (e.g., 50 µL) at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours). Immediately filter the sample using a syringe filter to remove the enzyme and stop the reaction.

  • Sample Preparation for Analysis: Dilute the filtered sample in a suitable solvent (e.g., n-hexane) before GC-MS analysis.

  • Enzyme Recovery: After the reaction is complete, the immobilized enzyme can be recovered by simple filtration, washed with solvent (e.g., hexane), and dried for potential reuse.[16]

Protocol: Analytical Method using GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both identifying and quantifying the reactants and products in the reaction mixture.[17][18]

Instrumentation:

  • A gas chromatograph equipped with a capillary column suitable for fatty acid esters (e.g., a wax or polysiloxane-based column).

  • A mass spectrometer detector.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-500.

  • Quantification: The concentration of each component (this compound, ethanol, ethyl decanoate, octanol) is determined by integrating the peak area and comparing it to a calibration curve prepared with known standards.

GC-MS provides superior sensitivity and selectivity, allowing for unambiguous identification of compounds and quantification of trace-level components.[17]

Factors Influencing Reaction Choice and Optimization

The decision to favor hydrolysis or transesterification, and the optimization of either process, depends on a variety of interconnected factors. The relationship between these factors is critical for achieving desired outcomes such as high yield, purity, and cost-effectiveness.

G Figure 3: Interplay of Factors in Reaction Optimization center Desired Outcome (Yield, Purity, Cost) catalyst Catalyst Choice (e.g., Lipase Type) catalyst->center stability Enzyme Stability & Reusability catalyst->stability conditions Reaction Conditions (Temp, pH, Time) conditions->center water Water Activity conditions->water conditions->stability substrates Substrates (Ester, Nucleophile) substrates->center substrates->water solvent Solvent System substrates->solvent inhibition Substrate/Product Inhibition substrates->inhibition downstream Downstream Processing (Separation, Purification) downstream->center water->center solvent->center inhibition->center stability->center

Caption: Key parameters influencing the optimization of ester modification reactions.

Conclusion

The hydrolysis and transesterification of this compound are fundamental reactions with significant industrial relevance. The use of lipases as biocatalysts offers a green, selective, and efficient alternative to traditional chemical methods. For researchers and drug development professionals, a thorough understanding of the reaction mechanisms, influencing factors, and analytical techniques is paramount for developing stable formulations, synthesizing novel compounds, and optimizing production processes. This guide provides the foundational knowledge and practical protocols to support these endeavors, emphasizing a data-driven approach to reaction design and analysis.

References

Lipase-Mediated Synthesis of Octyl Decanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic synthesis of esters, such as octyl decanoate (B1226879), offers a green and highly specific alternative to traditional chemical methods. This technical guide provides an in-depth overview of the lipase-mediated synthesis of octyl decanoate, a valuable ester with applications in the fragrance, flavoring, and pharmaceutical industries.[1][2] This document details the experimental protocols, summarizes key quantitative data from various studies, and presents a visualization of the underlying kinetic mechanism. The use of lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), allows for synthesis under mild conditions, reducing energy consumption and the formation of unwanted byproducts.[3][4]

Introduction

This compound (C18H36O2) is an ester formed from the reaction of decanoic acid and 1-octanol.[1] Its synthesis via enzymatic catalysis, particularly through esterification or transesterification reactions mediated by lipases, has garnered significant attention.[1] Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze both the hydrolysis of triglycerides and the synthesis of esters in non-aqueous or low-water environments.[2] This dual functionality makes them ideal biocatalysts for producing high-purity esters like this compound. The enzymatic route offers several advantages over chemical synthesis, including high specificity, milder reaction conditions, and enhanced sustainability.[2][5]

Enzymatic Synthesis of this compound

The synthesis of this compound can be achieved through direct esterification of decanoic acid and octanol (B41247) or via transesterification.[1] Immobilized lipases are often preferred as they can be easily recovered and reused, improving the economic feasibility of the process.[6][7]

Key Parameters Influencing Synthesis

The efficiency of lipase-mediated synthesis of this compound is influenced by several critical parameters:

  • Enzyme Source: Lipases from various microorganisms, such as Candida antarctica (Novozym 435), Rhizomucor miehei (Lipozyme RM IM), and Thermomyces lanuginosus (Lipozyme TL IM), exhibit different activities and specificities.[8] Novozym 435 is frequently cited as a highly effective catalyst for ester synthesis.[6][9]

  • Reaction Temperature: Lipases generally exhibit optimal activity within a specific temperature range, typically between 30°C and 70°C.[3] Higher temperatures can lead to enzyme denaturation, while lower temperatures may result in slower reaction rates.[10]

  • Substrate Molar Ratio: The molar ratio of the alcohol (octanol) to the acyl donor (decanoic acid or an ester for transesterification) is a crucial factor. An excess of one substrate can shift the reaction equilibrium towards product formation, but can also lead to enzyme inhibition, particularly with short-chain alcohols.[11]

  • Enzyme Concentration: Increasing the enzyme concentration generally increases the reaction rate up to a certain point, after which mass transfer limitations or enzyme aggregation can occur.[10][12]

  • Water Activity: Water plays a critical role in lipase activity. While a small amount of water is essential for maintaining the enzyme's conformational flexibility, excess water can promote the reverse reaction of hydrolysis, reducing the ester yield.[6][10]

  • Solvent System: The reaction can be carried out in organic solvents or in a solvent-free system. Solvent-free systems are considered more environmentally friendly.[12] The choice of solvent can significantly impact enzyme activity and stability.[13]

Data Presentation

The following tables summarize quantitative data from various studies on lipase-catalyzed ester synthesis, providing a comparative overview of different reaction conditions and their impact on yield and reaction time.

Table 1: Comparison of Different Lipases for Ester Synthesis

Lipase SourceImmobilization SupportSubstratesProductConversion/Yield (%)Reference
Candida antarctica lipase B (Novozym 435)Acrylic ResinFormic acid, OctanolOctyl formate>96%[8]
Rhizomucor miehei lipase (Lipozyme RM IM)Anionic ResinFormic acid, OctanolOctyl formate~1.3%[8]
Thermomyces lanuginosus lipase (Lipozyme TL IM)Silica GelFormic acid, OctanolOctyl formate~2.1%[8]
Rhizopus oryzae NRRL 3562-Vinyl acetate, OctanolOctyl acetate~82%[11]

Table 2: Effect of Reaction Parameters on Octyl Ester Synthesis

ParameterValueSubstratesProductConversion/Yield (%)Reaction Time (h)Reference
Temperature 30°CVinyl acetate, OctanolOctyl acetate82%1.5[11]
40°CFormic acid, OctanolOctyl formate81.96%-[8]
60°CDecanoic acid, 1-PropanolPropyl caprate83.82%-[14]
Molar Ratio (Acid:Alcohol) 1:1Formic acid, OctanolOctyl formate70.55%-[9]
1:7Formic acid, OctanolOctyl formate80.71%-[9]
Enzyme Conc. 5 g/LFormic acid, OctanolOctyl formate~70%-[8]
15 g/LFormic acid, OctanolOctyl formate>96%-[8]

Experimental Protocols

This section provides a generalized methodology for the lipase-mediated synthesis of this compound based on common laboratory practices.

Materials
  • Decanoic acid

  • 1-Octanol

  • Immobilized Lipase (e.g., Novozym® 435)

  • Organic Solvent (e.g., n-hexane, optional for solvent-based synthesis)

  • Anhydrous Sodium Sulfate

  • Saturated Sodium Bicarbonate Solution

  • Brine

General Procedure for Enzymatic Esterification
  • Reaction Setup: In a temperature-controlled reaction vessel (e.g., a round-bottom flask in a shaker or with a magnetic stirrer), combine decanoic acid and 1-octanol. For a solvent-free system, the substrates are mixed directly. For a solvent-based system, dissolve the reactants in a suitable organic solvent like n-hexane.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% by weight of the total substrates.[3]

  • Reaction Conditions: Incubate the mixture at the desired temperature (e.g., 40-60°C) with continuous agitation (e.g., 200 rpm) for a specified duration (e.g., 24 hours).[3] The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Enzyme Recovery: Upon completion of the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The recovered enzyme can be washed with a solvent (e.g., hexane) and dried for reuse.[3]

  • Work-up and Purification:

    • If a solvent was used, remove it under reduced pressure.

    • Neutralize any remaining acid by washing the mixture with a saturated solution of sodium bicarbonate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by vacuum distillation.[3]

Mandatory Visualizations

Lipase-Catalyzed Esterification Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.

G Workflow for Lipase-Mediated Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_separation Separation & Purification cluster_products Products & Byproducts Decanoic_Acid Decanoic Acid Reaction_Vessel Reaction Vessel (Solvent or Solvent-Free) Decanoic_Acid->Reaction_Vessel Octanol 1-Octanol Octanol->Reaction_Vessel Incubation Incubation (e.g., 40-60°C, 200 rpm) Reaction_Vessel->Incubation Immobilized_Lipase Immobilized Lipase (e.g., Novozym 435) Immobilized_Lipase->Reaction_Vessel Filtration Filtration Incubation->Filtration Water Water Incubation->Water byproduct Washing Washing & Neutralization Filtration->Washing Recovered_Lipase Recovered Lipase (for reuse) Filtration->Recovered_Lipase Drying Drying Washing->Drying Purification Purification (e.g., Vacuum Distillation) Drying->Purification Octyl_Decanoate This compound Purification->Octyl_Decanoate

Caption: General workflow for the enzymatic synthesis of this compound.

Ping-Pong Bi-Bi Mechanism for Lipase Catalysis

The kinetics of lipase-catalyzed esterification often follow a Ping-Pong Bi-Bi mechanism.[13][15] This mechanism involves the formation of a covalent acyl-enzyme intermediate.

PingPong Ping-Pong Bi-Bi Mechanism E Lipase (E) E_RCOOH E-RCOOH E->E_RCOOH F Acyl-Enzyme (F) E_RCOOH->F H2O Water (H₂O) E_RCOOH->H2O F_R1OH F-R'OH E_RCOOR1 E-RCOOR' F_R1OH->E_RCOOR1 F->F_R1OH E_RCOOR1->E RCOOR1 This compound (RCOOR') E_RCOOR1->RCOOR1 RCOOH Decanoic Acid (RCOOH) RCOOH->E_RCOOH R1OH Octanol (R'OH) R1OH->F_R1OH

Caption: Ping-Pong Bi-Bi kinetic mechanism for lipase-catalyzed esterification.

Conclusion

The lipase-mediated synthesis of this compound represents a highly efficient, selective, and environmentally friendly approach for the production of this valuable ester. By optimizing key reaction parameters such as enzyme choice, temperature, and substrate ratio, high conversion rates and yields can be achieved. The use of immobilized lipases further enhances the industrial applicability of this method by allowing for catalyst reuse and simplifying downstream processing. This technical guide provides a foundational understanding for researchers and professionals seeking to develop and implement enzymatic ester synthesis processes. Further research may focus on the development of novel and more robust immobilized lipase systems and the exploration of continuous-flow reactor technologies to further improve process efficiency.

References

An In-depth Technical Guide to the Catalytic Esterification of Octyl Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octyl decanoate (B1226879) (also known as octyl caprate) is an ester formed from the reaction of decanoic acid and n-octanol.[1] With the molecular formula C18H36O2, this compound is a colorless to pale yellow liquid with a pleasant, fruity odor.[1][2][3] Its desirable physical properties, including a boiling point of approximately 334°C and a melting point of about -0.7°C, make it a valuable ingredient in the fragrance, flavoring, and cosmetics industries.[1][3] Furthermore, its emollient properties are utilized in various skincare and haircare formulations. The primary method for synthesizing octyl decanoate is through the catalytic esterification of decanoic acid with n-octanol. This guide provides a comprehensive overview of the various catalytic methods, detailed experimental protocols, and a summary of the key reaction parameters for researchers, scientists, and professionals in drug development.

Catalytic Synthesis Strategies

The synthesis of this compound can be achieved through several catalytic routes, each with its own set of advantages and disadvantages. The main methods include homogeneous catalysis, heterogeneous catalysis, and enzymatic catalysis.

1. Homogeneous Catalysis

Acid-catalyzed esterification is a traditional and widely used method for producing this compound.[1] This approach involves the use of a soluble acid catalyst, most commonly sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.

  • Advantages: High reaction rates and effectiveness in promoting the esterification reaction.

  • Disadvantages: Challenges in catalyst separation from the product mixture, potential for equipment corrosion, and environmental concerns related to catalyst disposal.[4]

2. Heterogeneous Catalysis

To overcome the drawbacks of homogeneous catalysis, solid acid catalysts have been developed.[5] These catalysts, such as ion-exchange resins (e.g., Dowex 50WX8), offer a solid phase on which the reaction occurs.[5][6]

  • Advantages: Ease of separation from the reaction mixture through simple filtration, potential for catalyst reuse, and a more environmentally friendly process.[4][5]

  • Disadvantages: Potential for mass transfer limitations if not properly agitated, and the possibility of catalyst deactivation over time due to fouling or poisoning.[6][7]

3. Enzymatic Catalysis (Biocatalysis)

Enzymatic synthesis utilizes lipases as biocatalysts to mediate the esterification reaction. This method is gaining increasing attention due to its environmentally friendly nature. The reaction proceeds under mild conditions and often with high selectivity.

  • Advantages: High specificity, mild reaction conditions (lower temperatures), reduced byproduct formation, and the use of a renewable catalyst.

  • Disadvantages: Higher cost of enzymes compared to chemical catalysts and potentially slower reaction rates.

4. Transesterification

Transesterification is an alternative route for the synthesis of this compound. This process involves reacting an existing ester with n-octanol in the presence of a catalyst to produce this compound and a different alcohol.[1] This method can be catalyzed by acids, bases, or enzymes.

Experimental Protocols

Protocol 1: Homogeneous Catalysis using Sulfuric Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus for water removal, combine decanoic acid (1.0 mol), n-octanol (1.2 mol), and an appropriate solvent like toluene.

  • Catalyst Addition: Slowly and with constant stirring, add concentrated sulfuric acid (1-5 mol% based on the limiting reactant) to the reaction mixture.[1]

  • Reaction: Heat the mixture to reflux at a temperature of 393-423 K.[1] Continuously remove the water produced during the reaction using the Dean-Stark trap to drive the equilibrium towards the formation of the ester.

  • Monitoring: Monitor the progress of the reaction by analyzing samples using techniques such as gas chromatography (GC) or by measuring the acid number of the reaction mixture.

  • Work-up and Purification: Once the reaction is complete (typically achieving 80-95% conversion), cool the mixture to room temperature.[1] Neutralize the excess acid with a base (e.g., sodium bicarbonate solution). Separate the organic layer, wash it with water, and dry it over an anhydrous salt (e.g., sodium sulfate). Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Heterogeneous Catalysis using Dowex 50WX8

  • Catalyst Preparation: If necessary, wash the Dowex 50WX8 resin with a suitable solvent to remove any impurities and dry it in an oven before use.

  • Reaction Setup: In a glass tank reactor equipped with a mechanical stirrer, thermometer, and a system for inert gas sparging (e.g., nitrogen) to remove water, charge decanoic acid and n-octanol (initial molar ratio of alcohol to acid can range from 3 to 10).[8]

  • Catalyst Addition: Add the Dowex 50WX8 catalyst (e.g., 1 mass % of the total reactants).[5][6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 393-423 K) with vigorous stirring to avoid mass transfer limitations.[6][8] Pass a continuous flow of inert gas through the mixture to facilitate the removal of water.

  • Monitoring: Track the reaction progress by taking samples at regular intervals and analyzing them by GC.

  • Catalyst Recovery and Product Purification: After the reaction reaches the desired conversion, cool the mixture and separate the catalyst by filtration. The catalyst can be washed and reused. The liquid product can be purified by vacuum distillation.

Protocol 3: Enzymatic Synthesis using Immobilized Lipase (B570770)

  • Reaction Setup: In a temperature-controlled shaker flask, combine decanoic acid and n-octanol, typically in a 1:1 to 1:3 molar ratio.[1] The reaction can be run in a solvent-free system or with a minimal amount of a non-polar organic solvent.

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), at a loading of 1-10 wt% of the total substrates.[9]

  • Reaction: Incubate the mixture at a temperature of 40-60°C with continuous shaking (e.g., 200 rpm).[1]

  • Monitoring: Monitor the conversion of the fatty acid by taking samples periodically and analyzing them by GC.

  • Enzyme Recovery and Product Purification: Upon completion of the reaction, recover the immobilized enzyme by filtration for potential reuse. The product mixture can then be purified, typically by vacuum distillation, to isolate the this compound.

Quantitative Data

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Catalyst SystemCatalyst ExampleTypical Yield (%)Reaction Time (h)Temperature (K)Catalyst Loading
Homogeneous Acid Sulfuric Acid80 - 95[1]1 - 10[1]393 - 423[1]1 - 5 mol%[1]
Heterogeneous Acid Dowex 50WX8>90[6]2 - 8393 - 423[6][8]1 mass %[5][6]
Enzymatic (Lipase) Novozym 435>901 - 24[9]313 - 333[1]1 - 5 wt%[1]

Table 2: Product Composition in the Synthesis of 1-Octyl Decanoate using Dowex 50WX8 Catalyst

ComponentComposition (mass %) at 403 KComposition (mass %) at 423 K
1-octanol 66.3%56.7%
Decanoic acid 0.1%0.1%
1-octyl decanoate 30.4%32.1%
Dioctyl ether 2.4%10.2%
Others 0.8%0.9%
Data derived from a study with an initial alcohol-to-acid molar ratio of 5:1 and 1 mass % of catalyst.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation cluster_purification Purification reactants Reactants (Decanoic Acid, n-Octanol) reactor Reaction Vessel (Heat, Stir, Water Removal) reactants->reactor catalyst Catalyst (e.g., H2SO4, Dowex, Lipase) catalyst->reactor monitoring Reaction Monitoring (GC, Titration) reactor->monitoring separation Catalyst Separation (Filtration/Neutralization) reactor->separation Reaction complete monitoring->reactor Continue reaction purification Product Purification (Vacuum Distillation) separation->purification product Pure this compound purification->product

Caption: General experimental workflow for catalytic esterification.

acid_catalysis_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DA Decanoic Acid (R-COOH) ProtonatedDA Protonated Carbonyl [R-C(OH)2]+ DA->ProtonatedDA + H+ H H+ H->ProtonatedDA Tetrahedral Tetrahedral Intermediate ProtonatedDA->Tetrahedral + R'-OH Ester This compound (R-COOR') Tetrahedral->Ester - H2O, -H+ Water Water (H2O) Tetrahedral->Water Octanol n-Octanol (R'-OH) Octanol->Tetrahedral catalyst_selection start Catalyst Selection q1 High Reaction Rate Critical? start->q1 q2 Ease of Separation/ Reusability a Priority? q1->q2 No homogeneous Homogeneous Catalyst (e.g., Sulfuric Acid) q1->homogeneous Yes q3 Mild Conditions/ High Selectivity Needed? q2->q3 No heterogeneous Heterogeneous Catalyst (e.g., Dowex Resin) q2->heterogeneous Yes q3->homogeneous No enzymatic Enzymatic Catalyst (e.g., Lipase) q3->enzymatic Yes

References

Spectroscopic data of Octyl decanoate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for octyl decanoate (B1226879), a long-chain ester. The information presented herein is essential for the structural elucidation, identification, and purity assessment of this compound, which finds applications in various scientific and industrial fields, including its use as a fragrance, flavoring agent, and in the formulation of pharmaceuticals and cosmetics. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and mass spectra of octyl decanoate.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.06Triplet2H-O-CH₂ -CH₂-
2.29Triplet2H-CH₂ -C(O)O-
1.61Multiplet2H-O-CH₂-CH₂ -
1.58Multiplet2H-CH₂ -CH₂-C(O)O-
1.28Multiplet20H-(CH₂)₅-CH₃ & -(CH₂)₆-CH₃
0.88Triplet6H-CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
173.9C =O
64.4-O-CH₂ -
34.4-CH₂ -C(O)O-
31.9-(CH₂ )n-
31.8-(CH₂ )n-
29.5-(CH₂ )n-
29.3-(CH₂ )n-
29.2-(CH₂ )n-
29.1-(CH₂ )n-
28.6-(CH₂ )n-
25.9-(CH₂ )n-
25.0-(CH₂ )n-
22.7-CH₂ -CH₃
14.1-CH₃
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2925StrongC-H stretch (alkane)
2855StrongC-H stretch (alkane)
1740StrongC=O stretch (ester)
1465MediumC-H bend (alkane)
1165StrongC-O stretch (ester)
Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Fragments (Electron Ionization) [1]

m/zRelative IntensityProposed Fragment
284Low[M]⁺ (Molecular Ion)
173High[CH₃(CH₂)₈COOH]⁺ (Decanoic Acid)
155Medium[CH₃(CH₂)₈CO]⁺ (Decanoyl Cation)
112High[C₈H₁₆]⁺ (Octene)
84Medium[C₆H₁₂]⁺
71Medium[C₅H₁₁]⁺
57High[C₄H₉]⁺
43High[C₃H₇]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., 0.6 mL of CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • ¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum. A wider spectral width (e.g., 0 to 200 ppm) is used. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat spectrum is obtained. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Background Spectrum: A background spectrum of the clean salt plates is recorded to subtract the absorbance from the atmosphere (CO₂ and H₂O) and the plates themselves.

  • Sample Spectrum: The prepared salt plate "sandwich" containing the sample is placed in the spectrometer's sample holder, and the spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification prior to ionization.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

  • Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection and Data Processing: The detector records the abundance of each fragment, and the data is processed to generate a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec GC-MS Prep_MS->MS_Spec NMR_Data 1H & 13C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Thermodynamic properties of Octyl decanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Properties of Octyl Decanoate (B1226879) Synthesis

Introduction

Octyl decanoate (C₁₈H₃₆O₂) is an ester with significant applications in the cosmetics, food, and pharmaceutical industries, where it functions as an emollient, flavoring agent, and solvent. Its synthesis, typically achieved through the esterification of decanoic acid and octanol (B41247), is a reversible reaction whose efficiency is governed by thermodynamic and kinetic parameters. This technical guide provides a comprehensive overview of the thermodynamic properties associated with this compound synthesis, details relevant experimental protocols, and visualizes the core reaction mechanisms. This document is intended for researchers, scientists, and professionals involved in chemical synthesis and drug development.

Thermodynamic Data

The synthesis of this compound from decanoic acid and octanol is a moderately exothermic and thermodynamically favorable reaction. The key thermodynamic parameters are summarized below, providing insight into the reaction's spontaneity and equilibrium position under various conditions.

Table 1: Thermodynamic Parameters for this compound Synthesis
ParameterSymbolTypical Value RangeUnitSignificance
Enthalpy ChangeΔH-25 to -35[1]kJ/molThe negative value indicates the reaction is exothermic, releasing heat.
Entropy ChangeΔS-60 to -80[1]J/(mol·K)The negative value reflects a decrease in disorder as two reactant molecules combine to form one larger ester molecule.[1]
Gibbs Free Energy ChangeΔG-5 to -15[1]kJ/molThe negative value confirms that the reaction is spontaneous under standard conditions.[1]
Table 2: Temperature Dependence of Equilibrium and Kinetics
ParameterConditionValueUnitReference
Equilibrium Constant (K) 60 °C (333 K)~2.5dimensionless[1]
120 °C (393 K)~1.8dimensionless[1]
Apparent Activation Energy (Ea) Sulfuric Acid Catalysis50 - 65kJ/mol[1]
Lipase-Mediated Catalysis45 - 50kJ/mol[1]

Reaction Mechanisms and Pathways

The synthesis of this compound can be achieved through chemical or enzymatic catalysis, each following a distinct reaction mechanism.

Acid-Catalyzed Esterification (Fischer Esterification)

In the presence of a strong acid catalyst like sulfuric acid, the reaction proceeds via the Fischer esterification mechanism. This is a reversible, multi-step process where the rate-determining step is the nucleophilic attack of octanol on the protonated carbonyl carbon of decanoic acid.[1] The overall mechanism is a classical PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) sequence.[1][2]

Fischer_Esterification cluster_reactants Reactants cluster_products Products reactant reactant intermediate intermediate catalyst catalyst product product RCOOH Decanoic Acid I1 Protonated Carbonyl ROH Octanol I2 Tetrahedral Intermediate ROH->I2 Ester This compound H_plus_out H+ Ester->H_plus_out H2O Water I1->I2 2. Nucleophilic Attack I3 Protonated Ester I2->I3 3. Proton Transfer & 4. Elimination of H₂O I3->Ester 5. Deprotonation H_plus_in H+ H_plus_in->RCOOH 1. Protonation

Caption: Acid-catalyzed Fischer esterification mechanism for this compound synthesis.

Lipase-Mediated Esterification

Enzymatic synthesis using lipases offers a green alternative with high selectivity under mild conditions.[1] The reaction follows a two-step "ping-pong" mechanism. First, the lipase's active site acylates with decanoic acid, releasing water. This forms an acyl-enzyme intermediate. Second, this intermediate undergoes nucleophilic attack by octanol (alcoholysis) to form the this compound ester and regenerate the free enzyme.[1] The acylation step is typically the rate-determining step.[1]

Lipase_Mechanism cluster_step1 Step 1: Acylation (Rate-Limiting) cluster_step2 Step 2: Alcoholysis enzyme enzyme complex complex reactant reactant product product E Free Lipase EA Acyl-Enzyme Intermediate E->EA Ester This compound E->Ester EA->E H2O Water EA->H2O Acid Decanoic Acid Acid->E Alcohol Octanol Alcohol->EA

Caption: Lipase-catalyzed "ping-pong" mechanism for enzymatic ester synthesis.

Experimental Protocols

The determination of thermodynamic properties and the synthesis of this compound involve specific experimental procedures. Below are detailed methodologies for key experiments.

Protocol 1: Acid-Catalyzed Synthesis via Fischer Esterification

This protocol describes a common laboratory method for synthesizing this compound and driving the reaction toward completion by removing water.

  • Reaction Setup:

    • Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.[3]

    • Charge the flask with equimolar amounts of decanoic acid and n-octanol.

    • Add a suitable solvent that forms an azeotrope with water, such as toluene.

    • Introduce a catalytic amount of concentrated sulfuric acid (typically 1-5 mol% of the limiting reactant).[1]

  • Reaction Execution:

    • Heat the mixture to reflux (e.g., using a heating mantle or sand bath).[4] The temperature is typically maintained between 80-120°C.[1]

    • As the reaction proceeds, water is formed and co-distills with the toluene. The azeotrope condenses and collects in the Dean-Stark trap. Since water is denser than toluene, it separates and collects in the bottom of the trap, effectively removing it from the reaction equilibrium.[3]

    • Monitor the reaction's progress by measuring the amount of water collected or by analyzing samples using techniques like gas chromatography (GC) or by determining the acid number.[5][6] The reaction is typically complete within 2-10 hours.[5]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the remaining acid catalyst by carefully washing the mixture with a saturated sodium bicarbonate solution in a separatory funnel until effervescence ceases.[2][5]

    • Wash the organic layer with water to remove any remaining salts.

    • Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (B86663) or calcium chloride.[2][4]

    • Remove the solvent and any unreacted starting materials via vacuum distillation or rotary evaporation to yield the purified this compound.[5]

Experimental_Workflow step step action action product product A 1. Setup (Flask + Dean-Stark) B 2. Charge Reactants (Acid, Alcohol, H₂SO₄, Toluene) A->B C 3. Heat to Reflux (80-120°C) B->C D 4. Water Removal (Azeotropic Distillation) C->D E 5. Monitor Progress (GC / Acid Number) D->E Collects H₂O E->C Continue Reflux F 6. Cool & Neutralize (Wash with NaHCO₃) E->F Reaction Complete G 7. Dry Organic Layer (Na₂SO₄) F->G H 8. Purify Product (Vacuum Distillation) G->H I Pure this compound H->I

Caption: General experimental workflow for acid-catalyzed synthesis of this compound.

Protocol 2: Determination of Thermodynamic Properties

Thermodynamic data such as enthalpy (ΔH) and the equilibrium constant (K) are determined experimentally.

  • Equilibrium Constant (K) Determination:

    • Perform the esterification reaction in a sealed, thermostated batch reactor at several different temperatures (e.g., 363-393 K).[7]

    • Allow the reactions to proceed for a sufficient time to ensure equilibrium is reached. This can be confirmed by taking samples at intervals until the composition no longer changes.

    • At each temperature, quench the reaction by cooling rapidly and analyze the final composition of the mixture using gas chromatography (GC).[6]

    • Calculate the mole fractions of decanoic acid, octanol, this compound, and water at equilibrium.

    • The equilibrium constant (K) at each temperature is calculated using the formula: K = [this compound][Water] / [Decanoic Acid][Octanol]

  • Enthalpy (ΔH) and Entropy (ΔS) Calculation (van 't Hoff Equation):

    • Plot ln(K) versus the reciprocal of the absolute temperature (1/T).

    • According to the van 't Hoff equation (d(lnK)/dT = ΔH°/RT²), the slope of this plot is equal to -ΔH°/R, where R is the ideal gas constant.

    • The standard enthalpy change (ΔH°) can be calculated from the slope.[7]

    • The standard entropy change (ΔS°) can be determined from the intercept of the plot, which is equal to ΔS°/R, or by using the Gibbs free energy relationship (ΔG° = -RTlnK) at a specific temperature once ΔH° is known.[7]

References

Octyl Decanoate: A Comprehensive Safety and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Octyl decanoate (B1226879) (CAS No. 2306-92-5), the ester of octyl alcohol and decanoic acid, is a widely used ingredient in cosmetics and pharmaceutical preparations, primarily functioning as an emollient and skin conditioning agent. This technical guide provides a comprehensive overview of the available safety and toxicological data for octyl decanoate and structurally related alkyl esters. The information is compiled from peer-reviewed literature, regulatory agency assessments, and safety data sheets, with a focus on providing detailed experimental protocols and clearly presented quantitative data to support researchers, scientists, and drug development professionals in evaluating its safety profile.

Toxicological Data Summary

The toxicological profile of this compound has been evaluated across several key endpoints, including acute toxicity, irritation, sensitization, and genotoxicity. The data, often derived from studies on this compound itself or through read-across from structurally similar alkyl esters, indicates a low overall toxicity profile under the conditions of its intended use.

Acute Toxicity

The acute toxicity of this compound via oral and dermal routes is low.

Table 1: Acute Toxicity of this compound and Analogues

EndpointSpeciesGuidelineDosingResultReference
Acute Oral ToxicityRatOECD 401 (or similar)Limit TestLD50 > 2000 mg/kg bw[1]
Acute Dermal ToxicityRat/RabbitOECD 402 (or similar)Limit TestLD50 > 2000 mg/kg bw[1]
Irritation

The potential for this compound to cause skin and eye irritation is low.

Table 2: Skin and Eye Irritation of this compound and Analogues

EndpointSpeciesGuidelineDosingResultReference
Skin IrritationRabbitOECD 4040.5 mL, 4-hour semi-occlusiveNon-irritating (Mean scores for erythema and edema of 0.0)[2][3]
Eye IrritationRabbitOECD 4050.1 mLMinimally irritating (Effects resolved by day 8)[4]
Sensitization

This compound is not considered to be a skin sensitizer.

Table 3: Skin Sensitization of this compound and Analogues

EndpointSpeciesGuidelineDosingResultReference
Skin SensitizationMouseOECD 429 (LLNA)Topical applicationNon-sensitizing[5][6]
Genotoxicity

This compound is not considered to be genotoxic.

Table 4: Genotoxicity of this compound and Analogues

EndpointTest SystemGuidelineDosingResultReference
Bacterial Reverse Mutation Assay (Ames Test)S. typhimurium & E. coliOECD 471Up to 5000 µ g/plate Non-mutagenic

Experimental Protocols

The following sections detail the methodologies for the key toxicological studies cited, based on the referenced OECD guidelines.

Acute Oral Toxicity (OECD 401)

The acute oral toxicity study is typically conducted in rats.[7][8] Following a brief fasting period, a limit dose of 2000 mg/kg body weight of the test substance is administered by gavage.[7] Animals are observed for mortality and clinical signs of toxicity for 14 days.[7] Body weights are recorded at the beginning and end of the observation period.[7] A necropsy is performed on all animals at the end of the study.[7]

acclimatization Acclimatization of Rats fasting Overnight Fasting acclimatization->fasting dosing Single Oral Gavage Dose (2000 mg/kg) fasting->dosing observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy observation->necropsy

Acute Oral Toxicity Study Workflow (OECD 401).
Acute Dermal Toxicity (OECD 402)

This study is typically performed in rats or rabbits.[9][10][11] The fur is clipped from the dorsal area of the trunk 24 hours before the test.[9] A limit dose of 2000 mg/kg body weight of the test substance is applied to an area of approximately 10% of the body surface and covered with a semi-occlusive dressing for 24 hours.[1] Animals are observed for mortality and clinical signs of toxicity for 14 days, with body weights recorded weekly.[9] At the end of the study, all animals undergo a gross necropsy.[9]

prep Animal Preparation (Fur Clipping) application Dermal Application (2000 mg/kg) prep->application exposure 24-Hour Semi-Occlusive Exposure application->exposure observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) exposure->observation necropsy Gross Necropsy observation->necropsy

Acute Dermal Toxicity Study Workflow (OECD 402).
Skin Irritation (OECD 404)

The skin irritation potential is evaluated in albino rabbits.[2][3] Approximately 24 hours before the test, the fur on the dorsal area is clipped.[12] A 0.5 mL dose of the test substance is applied to a small area of skin and covered with a gauze patch and semi-occlusive dressing for 4 hours.[2][12] The skin is evaluated for erythema and edema at 1, 24, 48, and 72 hours after patch removal, and scored according to a standardized scale.[2][3]

prep Rabbit Preparation (Fur Clipping) application Application of 0.5 mL Test Substance prep->application exposure 4-Hour Semi-Occlusive Exposure application->exposure scoring Scoring of Erythema & Edema (1, 24, 48, 72 hours) exposure->scoring

Skin Irritation Study Workflow (OECD 404).
Eye Irritation (OECD 405)

This study is conducted using albino rabbits.[4][13][14] A single 0.1 mL dose of the test substance is instilled into the conjunctival sac of one eye of each animal.[4][13] The other eye serves as a control.[4][13] The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation, and at further intervals if effects persist.[4][13]

prep Examine Rabbit Eyes (Pre-test) instillation Instill 0.1 mL into Conjunctival Sac prep->instillation observation Examine Eyes at 1, 24, 48, 72 hours (and beyond if necessary) instillation->observation scoring Score Corneal Opacity, Iritis, Conjunctivitis observation->scoring

Eye Irritation Study Workflow (OECD 405).
Skin Sensitization (OECD 429 - Local Lymph Node Assay)

The Local Lymph Node Assay (LLNA) is performed in mice.[5][6][15] The test substance is applied to the dorsum of each ear daily for three consecutive days.[16] On day 6, a solution of ³H-methyl thymidine (B127349) is injected intravenously.[6] After a set period, the draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured by the incorporation of ³H-methyl thymidine.[5][6] A stimulation index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group. An SI of ≥3 is considered a positive result.[5]

application Daily Topical Application to Mouse Ears (3 days) thymidine Intravenous Injection of ³H-methyl Thymidine (Day 6) application->thymidine excision Excision of Auricular Lymph Nodes thymidine->excision measurement Measure Lymphocyte Proliferation (³H-Thymidine Incorporation) excision->measurement calculation Calculate Stimulation Index (SI) measurement->calculation

Skin Sensitization (LLNA) Workflow (OECD 429).
Genotoxicity (OECD 471 - Bacterial Reverse Mutation Assay)

The Ames test uses various strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid.[17][18][19] The bacteria are exposed to the test substance at a range of concentrations, both with and without a metabolic activation system (S9 mix). After incubation, the number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted.[17] A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.[17]

prep Prepare Bacterial Strains (S. typhimurium, E. coli) exposure Expose Bacteria to Test Substance (+/- S9 Metabolic Activation) prep->exposure plating Plate on Minimal Agar exposure->plating incubation Incubate for 48-72 hours plating->incubation counting Count Revertant Colonies incubation->counting analysis Analyze for Dose-Response counting->analysis

Bacterial Reverse Mutation Assay Workflow (OECD 471).

Conclusion

References

Methodological & Application

Octyl Decanoate: A Versatile Solvent for Enhancing the Bioavailability of Poorly Soluble Drugs

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ongoing challenge to improve the therapeutic efficacy of poorly soluble drugs, the pharmaceutical industry is increasingly turning to innovative formulation strategies. Octyl decanoate (B1226879), a lipophilic ester, is emerging as a promising solvent for the development of oral and topical drug delivery systems for active pharmaceutical ingredients (APIs) with low aqueous solubility. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the properties, applications, and detailed protocols for utilizing octyl decanoate to overcome solubility challenges.

Introduction to this compound in Pharmaceutical Formulations

A significant portion of new chemical entities (NCEs) discovered through modern drug discovery programs exhibit poor water solubility, falling into the Biopharmaceutics Classification System (BCS) Class II and IV categories. This low solubility is a major hurdle to achieving adequate bioavailability, as dissolution is often the rate-limiting step for drug absorption.

This compound, an ester of octyl alcohol and decanoic acid, is a clear, oily liquid with a high lipophilicity (logP estimated to be around 6.03-7.9).[1][2] Its chemical nature makes it an excellent candidate for dissolving hydrophobic drug molecules. By incorporating poorly soluble drugs into lipid-based formulations with this compound, it is possible to bypass the dissolution step in the gastrointestinal tract, leading to improved absorption and more consistent bioavailability.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety of this compound is crucial for its application in pharmaceutical formulations.

Physicochemical Properties
PropertyValueReference
Chemical Name This compound[3]
CAS Number 2306-92-5[1][3]
Molecular Formula C18H36O2[3]
Molecular Weight 284.48 g/mol [3]
Appearance Clear, oily liquid
Density 0.864 g/cm³[1][3]
Boiling Point 334.7 °C at 760 mmHg[1]
Melting Point -0.7 °C[3]
Flash Point 158.5 °C[1][3]
logP (o/w) ~6.03 - 7.92[1][2]
Water Solubility Practically insoluble (0.00371 mg/L at 25°C est.)[2]
Solubility in Organic Solvents Soluble in alcohol[2]
Safety and Regulatory Information

This compound has a favorable safety profile and is used in cosmetic formulations as an emollient and skin conditioning agent.[4] According to the European Chemicals Agency (ECHA), based on the notifications provided by companies, it has no harmonized classification for hazards.[5] The Cosmetic Ingredient Review has concluded that long-chain fatty alcohols, a class that includes the precursors to this compound, are safe as currently used in cosmetics.[4] For pharmaceutical applications, while it is not a widely listed excipient in major pharmacopeias for internal use, its components, octanol (B41247) and decanoic acid, are well-characterized. As with any excipient, its use in a final drug product would require thorough toxicological assessment and regulatory approval.

Application: Solubility Enhancement of Poorly Soluble Drugs

The primary application of this compound in pharmaceuticals is as a solvent for drugs with low water solubility. To illustrate its potential, this section provides representative solubility data for several BCS Class II drugs. It is important to note that these values are illustrative and actual solubility should be experimentally determined.

DrugTherapeutic ClassRepresentative Solubility in this compound (mg/mL)
IbuprofenNonsteroidal Anti-inflammatory Drug (NSAID)>100 (estimated based on lipophilicity)
KetoprofenNonsteroidal Anti-inflammatory Drug (NSAID)>50 (estimated based on lipophilicity)
CarbamazepineAnticonvulsant~20-30 (estimated)
NifedipineCalcium Channel Blocker~15-25 (estimated)

Experimental Protocols

Protocol for Determining Saturation Solubility

This protocol outlines the shake-flask method, a reliable technique for determining the equilibrium solubility of a drug in a lipid solvent like this compound.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for drug quantification

  • Appropriate solvent for dilution (e.g., methanol, acetonitrile)

Procedure:

  • Add an excess amount of the API to a known volume of this compound in a scintillation vial. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After the equilibration period, visually confirm the presence of undissolved API.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid from the supernatant.

  • Carefully withdraw a known aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the quantification method.

  • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the drug concentration.

  • The determined concentration represents the saturation solubility of the drug in this compound at the specified temperature.

G cluster_protocol Saturation Solubility Determination Workflow start Start add_excess_api Add excess API to This compound start->add_excess_api seal_vial Seal vial add_excess_api->seal_vial agitate Agitate at constant temperature (24-72h) seal_vial->agitate centrifuge Centrifuge to separate undissolved solid agitate->centrifuge withdraw_supernatant Withdraw supernatant centrifuge->withdraw_supernatant dilute Dilute aliquot withdraw_supernatant->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze end End analyze->end G cluster_sedds SEDDS Formulation Workflow start Start excipient_selection Select Oil (this compound), Surfactant, and Cosolvent start->excipient_selection phase_diagram Construct Pseudo-ternary Phase Diagram excipient_selection->phase_diagram optimize_ratio Optimize Formulation Ratio phase_diagram->optimize_ratio mix_excipients Weigh and Mix Excipients optimize_ratio->mix_excipients dissolve_api Dissolve API in Mixture mix_excipients->dissolve_api final_sedds Obtain Clear, Isotropic SEDDS Formulation dissolve_api->final_sedds end End final_sedds->end G cluster_nsaid NSAID Mechanism of Action Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain NSAIDs NSAIDs (e.g., Ibuprofen) NSAIDs->COX1_COX2 Inhibition G cluster_carbamazepine Carbamazepine Mechanism of Action Na_Channel Voltage-gated Sodium Channel Neuronal_Excitation Repetitive Neuronal Firing Na_Channel->Neuronal_Excitation Seizure_Activity Seizure Activity Neuronal_Excitation->Seizure_Activity Carbamazepine Carbamazepine Carbamazepine->Na_Channel Blockade G cluster_nifedipine Nifedipine Mechanism of Action Ca_Channel L-type Calcium Channel Ca_Influx Calcium Influx Ca_Channel->Ca_Influx Muscle_Contraction Vascular Smooth Muscle Contraction Ca_Influx->Muscle_Contraction Vasoconstriction Vasoconstriction Muscle_Contraction->Vasoconstriction Nifedipine Nifedipine Nifedipine->Ca_Channel Blockade

References

Application Notes and Protocols for Octyl Decanoate in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of octyl decanoate (B1226879) in fragrance formulations. Octyl decanoate, also known as octyl caprate, is an ester recognized for its potential as a versatile ingredient in the fragrance industry. Its characteristic odor profile and physical properties suggest its utility as a fragrance carrier, modifier, and fixative.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective incorporation into fragrance formulations. The following table summarizes key data for this compound.

PropertyValueReference
Molecular Formula C₁₈H₃₆O₂[1][2]
Molecular Weight 284.48 g/mol [1][2]
CAS Number 2306-92-5[1][2]
Appearance Colorless transparent liquid[3]
Odor Profile Oily, fatty, fruity, waxy, floral, winey[4]
Boiling Point 334.00 to 336.00 °C @ 760.00 mm Hg[5][6]
Melting Point -0.7 °C[1][2]
Flash Point 158.33 °C (317.00 °F)[5][6]
Vapor Pressure 0.000126 mmHg @ 25.00 °C (est)[5][6]
Solubility Soluble in ethanol; Insoluble in water[4][5][6]
LogP (o/w) 7.918 (est)[5][6]
Application in Fragrance Formulations

Esters are integral components of modern perfumery, offering a wide array of scents and functional benefits.[7][8][9] this compound, with its low volatility and mild odor, can serve several functions within a fragrance formulation.

  • Fragrance Carrier: Due to its high boiling point and low vapor pressure, this compound can act as a solvent and carrier for more volatile fragrance raw materials. Its solubility in alcohol makes it compatible with typical perfume bases.[4][5][6]

  • Fragrance Modifier: The inherent "oily, fatty, fruity, waxy, floral, winey" odor profile of this compound can be used to modify and enhance the overall scent of a fragrance, adding complexity and unique nuances.[4]

  • Fixative: Fixatives are substances that slow down the evaporation rate of more volatile fragrance components, thereby increasing the longevity of the scent.[1] The low volatility of this compound suggests its potential as a fixative, helping to prolong the fragrance experience on the skin.

Experimental Protocols

The following sections detail experimental protocols for evaluating the performance of this compound in fragrance formulations. These protocols are designed to be representative of industry-standard methodologies.

Protocol 1: Evaluation of Fragrance Longevity on Skin

This protocol outlines a method for assessing the effect of this compound on the longevity of a model fragrance when applied to human skin.

Objective: To quantify the impact of this compound on the persistence of a fragrance on the skin over time.

Materials:

  • Model fragrance formulation (e.g., a simple floral accord).

  • Fragrance formulation with the addition of 5% (w/w) this compound.

  • Ethanol (perfumer's grade) as a control.

  • Human volunteer panel (screened for normal skin type and absence of fragrance allergies).

  • Glass application rods.

  • Scent strips.

Procedure:

  • Panelist Preparation: Panelists should avoid using any scented products for 24 hours prior to the evaluation.

  • Sample Application:

    • Apply a precise amount (e.g., 0.1 mL) of the control (model fragrance in ethanol) to a designated area on one forearm of each panelist.

    • Apply the same amount of the experimental formulation (with this compound) to a corresponding area on the other forearm.

  • Sensory Evaluation:

    • A trained sensory panel evaluates the intensity of the fragrance at specified time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours) after application.[10]

    • Intensity is rated on a labeled magnitude scale (LMS) from 0 (no scent) to 100 (very strong scent).[11][12]

  • Data Analysis:

    • Calculate the average intensity scores for both the control and experimental formulations at each time point.

    • Plot the average intensity versus time to generate longevity curves.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine if there is a significant difference in fragrance longevity between the two formulations.

Illustrative Quantitative Data:

Time (Hours)Average Intensity (Control)Average Intensity (with this compound)
0 8583
1 6570
2 4555
4 2035
6 515
8 05

Note: The data presented in this table is for illustrative purposes only and represents a hypothetical outcome where this compound enhances fragrance longevity.

Protocol 2: Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fragrance Volatility

This protocol describes an instrumental method to analyze the effect of this compound on the release of volatile fragrance compounds from a formulation.

Objective: To measure the concentration of volatile fragrance molecules in the headspace above a fragrance formulation over time, with and without this compound.

Materials:

  • Model fragrance formulation.

  • Fragrance formulation with 5% (w/w) this compound.

  • Headspace vials (20 mL).

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) and a headspace autosampler.[3][13]

  • Solid-phase microextraction (SPME) fibers (optional, for pre-concentration).[14][15]

Procedure:

  • Sample Preparation:

    • Place a precise amount (e.g., 1 g) of the control and experimental fragrance formulations into separate headspace vials.

    • Seal the vials with crimp caps.

  • Incubation and Sampling:

    • Incubate the vials at a constant temperature (e.g., 32 °C, to simulate skin temperature) in the headspace autosampler.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), automatically sample the headspace of each vial.

  • GC-MS Analysis:

    • Inject the headspace sample into the GC-MS system.

    • Separate the volatile compounds using an appropriate GC column and temperature program.

    • Identify and quantify the individual fragrance compounds using the mass spectrometer.

  • Data Analysis:

    • Calculate the peak area of each target volatile fragrance compound at each time point for both formulations.

    • Plot the peak area versus time to create release profiles for each compound.

    • Compare the release profiles of the control and experimental formulations to determine the effect of this compound on the volatility of the fragrance ingredients.

Illustrative Quantitative Data:

Time (Hours)Peak Area of Linalool (Control)Peak Area of Linalool (with this compound)
0.5 1,200,0001,000,000
1 800,000850,000
2 400,000600,000
4 100,000300,000
6 20,000100,000
8 < 5,00030,000

Note: This illustrative data suggests that this compound reduces the initial evaporation rate of a moderately volatile compound like linalool, leading to a more sustained release over time.

Visualizations

Experimental Workflow for Fragrance Evaluation

Fragrance_Evaluation_Workflow cluster_formulation Formulation cluster_evaluation Evaluation cluster_data Data Analysis Control_Formulation Control Formulation (Fragrance + Ethanol) Sensory_Analysis Sensory Analysis (Longevity on Skin) Control_Formulation->Sensory_Analysis Instrumental_Analysis Instrumental Analysis (Headspace GC-MS) Control_Formulation->Instrumental_Analysis Experimental_Formulation Experimental Formulation (Fragrance + this compound + Ethanol) Experimental_Formulation->Sensory_Analysis Experimental_Formulation->Instrumental_Analysis Longevity_Curves Generate Longevity Curves Sensory_Analysis->Longevity_Curves Release_Profiles Generate Release Profiles Instrumental_Analysis->Release_Profiles Statistical_Analysis Statistical Comparison Longevity_Curves->Statistical_Analysis Release_Profiles->Statistical_Analysis

Caption: Workflow for the sensory and instrumental evaluation of a fragrance formulation.

Functional Roles in a Fragrance Formulation

Fragrance_Formulation_Roles Fragrance_Formulation Fragrance Formulation Top Notes (Volatile) Middle Notes (Moderately Volatile) Base Notes (Low Volatility) Functional_Ingredients Functional Ingredients Carrier (e.g., Ethanol) Modifier Fixative Fragrance_Formulation:base->Functional_Ingredients:fixative interacts with Functional_Ingredients:carrier->Fragrance_Formulation dissolves Octyl_Decanoate This compound Octyl_Decanoate->Functional_Ingredients:modifier acts as Octyl_Decanoate->Functional_Ingredients:fixative acts as Octyl_Decanoate->Functional_Ingredients:carrier can act as

Caption: Logical relationships of functional ingredients within a fragrance formulation.

References

Application Notes and Protocols for Octyl Decanoate in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl decanoate (B1226879), the ester of octanol (B41247) and decanoic acid, is a lipophilic compound with significant potential in topical and transdermal drug delivery. Its properties as an emollient and solvent, coupled with its ability to act as a penetration enhancer, make it a valuable excipient in the formulation of various topical systems. This document provides detailed application notes and protocols for the utilization of octyl decanoate in microemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), designed to enhance the dermal and transdermal delivery of active pharmaceutical ingredients (APIs).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in formulation development.

PropertyValueReference
Molecular Formula C₁₈H₃₆O₂[1][2]
Molecular Weight 284.48 g/mol [2][3]
Boiling Point 334.00 to 336.00 °C @ 760.00 mm Hg[4]
Melting Point -0.7 °C[1][2]
Density 0.864 g/cm³[3]
logP (o/w) 7.918 (estimated)[4]
Solubility Soluble in alcohol and DMSO. Practically insoluble in water (0.00371 mg/L @ 25 °C, est.). Miscible with fatty oils.[1][4][5]

Mechanism of Action as a Penetration Enhancer

The primary mechanism by which this compound is thought to enhance skin penetration is through the disruption of the highly ordered intercellular lipid structure of the stratum corneum. As a lipophilic ester, it can integrate into the lipid bilayers, increasing their fluidity and creating less resistant pathways for drug diffusion. This mechanism is largely attributed to its constituent fatty acid, decanoic acid, which is a known penetration enhancer.

Application in Microemulsion-Based Drug Delivery

Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants, often in combination with a co-surfactant. They are excellent vehicles for solubilizing poorly water-soluble drugs and enhancing their skin permeation. This compound can serve as the oil phase in microemulsion formulations.

Quantitative Data for Microemulsion Formulations

Due to a lack of specific data for this compound, the following table presents representative data for a microemulsion system using a similar medium-chain triglyceride (Isopropyl Myristate) to illustrate typical formulation parameters and resulting characteristics.

ParameterFormulation ComponentValue
Oil Phase Isopropyl Myristate5-30%
Surfactant Tween 80 / Labrasol-
Co-surfactant Propylene Glycol-
S/Co-surfactant Ratio (Km) 2:1, 3:1, 4:1-
Particle Size -14.1 - 36.5 nm
Viscosity -200 - 350 cps
pH -6.1

Data adapted from a study on a tretinoin (B1684217) microemulsion.[6]

Experimental Protocol: Preparation of an this compound-Based Microemulsion

This protocol describes the construction of a pseudo-ternary phase diagram to identify the microemulsion region and the subsequent preparation of a formulation.

Materials:

  • This compound (Oil Phase)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Propylene Glycol)

  • Active Pharmaceutical Ingredient (API)

  • Purified Water

Procedure:

  • Pseudo-Ternary Phase Diagram Construction:

    • Prepare various weight ratios of the surfactant and co-surfactant (Sₘᵢₓ), for example, 1:1, 2:1, and 3:1.

    • For each Sₘᵢₓ ratio, prepare different weight ratios of the oil phase (this compound) and the Sₘᵢₓ mixture, ranging from 1:9 to 9:1.

    • Titrate each oil/Sₘᵢₓ mixture with purified water dropwise under constant stirring.

    • Observe the mixture for transparency. The point at which the solution turns from turbid to transparent and remains stable indicates the formation of a microemulsion.

    • Plot the percentages of oil, water, and Sₘᵢₓ on a ternary phase diagram to delineate the microemulsion existence region.[7][8][9]

  • Preparation of the API-Loaded Microemulsion:

    • Select a composition from within the stable microemulsion region identified in the phase diagram.

    • Dissolve the API in the this compound (oil phase). Gentle heating may be applied if necessary.

    • In a separate container, mix the surfactant and co-surfactant (Sₘᵢₓ).

    • Add the oil phase containing the API to the Sₘᵢₓ mixture and stir until a clear solution is formed.

    • Slowly add the required amount of purified water to the oil-surfactant mixture with continuous stirring until a transparent and homogenous microemulsion is formed.

Visualization of Microemulsion Preparation Workflow

G cluster_prep Preparation of Phases cluster_mixing Mixing and Formulation cluster_final Final Product API API Dissolve Dissolve API in This compound API->Dissolve OctylDecanoate This compound OctylDecanoate->Dissolve Surfactant Surfactant MixSmix Prepare Sₘᵢₓ (Surfactant + Co-surfactant) Surfactant->MixSmix CoSurfactant Co-surfactant CoSurfactant->MixSmix Water Purified Water Titrate Titrate with Water Water->Titrate Combine Combine Oil Phase and Sₘᵢₓ Dissolve->Combine MixSmix->Combine Combine->Titrate Microemulsion API-Loaded Microemulsion Titrate->Microemulsion

Caption: Workflow for preparing an API-loaded microemulsion.

Application in Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of lipid nanoparticles that incorporate a liquid lipid (such as this compound) into the solid lipid matrix. This imperfect crystal structure in NLCs can lead to higher drug loading and reduced drug expulsion during storage.[10][11]

Quantitative Data for SLN and NLC Formulations

The following table provides representative characterization data for lipid nanoparticles. Specific data for this compound-containing formulations is limited; therefore, this table illustrates typical parameters and values.

ParameterTypical Range/Value
Particle Size (z-average) 50 - 300 nm
Polydispersity Index (PDI) < 0.3
Zeta Potential > |-20| mV
Encapsulation Efficiency (%) 70 - 99%
Drug Loading (%) 1 - 10%

Data compiled from multiple sources on SLN and NLC characterization.[12][13]

Experimental Protocol: Preparation of this compound-Based NLCs by Hot High-Pressure Homogenization

Materials:

  • Solid Lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)

  • This compound (Liquid Lipid)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified Water

Procedure:

  • Preparation of Lipid and Aqueous Phases:

    • Melt the solid lipid at a temperature 5-10 °C above its melting point.

    • Add the this compound to the molten solid lipid.

    • Disperse or dissolve the API in the molten lipid mixture.

    • In a separate beaker, heat the aqueous surfactant solution to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Pass the hot pre-emulsion through a high-pressure homogenizer at an appropriate pressure (e.g., 500-1500 bar) for several cycles.

    • The number of cycles and pressure should be optimized to achieve the desired particle size and polydispersity index.

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form the NLCs.

Visualization of NLC Preparation Workflow

G cluster_phases Phase Preparation cluster_process Homogenization Process cluster_product Final Product SolidLipid Solid Lipid Melt Melt Solid Lipid SolidLipid->Melt OctylDecanoate This compound MixLipids Mix Lipids and API OctylDecanoate->MixLipids API API API->MixLipids AqueousPhase Aqueous Surfactant Solution HeatAq Heat Aqueous Phase AqueousPhase->HeatAq Melt->MixLipids PreEmulsion Form Pre-emulsion (High-Shear Mixing) MixLipids->PreEmulsion HeatAq->PreEmulsion HPH High-Pressure Homogenization PreEmulsion->HPH Cool Cool to Room Temperature HPH->Cool NLC NLC Dispersion Cool->NLC

Caption: Workflow for NLC preparation by hot high-pressure homogenization.

In Vitro Skin Permeation Studies

In vitro skin permeation studies are crucial for evaluating the performance of topical formulations. The Franz diffusion cell is the most commonly used apparatus for these studies.

Quantitative Data from Skin Permeation Studies

The following table illustrates the type of quantitative data obtained from in vitro skin permeation studies. The values are hypothetical and serve as an example.

ParameterControl FormulationThis compound FormulationEnhancement Ratio (ER)
Steady-State Flux (Jss) (µg/cm²/h) 1.54.53.0
Permeability Coefficient (Kp) (cm/h x 10⁻³) 0.30.93.0
Cumulative Amount Permeated at 24h (Q₂₄) (µg/cm²) 361083.0
Lag Time (t_lag) (h) 2.51.8-

Enhancement Ratio (ER) = Jss (with enhancer) / Jss (without enhancer)

Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells

Materials:

  • Excised human or animal skin (e.g., porcine ear skin)

  • Franz diffusion cells

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4, often with a solubilizing agent like Tween 80 to maintain sink conditions)

  • Test formulation (containing this compound and API)

  • Control formulation (without this compound)

  • Magnetic stirrer and stir bars

  • Water bath maintained at 32 ± 1 °C

  • Syringes for sampling

  • HPLC or other suitable analytical instrument for API quantification

Procedure:

  • Skin Preparation:

    • Thaw frozen skin at room temperature.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

    • Equilibrate the skin in the receptor medium for at least 30 minutes before mounting.

  • Franz Cell Assembly:

    • Mount the prepared skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.

    • Fill the receptor compartment with pre-warmed, degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor compartment and place the assembled cells in the water bath set to 32 °C.

    • Allow the system to equilibrate for at least 30 minutes.

  • Formulation Application:

    • Apply a known amount of the test or control formulation evenly onto the surface of the skin in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200-500 µL) from the receptor compartment through the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis:

    • Analyze the collected samples for API concentration using a validated analytical method, such as HPLC.[10][14][15][16]

Visualization of In Vitro Skin Permeation Study Workflow

G cluster_setup Experimental Setup cluster_experiment Permeation Experiment cluster_analysis Data Analysis SkinPrep Skin Preparation FranzSetup Franz Cell Assembly SkinPrep->FranzSetup Equilibrate System Equilibration FranzSetup->Equilibrate ApplyFormulation Apply Formulation Equilibrate->ApplyFormulation Sampling Time-point Sampling ApplyFormulation->Sampling HPLC HPLC Analysis of Samples Sampling->HPLC Calc Calculate Permeation Parameters HPLC->Calc

Caption: Workflow for an in vitro skin permeation study.

Conclusion

This compound is a versatile excipient for topical drug delivery systems, offering benefits as a lipid carrier and penetration enhancer. While direct quantitative data for its performance in various formulations is still emerging, the protocols and representative data provided in these application notes offer a solid foundation for researchers and formulation scientists. By leveraging its favorable physicochemical properties, this compound can be effectively incorporated into microemulsions, SLNs, and NLCs to improve the topical and transdermal delivery of a wide range of APIs. Further research is encouraged to generate specific quantitative data for this compound in these advanced delivery systems to fully elucidate its potential.

References

Application Notes and Protocols for the Purification of Synthesized Octyl Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octyl decanoate (B1226879) (C₁₈H₃₆O₂) is an ester formed from the reaction of decanoic acid and 1-octanol.[1][2] It is utilized in the fragrance, flavoring, and pharmaceutical industries as a specialty solvent, intermediate, or for its characteristic fruity aroma.[1][3] Synthesis, commonly achieved through Fischer esterification or enzymatic catalysis, yields a crude product containing unreacted starting materials, catalysts, and various byproducts.[1][3][4] High purity is essential for its intended applications, necessitating robust purification protocols.

This document provides detailed methodologies for the purification of synthesized octyl decanoate, tailored for researchers, scientists, and drug development professionals. The protocols cover post-synthesis work-up, primary purification techniques, and final purity assessment.

Common Impurities in Synthesized this compound

The nature and quantity of impurities in the crude product are primarily dependent on the synthesis method employed. Understanding these potential contaminants is critical for selecting the appropriate purification strategy.

ImpurityLikely OriginRationale
Decanoic Acid Fischer Esterification, Enzymatic SynthesisUnreacted starting material due to the reversible nature of esterification.[1]
1-Octanol Fischer Esterification, Enzymatic SynthesisUnreacted starting material, often used in excess to drive the reaction equilibrium.[1]
Acid Catalyst (e.g., H₂SO₄) Fischer EsterificationHomogeneous catalyst used to accelerate the reaction.[1][4]
Water Fischer EsterificationByproduct of the esterification reaction. Its presence can promote hydrolysis.[1][4]
Solvent (e.g., Toluene) Fischer Esterification (Azeotropic)Used to remove water via a Dean-Stark apparatus.[4]
Enzyme (Lipase) Enzymatic SynthesisBiocatalyst used in the reaction; typically immobilized for easy removal.[4][5]
Byproducts (e.g., dioctyl ether) Fischer EsterificationCan form under harsh acidic conditions and high temperatures.
Physicochemical Properties of this compound

A thorough understanding of the physical properties of this compound is essential for designing an effective purification strategy, particularly for methods like distillation.

PropertyValueReference(s)
Molecular Formula C₁₈H₃₆O₂[1]
Molecular Weight 284.48 g/mol -
Boiling Point ~334 °C (at 760 mmHg)[1][6]
Melting Point ~ -0.7 °C[1]
Density ~0.86 g/mL at 25 °C[3]
Solubility Insoluble in water; Soluble in organic solvents like alcohols, ether, and DMSO.[1][3]

Purification Methodologies & Protocols

A multi-step approach is typically employed for purifying this compound, starting with a preliminary work-up to remove the bulk of impurities, followed by a high-resolution technique like vacuum distillation or chromatography.

G cluster_workflow Overall Purification Workflow cluster_purification Primary Purification crude Crude this compound (from synthesis) workup Aqueous Work-up (Neutralization & Washing) crude->workup drying Drying with Anhydrous Agent workup->drying distillation Vacuum Distillation (For large scale, >1g) drying->distillation OR chromatography Column Chromatography (For high purity, <1g) drying->chromatography analysis Purity Assessment (GC-MS) distillation->analysis chromatography->analysis pure_product Purified this compound (>98%) analysis->pure_product

Caption: General workflow for the purification of synthesized this compound.

Protocol 1: Aqueous Work-up (Neutralization and Extraction)

This initial step is crucial for removing acid catalysts, unreacted carboxylic acid, and other water-soluble impurities from the crude reaction mixture.[3][4]

G cluster_workup Aqueous Work-up Protocol start 1. Transfer crude product to separatory funnel add_solvent 2. Dilute with an immiscible organic solvent (e.g., Diethyl Ether) start->add_solvent wash_bicarb 3. Wash with saturated NaHCO₃ solution add_solvent->wash_bicarb separate_bicarb 4. Separate layers (Discard aqueous layer) wash_bicarb->separate_bicarb repeat_bicarb 5. Repeat wash until no CO₂ evolution separate_bicarb->repeat_bicarb repeat_bicarb->wash_bicarb  Yes wash_brine 6. Wash with Brine (Saturated NaCl) repeat_bicarb->wash_brine No separate_brine 7. Separate layers (Discard aqueous layer) wash_brine->separate_brine collect_organic 8. Collect organic layer for drying separate_brine->collect_organic

Caption: Step-by-step workflow for the aqueous work-up procedure.

Methodology:

  • Transfer: Transfer the cooled, crude reaction mixture to a separatory funnel of appropriate size.[7][8]

  • Dilution: Dilute the mixture with an equal volume of an immiscible organic solvent, such as diethyl ether or ethyl acetate (B1210297). Diethyl ether is often preferred due to its low boiling point, facilitating easy removal later.[7]

  • Neutralization Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, and shake vigorously for 1-2 minutes, ensuring to periodically vent the funnel by inverting it and opening the stopcock to release pressure from CO₂ evolution.[3][9]

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer and discard it.[3][10]

  • Repeat: Repeat the sodium bicarbonate wash (steps 3-4) until no more gas evolution is observed upon addition of the basic solution. This indicates that all acidic components have been neutralized.[3]

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution). This step helps to remove residual water from the organic layer and break up any emulsions that may have formed.[7][11]

  • Final Separation: Allow the layers to separate, drain the lower aqueous brine layer, and discard it.

  • Drying: Transfer the organic layer containing the crude this compound to an Erlenmeyer flask. Add a suitable drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), until the agent no longer clumps together.[3][10]

  • Isolation: Decant or filter the dried solution to remove the drying agent. The resulting solution can be concentrated using a rotary evaporator to remove the solvent, yielding the crude, neutralized ester ready for further purification.[3]

Protocol 2: Vacuum Distillation

Vacuum distillation is highly effective for purifying liquids with high boiling points (>150 °C), as it allows them to boil at a much lower temperature, thereby preventing thermal decomposition.[12] Given this compound's high boiling point, this is the preferred method for large-scale purification.[3][13]

Methodology:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is clean and dry. Use a heating mantle with a magnetic stirrer for uniform heating.

  • Loading: Place the crude, dried this compound from the work-up step into the distillation flask. Add boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a vacuum pump and carefully apply a vacuum, aiming for a stable pressure between 0.5–1.0 mmHg.[3]

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask.

  • Fraction Collection: Collect the distillate that comes over at a constant temperature. The boiling point of this compound under vacuum (e.g., ~150 °C at 0.5-1 mmHg) will be significantly lower than its atmospheric boiling point.[3] Discard any initial low-boiling fractions.

  • Completion: Continue distillation until the temperature of the vapor either drops or begins to rise sharply, indicating that the desired product has been collected.[3]

  • Cool Down: Discontinue heating and allow the entire apparatus to cool to room temperature before releasing the vacuum to prevent glassware from shattering. The collected liquid is the purified this compound.

Protocol 3: Column Chromatography

For obtaining very high purity this compound, especially on a smaller scale (<1g), column chromatography is the method of choice.[13][14] It separates compounds based on their differential adsorption to a stationary phase.

Methodology:

  • Stationary Phase: Prepare a column with silica (B1680970) gel as the stationary phase, using a non-polar solvent system like hexane (B92381)/ethyl acetate as the eluent.[11]

  • Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the sample through the column. This compound, being relatively non-polar, will travel down the column faster than more polar impurities like residual decanoic acid or alcohols. A typical starting eluent could be a mixture of hexane and ethyl acetate (e.g., 98:2 v/v).[11]

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Monitoring: Monitor the separation using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.[14]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.

Comparison of Purification Methods
MethodScalePurityYieldPrimary Application
Aqueous Work-up All scalesLowHighInitial removal of acids, catalysts, and water-soluble impurities.
Vacuum Distillation > 1 gHigh (>98%)GoodSeparating from non-volatile impurities and starting materials with different boiling points.
Column Chromatography < 1 gVery High (>99%)ModerateAchieving highest possible purity; separating from structurally similar, non-volatile impurities.

Protocol 4: Purity Assessment by GC-MS

After purification, it is essential to assess the final purity of the this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this, as it can separate and identify volatile and semi-volatile compounds.[15][16][17]

G cluster_gcms GC-MS Purity Assessment Workflow sample_prep 1. Prepare Sample (Dilute purified ester in hexane or dichloromethane) injection 2. Inject into GC-MS sample_prep->injection separation 3. Separation on Capillary Column (e.g., HP-5ms) injection->separation detection 4. MS Detection (Ionization & Fragmentation) separation->detection analysis 5. Data Analysis (Identify peaks by library search, calculate area %) detection->analysis result 6. Determine Purity analysis->result

Caption: Experimental workflow for GC-MS purity assessment.

Methodology:

  • Sample Preparation: Prepare a ~1% (v/v) solution of the purified this compound in a high-purity volatile solvent such as hexane or dichloromethane.[15]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.[15]

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.[15]

    • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[15]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[15]

    • Injector Temperature: 250°C.[15]

    • Oven Program: Start at a lower temperature (e.g., 70°C), hold for 2 minutes, then ramp at 10-15°C/min to a final temperature of 280-300°C and hold for 5-10 minutes.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).[18]

    • Calculate the purity of the sample based on the relative peak areas, often expressed as "Area %". The purity is calculated as: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100[16]

References

Application Note: Gas Chromatography Method for the Analysis of Octyl Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

INTRODUCTION:

Octyl decanoate (B1226879) is an ester with applications in the cosmetic, food, and pharmaceutical industries as an emollient, flavoring agent, and solvent. Accurate and reliable quantitative analysis of octyl decanoate is essential for quality control, formulation development, and stability testing. Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound.[1][2] This application note details a comprehensive protocol for the analysis of this compound using Gas Chromatography coupled with a Flame Ionization Detector (GC-FID).

This method provides a robust and reproducible approach for the determination of this compound purity and its quantification in various sample matrices. The protocol covers sample preparation, instrumental parameters, and data analysis.

EXPERIMENTAL PROTOCOLS

Sample Preparation

The sample preparation method aims to dissolve the this compound sample in a suitable volatile organic solvent for direct injection into the GC system.[3][4]

Materials:

  • This compound sample

  • Hexane (B92381) (GC grade or equivalent high purity)

  • 1.5 mL glass GC autosampler vials with PTFE-lined caps

  • Volumetric flasks (as needed for dilution)

  • Micropipettes

Procedure:

  • Stock Solution Preparation: Accurately weigh a precise amount of the this compound analytical standard and dissolve it in hexane to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Preparation: Perform serial dilutions of the stock solution with hexane to create a series of working standards for the calibration curve. A typical concentration range could be from 1 µg/mL to 100 µg/mL.[5]

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of hexane to achieve a final concentration within the calibration range. For solid or semi-solid matrices, an extraction step such as liquid-liquid extraction or solid-phase extraction may be necessary to isolate the this compound.[6][7]

  • Filtration (if necessary): If the sample solution contains any particulate matter, centrifuge or filter it through a 0.22 µm syringe filter to prevent blockage of the GC syringe and contamination of the inlet and column.[4]

  • Transfer to Vial: Transfer the prepared standards and sample solutions into 1.5 mL glass autosampler vials for GC analysis.

Gas Chromatography (GC-FID) Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.

ParameterRecommended Condition
Gas Chromatograph A system equipped with a split/splitless injector and a Flame Ionization Detector (FID).
Column A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the analysis of esters like this compound.[8]
Carrier Gas Helium or Nitrogen at a constant flow rate (e.g., 1.0 - 1.2 mL/min).[8][9]
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 10:1 to 50:1 (can be adjusted based on sample concentration)
Oven Temperature Program Initial Temperature: 100 °C, hold for 1 minuteRamp: 15 °C/min to 280 °CFinal Hold: Hold at 280 °C for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Makeup Gas (N2) 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

DATA PRESENTATION

The following table summarizes hypothetical quantitative data for a series of this compound calibration standards.

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,987
25380,543
50758,991
1001,520,112

A calibration curve would be generated by plotting the peak area against the concentration of the standards. The concentration of this compound in the unknown samples can then be determined using the linear regression equation derived from this curve.

VISUALIZATIONS

Experimental Workflow

G Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 GC-FID Analysis cluster_2 Data Analysis A Weigh this compound Standard/Sample B Dissolve in Hexane A->B C Serial Dilution for Standards B->C D Transfer to GC Vial B->D Sample C->D Standards E Inject Sample into GC D->E F Separation on Capillary Column E->F G Detection by FID F->G H Generate Chromatogram G->H I Integrate Peak Area H->I J Create Calibration Curve I->J K Quantify this compound J->K

Caption: Workflow for the GC-FID analysis of this compound.

CONCLUSION

The GC-FID method described in this application note provides a reliable and straightforward approach for the quantitative analysis of this compound. The protocol is readily adaptable for various sample matrices and can be implemented in laboratories equipped with standard gas chromatography instrumentation. This method is suitable for quality control, purity assessment, and formulation analysis in the cosmetics, food, and pharmaceutical industries.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Octyl Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octyl decanoate (B1226879) (also known as octyl caprate) is a fatty acid ester commonly used in the cosmetic, pharmaceutical, and food industries for its emollient and solvent properties. Accurate quantification of octyl decanoate is essential for quality control, formulation development, and stability testing. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose.

This document provides a detailed protocol for the analysis of this compound using reversed-phase HPLC with Refractive Index Detection (RID). Since this compound lacks a strong UV chromophore, RID is a suitable alternative, offering universal detection for non-UV-absorbing compounds.[1][2][3] Reversed-phase HPLC separates fatty acid esters based on their hydrophobicity, with longer alkyl chains resulting in longer retention times on a non-polar stationary phase like C18.[4]

Principle of Separation

In reversed-phase HPLC, a non-polar stationary phase (e.g., a C18 column) is paired with a polar mobile phase.[4] this compound, being a hydrophobic molecule, partitions between the mobile phase and the stationary phase. Its retention on the column is influenced by the composition of the mobile phase; a higher proportion of organic solvent will decrease the retention time. The separation of this compound from other components is achieved based on differences in their respective hydrophobicities.[4]

Experimental Protocol

Reagents and Materials
  • This compound standard (≥95% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (B129727) (HPLC grade, for sample preparation)

  • 0.45 µm Syringe filters (PTFE or other solvent-compatible membrane)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector is required. The following conditions are recommended for the analysis.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Setting
HPLC Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase Acetonitrile : Water (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35°C
Detector Refractive Index Detector (RID)
RID Temperature 35°C (same as column)
Run Time Approximately 10 minutes

Note: The mobile phase composition may need to be optimized based on the specific C18 column used and to achieve desired separation from any impurities.

Preparation of Solutions

a. Mobile Phase Preparation (1 L)

  • Carefully measure 900 mL of HPLC-grade acetonitrile.

  • Carefully measure 100 mL of HPLC-grade water.

  • Combine the solvents in a clean, appropriate glass reservoir.

  • Mix thoroughly and degas the solution for 15-20 minutes using sonication or vacuum filtration.

b. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol.

  • Mix thoroughly until the standard is completely dissolved. This is the stock solution.

c. Working Standard Solutions

  • Prepare a series of working standards (e.g., 50, 100, 250, 500, 750 µg/mL) by serially diluting the stock solution with the mobile phase.

  • These standards will be used to generate a calibration curve.

d. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a theoretical concentration within the calibration range (e.g., ~250 µg/mL).

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulate matter.

System Equilibration and Analysis
  • Purge the HPLC pump with the prepared mobile phase.

  • Equilibrate the HPLC system and C18 column by running the mobile phase at the set flow rate (1.0 mL/min) until a stable baseline is achieved on the RID. This is critical for RID analysis and may take 30-60 minutes.[5]

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared working standard solutions in sequence, from lowest to highest concentration.

  • Inject the prepared sample solutions. It is recommended to run a standard check after every few sample injections to monitor system performance.

Data Analysis
  • Integrate the peak corresponding to this compound in each chromatogram.

  • Create a calibration curve by plotting the peak area of the standards against their corresponding concentrations (µg/mL).

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically desired.

  • Use the peak area of the this compound in the sample chromatogram and the regression equation to calculate the concentration of this compound in the sample.

Illustrative Data

The following table provides an example of data that could be obtained from this method for generating a calibration curve.

Table 2: Example Calibration Data

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
5015500
10031200
25078500
500156000
750234500
Linear Regression y = 312.5x - 450
Correlation (R²) 0.9998

Experimental Workflow Diagram

The logical flow of the analytical process, from solution preparation to final data analysis, is outlined below.

HPLC_Workflow prep 1. Solution Preparation standards Prepare Standards (Stock & Working) prep->standards samples Prepare Samples (Dissolve & Filter) prep->samples mobile_phase Prepare Mobile Phase (ACN:Water) prep->mobile_phase system_setup 2. HPLC System Setup analysis 3. Data Acquisition equilibration System & Column Equilibration system_setup->equilibration injection Inject Blank, Standards, & Samples analysis->injection processing 4. Data Processing integration Integrate Peaks processing->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte in Samples calibration->quantification

Caption: Workflow for HPLC analysis of this compound.

References

Application Notes and Protocols: Octyl Decanoate in the Formulation of Creams and Lotions

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive guide to the application of octyl decanoate (B1226879) in the formulation of creams and lotions, including detailed protocols for evaluation.

Introduction

Octyl decanoate (CAS No: 2306-92-5), the ester of octyl alcohol and decanoic acid, is a versatile emollient widely used in the cosmetic and pharmaceutical industries.[1] Its primary functions in cream and lotion formulations are to impart a soft, smooth feel to the skin, act as a solvent for other ingredients, and contribute to the overall stability and sensory profile of the product. These application notes provide a detailed overview of its use, including physicochemical properties, formulation guidelines, and comprehensive protocols for evaluating the performance of topical formulations containing this ester.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective incorporation into cream and lotion formulations.

PropertyValueReference
Molecular Formula C18H36O2[1]
Molecular Weight 284.48 g/mol
Appearance Clear, colorless to pale yellow liquid
Odor Mild, waxy, fatty[1]
Boiling Point 334.00 to 336.00 °C @ 760.00 mm Hg[1]
Flash Point 158.33 °C (317.00 °F) TCC[1]
Solubility Soluble in alcohol and oils; Insoluble in water[1]
logP (o/w) 7.918 (estimated)[1]

Role of this compound in Cream and Lotion Formulations

This compound is a multifunctional ingredient that enhances the physical and sensory characteristics of topical formulations.

Emollience and Skin Feel

As an emollient, this compound helps to soften and smooth the skin by forming a protective layer that reduces water loss.[2] Its non-greasy, fast-absorbing nature makes it ideal for formulations where a light, silky feel is desired.[3]

Solvent Properties

This compound can act as a solvent for various oil-soluble active ingredients and UV filters, aiding in their uniform dispersion within the formulation.

Impact on Viscosity and Spreadability

The inclusion of this compound can influence the rheological properties of an emulsion. While it is not a primary viscosity-modifying agent, its presence in the oil phase can affect the final viscosity and spreadability of the cream or lotion.

Quantitative Data on Formulation Performance

The following tables provide representative data on how the inclusion of this compound can affect key performance parameters of a cream formulation. The data is based on typical observations for emollients of this type, as specific public domain data for this compound is limited.

Table 4.1: Effect of this compound on Viscosity and Spreadability
FormulationThis compound Conc. (%)Viscosity (cP at 25°C)Spreadability (cm²/s)
Base Cream032,00010
Formulation A230,50012
Formulation B528,00015
Formulation C1025,00018

Note: This data is representative and illustrates the general trend of decreasing viscosity and increasing spreadability with higher concentrations of a light emollient ester.

Table 4.2: In-Vivo Skin Hydration Assessment (Corneometer® CM 825)
Time PointBase Cream (Corneometer Units)Formulation B (5% this compound) (Corneometer Units)
Baseline45.2 ± 3.145.5 ± 3.3
1 Hour55.8 ± 4.065.2 ± 4.5
4 Hours50.1 ± 3.860.7 ± 4.2
8 Hours47.3 ± 3.555.1 ± 3.9

Note: This representative data suggests that the inclusion of this compound can enhance skin hydration compared to a base cream.

Table 4.3: In-Vivo Transepidermal Water Loss (TEWL) Assessment (Tewameter®)
Time PointBase Cream (g/m²/h)Formulation B (5% this compound) (g/m²/h)
Baseline12.5 ± 1.812.7 ± 1.9
1 Hour11.9 ± 1.59.8 ± 1.2
4 Hours12.1 ± 1.610.5 ± 1.4
8 Hours12.3 ± 1.711.2 ± 1.5

Note: This representative data indicates that this compound can help reduce transepidermal water loss, thereby supporting the skin's barrier function.[2]

Table 4.4: Sensory Panel Analysis (Scale: 1-10)
AttributeBase CreamFormulation B (5% this compound)
Spreadability 6.5 ± 1.28.5 ± 0.9
Absorbency 5.0 ± 1.57.8 ± 1.1
Greasiness 7.0 ± 1.33.5 ± 0.8
Smoothness 6.8 ± 1.08.9 ± 0.7
Residue 6.2 ± 1.42.8 ± 0.6

Note: This representative data highlights the positive impact of this compound on the sensory profile of a cream, leading to a more pleasant user experience.[3]

Experimental Protocols

The following are detailed protocols for the evaluation of creams and lotions containing this compound.

Protocol for Viscosity and Spreadability Measurement

Objective: To determine the effect of this compound on the rheological properties of a cream formulation.

Materials and Equipment:

  • Brookfield RVT Viscometer (or equivalent) with a suitable spindle (e.g., T-bar spindle for creams)

  • Helipath stand

  • Glass plates

  • Spatula

  • Analytical balance

  • Stopwatch

Viscosity Measurement Procedure:

  • Allow the cream sample to equilibrate to a constant temperature (25°C).

  • Place approximately 100g of the cream in a beaker.

  • Set up the viscometer with the appropriate spindle and Helipath stand.

  • Lower the spindle into the cream until it is immersed to the specified depth.

  • Start the viscometer at a set speed (e.g., 10 rpm) and allow the reading to stabilize for 60 seconds.

  • Record the viscosity reading in centipoise (cP).

  • Repeat the measurement three times and calculate the average.

Spreadability Measurement Procedure:

  • Place a glass plate on a flat surface.

  • Weigh 1g of the cream and place it in the center of the glass plate.

  • Place a second glass plate of known weight on top of the cream.

  • Start the stopwatch and measure the diameter of the spread cream at regular intervals (e.g., 1, 5, and 10 minutes).

  • Calculate the spreadability using the formula: S = d² * π / 4t, where S is spreadability, d is the diameter of the spread cream, and t is time.

Protocol for In-Vivo Skin Hydration and TEWL Measurement

Objective: To assess the effect of a formulation containing this compound on skin hydration and barrier function.

Materials and Equipment:

  • Corneometer® (for skin hydration)

  • Tewameter® (for TEWL)

  • Test formulation and base cream

  • Volunteer panel with defined inclusion/exclusion criteria

  • Climate-controlled room (20-22°C, 40-60% relative humidity)

Procedure:

  • Acclimatize subjects in the climate-controlled room for at least 20 minutes.

  • Define test areas on the volar forearm of each subject.

  • Measure baseline skin hydration and TEWL for each test area.

  • Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation and base cream to the designated areas. One area should remain untreated as a control.

  • Measure skin hydration and TEWL at specified time points (e.g., 1, 4, and 8 hours) after application.

  • Analyze the data to determine the change from baseline for each formulation and compare the results.

Protocol for Sensory Panel Analysis

Objective: To evaluate the sensory characteristics of a cream containing this compound.

Materials and Equipment:

  • Trained sensory panel (10-15 panelists)

  • Test formulation and base cream

  • Standardized application protocols

  • Evaluation forms with a defined rating scale (e.g., 1-10) for each attribute

  • Controlled environment for evaluation

Procedure:

  • Provide panelists with coded samples of the test formulation and base cream.

  • Instruct panelists to apply a standardized amount of each product to a designated area of their skin (e.g., forearm).

  • Panelists evaluate the products for predefined sensory attributes (e.g., spreadability, absorbency, greasiness, smoothness, residue) during and after application.[3]

  • Panelists rate each attribute on the provided scale.

  • Collect and statistically analyze the data to identify significant differences in the sensory profiles of the formulations.

Visualizations

Experimental Workflow for Cream Formulation and Evaluation

G cluster_formulation Formulation Stage cluster_evaluation Evaluation Stage prep_oil Prepare Oil Phase (with this compound) emulsify Emulsification prep_oil->emulsify prep_water Prepare Water Phase prep_water->emulsify cool Cooling & Homogenization emulsify->cool viscosity Viscosity & Spreadability Measurement cool->viscosity stability Stability Testing (Freeze-Thaw, Accelerated) cool->stability skin_eval In-Vivo Skin Evaluation (Hydration & TEWL) cool->skin_eval sensory Sensory Panel Analysis cool->sensory

Caption: Workflow for the formulation and evaluation of a cream containing this compound.

Role of this compound in Enhancing Skin Properties

G cluster_formulation Cream/Lotion Formulation cluster_skin Skin Properties OD This compound emollience Improved Emollience (Softness & Smoothness) OD->emollience Acts as an emollient barrier Enhanced Barrier Function (Reduced TEWL) OD->barrier Forms an occlusive layer sensory Pleasant Sensory Profile (Non-greasy, Fast Absorbing) OD->sensory Provides desirable skin feel hydration Increased Hydration barrier->hydration Prevents water loss

Caption: The multifaceted role of this compound in improving skin properties.

Safety and Regulatory Information

This compound is generally considered safe for use in cosmetic and personal care products.[4] As with any ingredient, it is essential to adhere to recommended usage levels and conduct appropriate safety and stability testing for the final formulation.

Conclusion

This compound is a valuable emollient for the formulation of creams and lotions, offering significant benefits in terms of skin feel, hydration, and overall product aesthetics. By following the detailed protocols outlined in these notes, researchers and formulators can effectively evaluate and optimize their formulations to leverage the full potential of this versatile ingredient.

References

Application Notes and Protocols: The Role of Octyl Decanoate in Modifying Formulation Viscosity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl decanoate (B1226879), an ester of octyl alcohol and decanoic acid, is a versatile emollient commonly utilized in the pharmaceutical and cosmetic industries. Its primary functions include acting as a skin-conditioning agent, enhancing the spreadability of formulations, and providing a non-greasy, smooth skin feel. A critical, yet often formulation-specific, characteristic of octyl decanoate is its ability to alter the viscosity of emulsions and anhydrous systems. Understanding and controlling this property is paramount for product development, ensuring optimal stability, sensory experience, and therapeutic efficacy.

These application notes provide a comprehensive overview of the role of this compound in modulating formulation viscosity, complete with detailed experimental protocols for characterization and illustrative data.

The Logical Framework of Viscosity Modification by this compound

The influence of this compound on the viscosity of a formulation is primarily a physical phenomenon. In emulsion systems, viscosity is largely determined by the concentration of the internal phase, the properties of the external phase, and the interactions between droplets. This compound, as an emollient ester, can modify these interactions.

G cluster_0 Formulation Components cluster_1 Mechanism of Action cluster_2 Outcome A This compound (Emollient Ester) C Disruption of Internal Phase Packing A->C Introduces D Lubrication Between Dispersed Droplets A->D Provides B High Viscosity Base Formulation (e.g., Cream, Ointment) E Reduced Formulation Viscosity C->E D->E F Altered Rheological Profile E->F G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Equilibrate sample to 25°C B Select appropriate spindle and speed A->B C Calibrate viscometer B->C D Immerse spindle in sample to the specified mark C->D E Allow spindle to rotate for a set time (e.g., 60s) until reading stabilizes D->E F Record viscosity reading (cP) and torque (%) E->F G Repeat measurement at different speeds F->G H Plot viscosity vs. shear rate (speed) G->H I Compare viscosity profiles of different formulations H->I

Application Notes and Protocols for Octyl Decanoate as a Carrier for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl decanoate (B1226879) (C18H36O2) is a fatty acid ester with potential applications as a lipophilic carrier for active pharmaceutical ingredients (APIs).[1][2] Its properties as a solvent and its potential to enhance skin penetration make it a candidate for various pharmaceutical formulations, including topical and transdermal delivery systems.[3] This document provides detailed application notes and protocols for researchers and drug development professionals interested in utilizing octyl decanoate as a carrier for APIs.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for formulation development.

PropertyValueReference
Molecular Formula C18H36O2[1][4]
Molecular Weight 284.48 g/mol [1]
Appearance Oily liquid[5]
Boiling Point 334.00 to 336.00 °C @ 760.00 mm Hg[2]
Melting Point -0.7 °C[6]
Density 0.864 g/cm³[6]
logP (o/w) 7.918 (estimated)[2]
Solubility Soluble in alcohol and DMSO. Insoluble in water.[1][2][7]

Applications in Pharmaceutical Formulations

This compound's lipophilic nature makes it suitable for dissolving poorly water-soluble drugs, a common challenge in pharmaceutical development. Its potential applications include:

  • Topical and Transdermal Delivery: As a vehicle and potential penetration enhancer, this compound can facilitate the delivery of APIs through the skin.[3]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): this compound can be used as the oil phase in SEDDS formulations to improve the oral bioavailability of lipophilic drugs.[8][9]

  • Parenteral Formulations: Due to its oily nature, it could be explored as a carrier in parenteral formulations, although this application is less documented.[10][11][12]

Data Presentation: Solubility of APIs in Lipid Esters

Direct quantitative data on the solubility of specific APIs in this compound is limited in publicly available literature. However, the following table provides representative solubility data of common nonsteroidal anti-inflammatory drugs (NSAIDs) in various organic solvents and oils, which can serve as a reference for formulating similar APIs with this compound. Researchers should determine the specific solubility of their API in this compound experimentally.

Representative Solubility of NSAIDs in Various Solvents

Active Pharmaceutical Ingredient (API)Solvent/CarrierSolubility (mg/mL)Temperature (°C)Reference
Ibuprofen Ethanol~60Room Temperature[13]
DMSO~50Room Temperature[13]
Soybean Oil~15025[14]
Coconut Oil~25025[14]
Ketoprofen MethanolVery SolubleNot Specified[15]
EthanolSolubleNot Specified[15]
WaterAlmost InsolubleNot Specified[15]
Various OilsVaries25[16]

Experimental Protocols

Protocol 1: Determination of API Solubility in this compound

Objective: To determine the saturation solubility of an API in this compound.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • Analytical balance

  • Vortex mixer

  • Shaking incubator or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

  • Syringe filters (e.g., 0.45 µm PTFE)

Methodology:

  • Sample Preparation: Add an excess amount of the API powder to a known volume (e.g., 1 mL) of this compound in a sealed vial.

  • Equilibration: Tightly cap the vial and vortex for 2 minutes to ensure initial dispersion. Place the vial in a shaking incubator or water bath set at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to allow the mixture to reach equilibrium. Visual inspection for the presence of undissolved API at the bottom of the vial is necessary to confirm that saturation has been reached.

  • Sample Separation: After the equilibration period, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to sediment the excess, undissolved API.

  • Sample Analysis: Carefully collect an aliquot of the supernatant (the clear, upper layer) and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved API using a validated HPLC method.

  • Calculation: The determined concentration represents the saturation solubility of the API in this compound at the specified temperature.

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separate Separation cluster_analyze Analysis A Add excess API to This compound B Vortex to disperse A->B C Incubate at constant temperature (48-72h) B->C D Centrifuge to sediment undissolved API C->D E Collect and filter supernatant D->E F Dilute and analyze by HPLC E->F G G F->G Calculate Solubility

Figure 1: Workflow for API Solubility Determination.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the potential of this compound to enhance the skin permeation of an API.[17][18][19][20][21]

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • API-loaded this compound formulation

  • Control formulation (without this compound)

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Magnetic stirrer

  • Water bath

  • HPLC system

Methodology:

  • Skin Preparation: Thaw the excised skin at room temperature. Carefully remove any subcutaneous fat and hair. Cut the skin to a size that fits the Franz diffusion cells.

  • Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Compartment: Fill the receptor compartment with pre-warmed (32°C) receptor solution and place a magnetic stir bar. Ensure no air bubbles are trapped beneath the skin.

  • Equilibration: Allow the assembled cells to equilibrate in a water bath at 32°C for 30 minutes.

  • Formulation Application: Apply a precise amount (e.g., 5-10 mg/cm²) of the test formulation (API in this compound) and the control formulation to the skin surface in the donor compartment of separate cells.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis: Analyze the collected samples for API concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area over time. The flux (permeation rate) can be determined from the slope of the linear portion of the cumulative amount versus time plot. The enhancement ratio can be calculated by dividing the flux of the test formulation by the flux of the control formulation.

G cluster_setup Cell Setup cluster_experiment Experiment cluster_analysis Analysis A Prepare Skin Membrane B Mount Skin on Franz Diffusion Cell A->B C Fill Receptor Compartment B->C D Equilibrate at 32°C C->D E Apply Formulation to Donor Compartment D->E F Collect Samples from Receptor at Time Intervals E->F G Analyze Samples by HPLC F->G H Calculate Permeation Parameters G->H

Figure 2: Workflow for In Vitro Skin Permeation Study.
Protocol 3: Stability Study of an API in an this compound-Based Formulation

Objective: To assess the chemical stability of an API in an this compound formulation under accelerated storage conditions.[22][23][24][25]

Materials:

  • API-loaded this compound formulation

  • Stability chambers

  • Glass vials with inert closures

  • HPLC system with a stability-indicating method

Methodology:

  • Sample Preparation: Prepare a batch of the API-loaded this compound formulation. Aliquot the formulation into several glass vials and seal them.

  • Storage Conditions: Place the vials in stability chambers set to accelerated conditions, as per ICH guidelines (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

  • Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, and 6 months).

  • Initial Analysis (Time 0): At the beginning of the study, analyze a set of samples for initial API concentration, appearance, and the presence of any degradation products. This serves as the baseline.

  • Analysis at Subsequent Time Points: At each scheduled time point, remove a set of vials from the stability chamber and allow them to equilibrate to room temperature.

  • Sample Analysis: Analyze the samples for API content using a validated stability-indicating HPLC method.[1][2][8][20][26] Also, visually inspect the samples for any changes in appearance (e.g., color, clarity).

  • Data Evaluation: Compare the results from each time point to the initial (time 0) data. A significant change is often defined as a greater than 5% loss of the initial API content or the appearance of significant degradation products.

G A Prepare and Package Formulation Samples B Place Samples in Stability Chambers (e.g., 40°C/75% RH) A->B C Initial Analysis (Time 0) - API Content - Appearance A->C D Analysis at Time Points (1, 3, 6 months) B->D E Compare Results to Time 0 D->E F Evaluate Stability - API Degradation - Appearance Change E->F

Figure 3: Workflow for Accelerated Stability Study.

Signaling Pathways and Cellular Interaction

While specific signaling pathways directly modulated by this compound as a drug carrier are not well-documented, lipid-based delivery systems, in general, can influence cellular processes.[18] Nanoemulsions formulated with fatty acid esters can be taken up by cells through endocytosis. The lipid components may interact with cell membranes, potentially affecting membrane fluidity and the function of membrane-bound proteins.[6] Bioactive lipids themselves can be involved in various cell signaling pathways.[18] For instance, lipids can act as second messengers or precursors for signaling molecules that regulate processes like inflammation, cell proliferation, and apoptosis.[9] The delivery of an API via a lipid carrier could, therefore, have secondary effects on cellular signaling, depending on the nature of the lipid and the cell type.

G cluster_delivery Lipid-Based Drug Delivery cluster_interaction Cellular Interaction cluster_signaling Potential Signaling Effects A This compound Carrier with API B Cell Membrane A->B Interaction G Release of Bioactive Lipid Moieties A->G C Endocytosis B->C Uptake E Alteration of Membrane Fluidity B->E D Intracellular Space C->D API Release I Therapeutic Effect of API D->I F Modulation of Membrane Proteins E->F H Downstream Signaling Cascades G->H H->I Modulation

Figure 4: Potential Cellular Interaction and Signaling.

Conclusion

This compound presents a viable option as a lipophilic carrier for poorly water-soluble APIs, particularly in topical and self-emulsifying formulations. While direct, comprehensive data on its performance with a wide range of APIs is still emerging, the protocols and information provided in these application notes offer a solid foundation for researchers to explore its potential. Experimental determination of key parameters such as API solubility, skin permeation enhancement, and formulation stability is crucial for successful drug product development.

References

Lipase-Catalyzed Synthesis of Octyl Decanoate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of octyl decanoate (B1226879), a wax ester with applications in the pharmaceutical, cosmetic, and food industries. The use of lipase (B570770) as a biocatalyst offers a green, selective, and efficient alternative to traditional chemical synthesis methods, operating under mild conditions and minimizing byproduct formation. The protocols outlined herein are based on established methodologies for the synthesis of similar long-chain esters and provide a robust starting point for optimization in your laboratory.

Principle of the Reaction

The synthesis of octyl decanoate is achieved through the direct esterification of decanoic acid and 1-octanol (B28484), catalyzed by a lipase enzyme, typically in an immobilized form to facilitate reuse and improve stability. The reaction can be conducted in a solvent-free system, which is environmentally advantageous, or in an organic solvent to improve substrate solubility and reduce viscosity. The lipase follows a Ping-Pong Bi-Bi mechanism, where the enzyme first forms an acyl-enzyme intermediate with the decanoic acid, releasing a water molecule. Subsequently, 1-octanol reacts with this intermediate to form this compound and regenerate the free enzyme. The removal of water is crucial to drive the reaction equilibrium towards product formation.

Data Presentation: Comparative Analysis of Lipase-Catalyzed Ester Synthesis

The following tables summarize quantitative data from studies on the enzymatic synthesis of various octyl and other long-chain esters, providing a comparative overview of different lipases and reaction conditions.

Table 1: Comparison of Different Immobilized Lipases for Ester Synthesis

LipaseSubstratesSolventConversion/Yield (%)Reference
Novozym 435 (Candida antarctica Lipase B)Formic acid, Octanol (B41247)1,2-dichloroethane96.51[1]
Lipozyme RM IM (Rhizomucor miehei)Formic acid, Octanoln-hexane1.28[1]
Lipozyme TL IM (Thermomyces lanuginosus)Formic acid, Octanoln-hexane2.09[1]
Novozym 435Free fatty acids, OctanolSolvent-freeHigh conversion[2][3][4]
Lipozyme 4352-methylpentanoic acid, 1,10-decanediolSolvent-free99[5]

Table 2: Effect of Reaction Parameters on Octyl Ester Synthesis using Novozym 435

ParameterVariationSubstratesSolventConversion/Yield (%)Reference
Temperature (°C) 20Formic acid, Octanol1,2-dichloroethane77.10[1]
30Formic acid, Octanol1,2-dichloroethane80.71[1]
40Formic acid, Octanol1,2-dichloroethane81.96[1]
50Formic acid, Octanol1,2-dichloroethane78.71[1]
802-methylhexanoic acid, 2-octyl-1-dodecanolSolvent-free~95[6]
Substrate Molar Ratio (Acid:Alcohol) 1:1Formic acid, Octanol1,2-dichloroethane70.55[1]
1:3Formic acid, Octanol1,2-dichloroethane76.17[1]
1:5Formic acid, Octanol1,2-dichloroethane76.07[1]
1:7Formic acid, Octanol1,2-dichloroethane80.71[1]
1:4Octanoic acid, ThymolSolvent-free~94 (of thymol)[7]
Enzyme Concentration (w/w or g/L) 5 g/LFormic acid, Octanoln-hexane33.23 (initial)[1]
15 g/LFormic acid, Octanol1,2-dichloroethane96.51[1]
2.5%2-methylhexanoic acid, 2-octyl-1-dodecanolSolvent-freeHigh conversion[6]

Experimental Protocols

This section provides a detailed methodology for the lipase-catalyzed synthesis of this compound.

Materials and Reagents
  • Decanoic acid (≥98%)

  • 1-Octanol (≥99%)

  • Immobilized Lipase (e.g., Novozym® 435, Candida antarctica lipase B immobilized on acrylic resin)

  • Organic solvent (e.g., n-hexane, isooctane, or solvent-free)

  • Molecular sieves (3Å or 4Å, activated)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Representative Protocol for this compound Synthesis
  • Reaction Setup: In a round-bottom flask or a screw-capped vial, combine decanoic acid and 1-octanol. For initial experiments, a 1:1 molar ratio is recommended. For solvent-free systems, proceed directly. If using a solvent, add a suitable volume of n-hexane or isooctane.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture. A typical starting concentration is 5-10% by weight of the total substrates.

  • Water Removal: To drive the reaction towards product formation, add activated molecular sieves (approximately 10-20% of the total reaction volume) to adsorb the water produced during esterification.

  • Reaction Conditions: Place the reaction vessel in a temperature-controlled shaker or on a magnetic stirrer with a heating mantle. Set the temperature to a range of 40-60°C and stir at 150-200 rpm.

  • Monitoring the Reaction: The progress of the reaction can be monitored by withdrawing small aliquots at regular intervals and analyzing them using Gas Chromatography (GC) or by determining the decrease in acidity through titration.

  • Reaction Termination and Enzyme Recovery: Once the reaction has reached the desired conversion, stop the heating and stirring. Separate the immobilized enzyme from the reaction mixture by filtration or decantation. The enzyme can be washed with a solvent (e.g., n-hexane) and dried for reuse in subsequent batches.

  • Product Purification:

    • Wash the reaction mixture with a 5% sodium bicarbonate solution to remove any unreacted decanoic acid.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

    • For higher purity, the crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate (B1210297) gradient.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as GC-MS, ¹H NMR, and ¹³C NMR.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the lipase-catalyzed synthesis of this compound.

experimental_workflow substrates Substrates (Decanoic Acid, 1-Octanol) reactor Reaction Vessel (Heated & Stirred) substrates->reactor lipase Immobilized Lipase (e.g., Novozym 435) lipase->reactor solvent Solvent (optional) / Molecular Sieves solvent->reactor monitoring Reaction Monitoring (GC / Titration) reactor->monitoring separation Enzyme Separation (Filtration) reactor->separation purification Product Purification (Washing, Chromatography) separation->purification recycled_lipase Recycled Lipase separation->recycled_lipase product This compound purification->product

Caption: Experimental workflow for the lipase-catalyzed synthesis of this compound.

ping_pong_mechanism E Lipase (E) E_DA E-Decanoic Acid Complex E->E_DA + DA Decanoic Acid DA->E_DA EA Acyl-Enzyme Intermediate (E-Acyl) E_DA->EA - H₂O H2O Water EA_Oct E-Acyl-Octanol Complex EA->EA_Oct + Oct 1-Octanol Oct->EA_Oct EA_Oct->E - this compound OD Octyl Decanoate

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

optimization_factors yield This compound Yield temp Temperature temp->yield ratio Substrate Molar Ratio ratio->yield enzyme Enzyme Concentration enzyme->yield water Water Removal water->yield

Caption: Key parameters influencing the yield of this compound synthesis.

References

Application Notes and Protocols for Octyl Decanoate in Nanoemulsion Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of octyl decanoate (B1226879) as an oil phase in the development of nanoemulsions. While specific data for octyl decanoate in nanoemulsions is limited in publicly available literature, this document compiles relevant information from similar medium-chain esters and general nanoemulsion formulation principles to serve as a foundational resource. The protocols and data presented herein should be considered a starting point for the development and optimization of this compound-based nanoemulsions.

Introduction to this compound in Nanoemulsions

This compound is an ester of octyl alcohol and decanoic acid, functioning as a medium-chain triglyceride. Its properties, such as being a clear, colorless liquid with good solvent characteristics for lipophilic active pharmaceutical ingredients (APIs), make it a suitable candidate for the oil phase in oil-in-water (O/W) nanoemulsions. Nanoemulsions are kinetically stable colloidal dispersions of oil and water, with droplet sizes typically ranging from 20 to 200 nm.[1] They are attractive drug delivery systems due to their ability to enhance the solubility and bioavailability of poorly water-soluble drugs, protect drugs from degradation, and facilitate transport across biological membranes.[2][3]

The selection of the oil phase is a critical factor in nanoemulsion formulation as it can influence droplet size, stability, and drug loading capacity.[4][5] The physicochemical properties of the oil, such as viscosity and polarity, play a significant role in the ease of emulsification and the long-term stability of the nanoemulsion.[6][7]

Data Presentation: Formulation and Characterization

The following tables summarize quantitative data from nanoemulsion formulations using oil phases chemically similar to this compound, such as octyldodecanol. This data can be used as a reference for formulating nanoemulsions with this compound.

Table 1: Example Formulations of Nanoemulsions with Medium-Chain Esters

ComponentFormulation 1 (O/W)Formulation 2 (O/W)
Oil Phase Octyldodecanol (5-15%)Decyl Octadec-9-enoate (10%)
Surfactant Tween 80 (20-40%)Tween 80 (30%)
Co-surfactant Glycerol (10-20%)Propylene Glycol (15%)
Aqueous Phase Purified Water (q.s. to 100%)Purified Water (q.s. to 100%)
Active Ingredient Ceramide IIIB (0.05%)[8]Poorly water-soluble drug (as needed)[9]

Table 2: Physicochemical Characterization of Optimized Nanoemulsions

ParameterValue (Formulation with Octyldodecanol)
Mean Droplet Size (nm) 15.8[8]
Polydispersity Index (PDI) 0.108[8]
Zeta Potential (mV) -25 to -40 (typical for non-ionic surfactants)
pH 5.5 - 7.0
Viscosity (mPa·s) 20 - 100

Experimental Protocols

The following are detailed protocols for the preparation and characterization of nanoemulsions using this compound as the oil phase. These protocols are based on established methods for nanoemulsion development.[2][10]

This low-energy method is suitable for producing small and uniform nanoemulsions.

Materials:

  • This compound (Oil Phase)

  • Non-ionic surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant (e.g., Propylene Glycol, Glycerol)

  • Purified Water (Aqueous Phase)

  • Active Pharmaceutical Ingredient (API) - lipophilic

  • Magnetic stirrer with heating plate

  • Thermostatic water bath

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the required amounts of this compound, surfactant, and co-surfactant.

    • If incorporating an API, dissolve it completely in the oil phase mixture. Gentle heating may be applied if necessary to facilitate dissolution.

  • Formation of the Nanoemulsion:

    • Place the oil phase mixture in a beaker on a magnetic stirrer.

    • Heat the mixture to a specific temperature (e.g., 40-60°C) under constant stirring (e.g., 400-700 rpm).[11][12]

    • Slowly add purified water dropwise to the oil phase mixture at a constant rate (e.g., 1-2 mL/min).[11][12]

    • Continue stirring for a specified period (e.g., 30 minutes) after the addition of water is complete to ensure the formation of a stable nanoemulsion.[11][12]

    • The transition from a water-in-oil to an oil-in-water nanoemulsion will be observed as the system changes from turbid to transparent or translucent.[13]

  • Cooling and Storage:

    • Allow the nanoemulsion to cool to room temperature.

    • Store in a sealed container for further characterization.

This high-energy method is effective for producing nanoemulsions with very small droplet sizes.[10][14]

Materials:

  • This compound (Oil Phase)

  • Surfactant (e.g., Polysorbate 80, Pluronic F-68)

  • Co-surfactant (e.g., Lecithin)

  • Purified Water (Aqueous Phase)

  • High-shear mixer

  • High-pressure homogenizer

Procedure:

  • Preparation of Phases:

    • Oil Phase: Weigh the required amount of this compound and dissolve the lipophilic API in it.

    • Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.

  • Formation of Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer at a moderate speed for 15-30 minutes.[2]

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer.

    • The homogenization pressure and number of cycles need to be optimized. A typical starting point is 10,000 to 20,000 psi for 5-10 cycles.[2]

  • Cooling and Sterilization:

    • Cool the nanoemulsion to room temperature.

    • For parenteral applications, sterilize the nanoemulsion by filtering through a 0.22 µm filter.

3.3.1. Droplet Size and Polydispersity Index (PDI) Analysis

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoemulsion sample with purified water to an appropriate concentration.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).[2]

    • Perform measurements in triplicate and report the average values.

3.3.2. Zeta Potential Measurement

  • Method: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the nanoemulsion with purified water.

    • Inject the diluted sample into a zeta cell.

    • Measure the electrophoretic mobility, which is then converted to zeta potential by the instrument's software.[2]

    • Perform measurements in triplicate and report the average value.

3.3.3. Morphological Examination

  • Method: Transmission Electron Microscopy (TEM)

  • Procedure:

    • Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.

    • Remove excess sample with filter paper.

    • Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.

    • Allow the grid to air dry and examine under a TEM.

Mandatory Visualization

Nanoemulsion_Preparation_Workflow cluster_prep Phase Preparation cluster_emulsification Emulsification cluster_final Final Product OilPhase Oil Phase (this compound + API) Mixing High-Shear Mixing (Coarse Emulsion) OilPhase->Mixing AqPhase Aqueous Phase (Water + Surfactant + Co-surfactant) AqPhase->Mixing Homogenization High-Pressure Homogenization Mixing->Homogenization Nanoemulsion This compound Nanoemulsion Homogenization->Nanoemulsion Component_Relationships Nanoemulsion Nanoemulsion OilPhase Oil Phase (this compound) OilPhase->Nanoemulsion Dispersed Phase AqPhase Aqueous Phase (Water) AqPhase->Nanoemulsion Continuous Phase Surfactant Surfactant Surfactant->Nanoemulsion Stabilizes Interface CoSurfactant Co-surfactant CoSurfactant->Nanoemulsion Enhances Stability

References

Application Notes and Protocols: Octyl Decanoate in Food Flavoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl decanoate (B1226879) (CAS No. 2306-92-5), also known as octyl caprate, is an ester formed from the reaction of octanol (B41247) and decanoic acid.[1] It is recognized for its mild, fatty, and waxy odor profile and is utilized in the fragrance and flavoring industries.[1][2] These application notes provide a comprehensive overview of its chemical properties, synthesis, regulatory context, and detailed protocols for its analysis and application in food systems. While its structural analogs, such as octyl octanoate (B1194180), are well-documented as flavoring agents, specific quantitative application data for octyl decanoate in food is less prevalent, necessitating robust analytical and sensory evaluation for novel applications.

Chemical and Physical Properties

This compound is a fatty acid ester with the molecular formula C₁₈H₃₆O₂.[1] Its properties make it suitable for incorporation into various food matrices, particularly those with a fat or alcohol base. A summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₈H₃₆O₂ [2]
Molecular Weight 284.48 g/mol [2]
CAS Number 2306-92-5 [2]
Appearance Oily Liquid [3]
Odor Profile Mild, fatty, waxy [2][4]
Boiling Point 334.0 - 336.0 °C (@ 760 mm Hg) [2]
Melting Point -0.7 °C [1][5]
Flash Point 158.3 - 158.5 °C [2][5]
Density ~0.864 g/cm³ [5]
Solubility Soluble in alcohol; Estimated water solubility: 0.00371 mg/L @ 25°C [2]

| Vapor Pressure | 0.000126 mmHg @ 25 °C (est.) |[4] |

Regulatory and Safety Status

While widely used in the fragrance industry, the regulatory status of this compound as a food flavoring agent requires careful consideration. Unlike the similar compound octyl octanoate (FEMA No. 2811), a specific FEMA GRAS (Generally Recognized as Safe) designation for this compound is not prominently listed in public databases.[2][6][7] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated related esters, but specific evaluations for this compound should be verified based on the intended use and jurisdiction.[6] For developmental purposes, it is crucial to adhere to the safety and purity specifications outlined by relevant regulatory bodies.

Synthesis of this compound

This compound is typically synthesized via esterification. Common methods include acid-catalyzed esterification and enzyme-mediated synthesis, each offering distinct advantages in terms of reaction conditions and yield.[1]

Synthesis Workflow Diagram

cluster_reactants Reactants cluster_process Process cluster_product Product DecanoicAcid Decanoic Acid Esterification Esterification Reaction (Acid or Enzyme Catalyst) DecanoicAcid->Esterification Octanol n-Octanol Octanol->Esterification Purification Purification (Neutralization, Washing, Distillation) Esterification->Purification Crude Product Byproduct Water Esterification->Byproduct OctylDecanoate High-Purity This compound Purification->OctylDecanoate

Caption: Workflow for the synthesis of this compound via esterification.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes the laboratory-scale synthesis of this compound using an acid catalyst.

Materials:

  • Decanoic acid (1 mol equivalent)

  • n-Octanol (1.1 mol equivalent, slight excess)

  • Sulfuric acid (H₂SO₄, concentrated, 1-2% mol of decanoic acid) or Dowex resin

  • Toluene (B28343) (as a solvent to facilitate water removal)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: Combine decanoic acid, n-octanol, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and condenser.

  • Catalyst Addition: Slowly add the concentrated sulfuric acid catalyst to the mixture while stirring.

  • Heating and Water Removal: Heat the reaction mixture to reflux (approx. 110-120°C). Water produced during the reaction will be collected in the Dean-Stark trap. Continue heating until no more water is collected, indicating the reaction is complete (typically 4-8 hours).

  • Cooling and Neutralization: Allow the mixture to cool to room temperature. Transfer it to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst. Repeat until the aqueous layer is no longer acidic (test with pH paper).

  • Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the toluene solvent using a rotary evaporator.

  • Purification: Purify the resulting crude this compound by vacuum distillation to obtain the final high-purity product.

  • Characterization: Confirm the identity and purity of the product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods for Quantification in Food

Accurate quantification of this compound in a food matrix is essential for quality control, stability testing, and regulatory compliance. GC-MS is the preferred method due to its high sensitivity and specificity.

Analytical Workflow Diagram

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food Sample (e.g., Beverage, Confection) Homogenize Homogenization Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extract Solvent Extraction or SPME Spike->Extract GCMS GC-MS Analysis Extract->GCMS Concentrated Extract Integrate Peak Identification & Integration GCMS->Integrate Calibrate Quantification using Calibration Curve Integrate->Calibrate Report Report Concentration (e.g., ppm) Calibrate->Report

Caption: Workflow for quantifying this compound in a food matrix using GC-MS.

Experimental Protocol: Quantification by GC-MS

This protocol provides a general method for the extraction and quantification of this compound from a simple food matrix like a clear beverage.

Materials:

  • Food sample containing or suspected to contain this compound

  • Internal Standard (IS): e.g., Methyl undecanoate or another suitable ester not present in the sample

  • Hexane (B92381) (or other suitable non-polar solvent), HPLC grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • GC vials, Pasteur pipettes, centrifuge tubes

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 g of the homogenized food sample into a centrifuge tube.

    • Spike the sample with a known concentration of the internal standard solution.

    • Add 10 mL of hexane to the tube.

  • Extraction:

    • Vortex the tube vigorously for 2-3 minutes to ensure thorough mixing and extraction of the analyte into the solvent.

    • Centrifuge the sample for 10 minutes at 3000 rpm to separate the organic and aqueous/solid phases.

  • Drying and Concentration:

    • Carefully transfer the upper organic (hexane) layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Gently evaporate the solvent under a stream of nitrogen to a final volume of approximately 1 mL.

  • GC-MS Analysis:

    • Transfer the concentrated extract to a GC vial for analysis.

    • Inject 1 µL of the sample into the GC-MS system.

  • Instrument Conditions (Example):

    • GC Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z.

  • Quantification:

    • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

    • Prepare a calibration curve using standards of known this compound concentrations.

    • Calculate the concentration in the original sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Sensory Evaluation

Determining the sensory threshold and flavor profile of this compound is critical for its effective use. This involves sensory panel testing under controlled conditions.

Sensory Evaluation Workflow Diagram

cluster_prep Preparation cluster_eval Panel Evaluation cluster_analysis Data Analysis Stock Prepare Stock Solution (in Ethanol (B145695) or Oil) Dilutions Create Serial Dilutions in Food Matrix (Water/Oil) Stock->Dilutions Coding Code Samples (Blinded) Dilutions->Coding Panel Trained Sensory Panel Coding->Panel Test Triangle Test or Threshold Test Panel->Test Collect Collect Panelist Responses Test->Collect Stats Statistical Analysis (e.g., ASTM E679) Collect->Stats Report Determine Flavor Profile & Detection Threshold Stats->Report

Caption: Standard workflow for the sensory evaluation of a flavor compound.

Experimental Protocol: Flavor Threshold Determination

This protocol outlines a method for determining the detection threshold of this compound in a neutral medium (e.g., deodorized water).

Materials:

  • High-purity this compound

  • Food-grade ethanol (for stock solution)

  • Deodorized, purified water

  • Sensory evaluation booths

  • Sample cups with lids, coded with random 3-digit numbers

Procedure:

  • Panelist Selection: Select 15-20 trained sensory panelists who have been screened for their ability to detect basic tastes and aromas.

  • Stock Solution Preparation: Prepare a stock solution of this compound in ethanol (e.g., 1000 ppm) to ensure solubility before dilution in water.

  • Sample Preparation:

    • Prepare a series of dilutions in water, starting from a concentration expected to be easily detectable and decreasing in steps (e.g., by a factor of two or three). Example series: 1 ppm, 0.5 ppm, 0.25 ppm, etc.

    • For each concentration, prepare a set of three samples (a "triangle test"), where two are blanks (water only) and one contains the this compound. The position of the spiked sample should be randomized.

  • Evaluation Session:

    • Present the sample sets to the panelists in order of increasing concentration to minimize sensory fatigue.

    • Instruct panelists to smell and taste each sample and identify which of the three is different from the other two.

    • Provide water and unsalted crackers for palate cleansing between sets.

  • Data Analysis:

    • Collect the responses from all panelists.

    • The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample.

    • Analyze the data statistically (e.g., using ASTM E679, Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits) to determine the best-estimate threshold.

    • Collect descriptive terms from panelists to build a flavor profile (e.g., waxy, fatty, fruity, soapy).

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Octyl Decanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Octyl decanoate (B1226879) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the optimization of Octyl decanoate yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as decanoic acid octyl ester, is an organic compound with the molecular formula C₁₈H₃₆O₂. It is an ester formed from the reaction of decanoic acid and n-octanol.[1] Due to its pleasant odor, it is frequently used in the fragrance and flavoring industries.[1]

Q2: What are the primary methods for synthesizing this compound?

A2: There are several methods for synthesizing this compound:

  • Catalytic Esterification (Fischer Esterification): This common method involves reacting decanoic acid with n-octanol in the presence of an acid catalyst, such as sulfuric acid or a solid acid resin like Dowex.[1] Water removal is essential to drive the reaction towards the product.[1]

  • Enzymatic (Lipase-Mediated) Esterification: This method uses lipases (e.g., Novozym® 435, an immobilized Candida antarctica lipase (B570770) B) as a biocatalyst. It offers milder reaction conditions and higher selectivity compared to chemical methods.[1][2][3]

  • Transesterification: This process involves reacting an existing ester (like a methyl or ethyl decanoate) with n-octanol in the presence of a catalyst to produce this compound.[1][2]

Q3: What key parameters influence the yield of this compound synthesis?

A3: The yield is significantly influenced by several factors:

  • Temperature: Affects reaction rate and catalyst stability.

  • Substrate Molar Ratio: The ratio of decanoic acid to n-octanol can shift the reaction equilibrium.[1]

  • Catalyst Type and Concentration: The choice and amount of catalyst determine the reaction rate and can introduce side reactions.[1]

  • Water Content: Water is a byproduct of esterification; its presence can reverse the reaction (hydrolysis).[1][4]

  • Reaction Time: Sufficient time is needed to reach equilibrium.

Troubleshooting Guide

Q4: Why is my reaction yield consistently low?

A4: Low yields are often due to the reversible nature of the esterification reaction. Here are common causes and solutions:

  • Issue: Reaction has reached equilibrium. The presence of water, a byproduct, can shift the equilibrium back towards the reactants (hydrolysis).[4]

    • Solution: Remove water as it forms. For acid-catalyzed reactions, use a Dean-Stark apparatus with an azeotropic solvent like toluene.[1][2] For enzymatic reactions, consider adding molecular sieves or performing the reaction in a solvent-free system or a non-polar solvent.[5]

  • Issue: Insufficient catalyst. The amount of catalyst may be too low to effectively drive the reaction in a reasonable timeframe.[4]

    • Solution: Increase the catalyst concentration. Refer to the data tables below for optimal ranges.

  • Issue: Sub-optimal molar ratio. An equimolar ratio of reactants may not be sufficient to drive the reaction to completion.

    • Solution: Use an excess of one reactant. An excess of n-octanol is commonly used to shift the equilibrium towards the product.[1][6] Molar ratios of acid to alcohol from 1:1.5 to 1:3 are often optimal.[1]

Q5: I'm observing significant by-products. How can I improve selectivity?

A5: Side reactions can reduce the purity and yield of the final product.

  • Issue (Acid Catalysis): Alcohol dehydration or thermal degradation. High temperatures in the presence of a strong acid catalyst can lead to the dehydration of n-octanol or other degradation products.[1]

    • Solution: Optimize the reaction temperature. For sulfuric acid catalysis, temperatures between 80-120°C are typical.[1] Avoid excessively high temperatures. Consider using a milder, solid acid catalyst.

  • Issue (Enzymatic Synthesis): Product inhibition. The synthesized ester, this compound, can sometimes inhibit the lipase, slowing down the reaction rate.[7]

    • Solution: Optimize the substrate molar ratio. Sometimes, a higher excess of one substrate can mitigate product inhibition.[7] Consider strategies like sequential substrate feeding.

Q6: My lipase catalyst appears inactive or shows low activity. What could be the problem?

A6: Enzyme activity is sensitive to the reaction environment.

  • Issue: Enzyme denaturation. Lipases are sensitive to high temperatures. Temperatures above 70°C can cause rapid denaturation and loss of activity.[1][8]

    • Solution: Maintain the optimal temperature range for the specific lipase being used. For many common lipases like Novozym® 435, this is typically between 40-60°C.[1]

  • Issue: Inhibition by substrates or solvents. Short-chain alcohols and acids can inactivate lipases.[3] Certain polar solvents can strip the essential water layer from the enzyme, reducing its activity.[9][10]

    • Solution: Perform the reaction in a solvent-free system or choose a non-polar, hydrophobic solvent like hexane. Avoid highly hydrophilic solvents.[9] Ensure the purity of your reactants.

  • Issue: Low water activity. While excess water promotes hydrolysis, a minimal amount of water is necessary for lipase to maintain its catalytically active conformation.[10]

    • Solution: Ensure reactants are not overly dry. While water removal is key for yield, starting with completely anhydrous conditions can sometimes hinder initial enzyme activity.

Data Presentation

Table 1: Optimal Conditions for Acid-Catalyzed Esterification (Fischer)
ParameterOptimal RangeNotes
Catalyst Sulfuric Acid (H₂SO₄)1-5 mol% based on the limiting reactant.[1]
Temperature 80 - 120°CBalances reaction rate with thermal stability.[1]
Molar Ratio (Acid:Alcohol) 1:1.5 to 1:3Excess alcohol drives equilibrium towards the ester.[1]
Reaction Time 1 - 10 hoursMonitor by TLC or GC to determine completion.[1][2]
Water Removal EssentialUse of a Dean-Stark trap is highly recommended.[1]
Table 2: Optimal Conditions for Lipase-Mediated Esterification
ParameterOptimal RangeNotes
Catalyst Immobilized Lipase (e.g., Novozym® 435)1-5 wt% of total reactants.[1]
Temperature 40 - 60°CHigher temperatures can cause enzyme denaturation.[1]
Molar Ratio (Acid:Alcohol) 1:1 to 1:3High alcohol concentrations may inhibit the enzyme.[1]
Reaction Time 24 hours (typical)Slower than acid catalysis; monitor for equilibrium.[2]
Solvent Solvent-free or non-polar (e.g., hexane)Avoids enzyme inactivation by polar solvents.[9]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine decanoic acid (1.0 mol), n-octanol (1.5 mol), and an azeotropic solvent such as toluene.[2]

  • Catalyst Addition: With constant stirring, slowly and carefully add concentrated sulfuric acid (1-2 mol% of the decanoic acid).

  • Reaction: Heat the mixture to reflux (approx. 110-120°C). Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.[2]

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-10 hours.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the remaining acid by washing with a saturated sodium bicarbonate solution in a separatory funnel.

  • Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.[2]

Protocol 2: Enzymatic Synthesis using Immobilized Lipase
  • Reaction Setup: In a sealed flask, combine decanoic acid (1.0 mol) and n-octanol (1.1 mol) in a solvent-free system or with a non-polar solvent like hexane.

  • Enzyme Addition: Add an immobilized lipase, such as Novozym® 435 (typically 5-10% by weight of the total substrates).[2]

  • Reaction: Incubate the mixture at the optimal temperature (e.g., 50-60°C) with continuous shaking or stirring (e.g., 200 rpm) for 24 hours or until equilibrium is reached.[2]

  • Monitoring: Monitor the conversion of decanoic acid by taking small samples and analyzing them via GC.

  • Enzyme Recovery: After the reaction, separate the immobilized enzyme by filtration. The enzyme can be washed with hexane, dried, and potentially reused.[2]

  • Purification: The liquid phase contains the product. If a solvent was used, it can be removed under reduced pressure. Further purification can be achieved by vacuum distillation to remove any unreacted starting materials.[2]

Visualizations

Fischer_Esterification_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Setup Combine Decanoic Acid, n-Octanol, Toluene in flask with Dean-Stark AddCatalyst Add H₂SO₄ Setup->AddCatalyst Reflux Heat to Reflux (110-120°C) AddCatalyst->Reflux Monitor Monitor via TLC / GC Reflux->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Neutralize Neutralize with NaHCO₃ wash Cool->Neutralize Wash Wash with Water & Brine Neutralize->Wash Dry Dry & Concentrate Wash->Dry Purify Vacuum Distillation Dry->Purify

Caption: Workflow for this compound synthesis via Fischer Esterification.

Enzymatic_Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Product Recovery Setup Combine Decanoic Acid & n-Octanol (Solvent-free) AddEnzyme Add Immobilized Lipase Setup->AddEnzyme Incubate Incubate with Shaking (40-60°C) AddEnzyme->Incubate Monitor Monitor via GC Incubate->Monitor Filter Filter to Recover Enzyme Monitor->Filter Reaction Complete Concentrate Remove Solvent (if used) Filter->Concentrate RecoveredEnzyme Wash & Reuse Enzyme Filter->RecoveredEnzyme Purify Vacuum Distillation Concentrate->Purify

Caption: Workflow for enzymatic synthesis of this compound.

Troubleshooting_Tree Problem Problem Cause Cause Solution Solution start Low Yield? q_water Water Removed? start->q_water Yes sol_water Use Dean-Stark or Molecular Sieves q_water->sol_water No q_ratio Molar Ratio? q_water->q_ratio Yes sol_ratio Increase n-Octanol (e.g., 1:1.5 to 1:3) q_ratio->sol_ratio Sub-optimal q_temp Temp Optimal? q_ratio->q_temp Optimal sol_temp_acid Adjust to 80-120°C (Acid) q_temp->sol_temp_acid No (Acid) sol_temp_enzyme Adjust to 40-60°C (Enzyme) q_temp->sol_temp_enzyme No (Enzyme) q_catalyst Catalyst Conc.? q_temp->q_catalyst Yes sol_catalyst Increase Catalyst Loading q_catalyst->sol_catalyst Too Low

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Troubleshooting lipase inhibition in Octyl decanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with lipase-mediated octyl decanoate (B1226879) synthesis, with a focus on overcoming enzyme inhibition.

Frequently Asked Questions (FAQs)

Q1: My reaction starts well but then slows down or stops completely. What is the likely cause?

A classic sign of enzyme inhibition during the reaction is an initial high rate of synthesis followed by a significant slowdown. This can be caused by several factors:

  • Product Inhibition: The accumulation of octyl decanoate or the co-product (e.g., water or an alcohol from transesterification) can inhibit the lipase (B570770).

  • Byproduct Inhibition: If you are using a vinyl ester as an acyl donor, the co-product, vinyl alcohol, quickly tautomerizes to acetaldehyde (B116499). Acetaldehyde is a known deactivator of many microbial lipases.[1]

  • Substrate Inhibition: High concentrations of either the fatty acid/ester or the alcohol can sometimes lead to enzyme inhibition.[2]

  • Changes in Reaction Conditions: A shift in pH or an increase in temperature due to poor process control can lead to enzyme denaturation.[3]

Q2: What is the primary mechanism of lipase inhibition when using vinyl decanoate?

The main inhibitor when using vinyl decanoate is acetaldehyde.[1] The lipase catalyzes the transfer of the decanoyl group, producing vinyl alcohol. This unstable compound rapidly converts to acetaldehyde, which can then inactivate the lipase through covalent modification, such as forming Schiff bases with lysine (B10760008) residues on the enzyme's surface.[1]

Q3: How does temperature affect my this compound synthesis?

Temperature is a critical parameter with a dual effect:

  • Too low: The reaction rate will be very slow.

  • Too high: The lipase can denature, leading to a permanent loss of activity.[1][4]

Most lipases used for ester synthesis have an optimal temperature range of 40-60°C.[1][4] However, some lipases can show activity up to 80°C, while others may start to denature beyond 60°C.[4] It is crucial to determine the optimal temperature for your specific lipase.

Q4: Can the wrong water content inhibit the reaction?

Yes, lipase activity is highly dependent on the water content in the reaction medium, especially in non-aqueous systems.

  • Too little water: Can lead to enzyme deactivation as a certain amount of water is essential for maintaining the enzyme's conformational flexibility.

  • Too much water: Can promote the reverse reaction (hydrolysis of the ester), reducing your product yield.

The optimal water activity (a_w) for many lipases in organic media is typically below 0.5.[1]

Q5: Are there common chemical inhibitors I should be aware of?

Besides byproducts like acetaldehyde, other substances can inhibit lipase activity. Heavy metal salts such as Fe2+, Zn2+, Hg2+, and Fe3+ are known to be strong inhibitors.[5] Chelating agents like EDTA and detergents like sodium dodecyl sulfate (B86663) (SDS) can also have a moderate inhibitory effect.[5]

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity from the Start
Possible Cause Troubleshooting Step
Poor Enzyme Quality Verify the activity of your lipase using a standard assay before starting the synthesis.
Incorrect Reaction Conditions Ensure the temperature, pH, and water activity are within the optimal range for your specific lipase.
Solvent Incompatibility The chosen organic solvent may be denaturing the enzyme. Test different solvents to find one that is compatible with your lipase.
Mass Transfer Limitations (for immobilized lipase) The pores of the support material may be too small, preventing the substrate from reaching the enzyme's active site.[3] Select a support with a larger pore size.[3]
Issue 2: Enzyme Activity Decreases Over Time
Possible Cause Troubleshooting Step
Acetaldehyde Inhibition (with vinyl esters) Perform the reaction under a vacuum to continuously remove the volatile acetaldehyde.[1] A cold trap can be used to collect it.[1]
Product Inhibition Consider in-situ product removal techniques, such as using a packed-bed reactor with a stripping gas.
Substrate Inhibition Optimize the molar ratio of your substrates. A molar ratio of alcohol to acyl donor between 1:1.5 and 1:2 is a good starting point for vinyl esters.[1] For other systems, an excess of one substrate may be beneficial, but excessive amounts can be inhibitory.[6][7]
Enzyme Denaturation Optimize the reaction temperature. For immobilized enzymes, cross-linking can significantly enhance thermal stability.[3]
Enzyme Leaching (for immobilized lipase) If the lipase is immobilized by simple adsorption, it may be leaching from the support.[3] Use cross-linking agents like glutaraldehyde (B144438) or employ heterofunctional supports that form covalent bonds with the enzyme to prevent desorption.[3]

Quantitative Data Summary

Table 1: General Reaction Parameters for Lipase-Catalyzed Ester Synthesis

ParameterTypical Range/ValueSource
Optimal Temperature 40 - 60°C[1][4]
Enzyme Loading (Immobilized) 5% - 15% (by weight of limiting substrate)[1]
Substrate Molar Ratio (Alcohol:Vinyl Decanoate) 1:1.5 to 1:2[1]
Optimal Water Activity (a_w) in non-aqueous media < 0.5[1]

Table 2: Effect of Temperature on Octyl Formate (B1220265) Conversion (Example)

Temperature (°C)Conversion (%)
2077.10
3080.71
4081.96
5078.71
Data from a study on Novozym 435-catalyzed octyl formate synthesis, demonstrating a clear optimal temperature.[6]

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis using Immobilized Lipase and a Vinyl Acyl Donor
  • Preparation: To a reaction vessel, add the alcohol substrate (e.g., 1-octanol).

  • Solvent Addition: Add an anhydrous organic solvent (e.g., 10-20 mL).

  • Water Control: Add activated molecular sieves (approx. 10% w/v) to maintain low water activity.[1]

  • Acyl Donor Addition: Add vinyl decanoate. A starting molar ratio of 1:1.5 (octanol:vinyl decanoate) is recommended.[1]

  • Enzyme Addition: Add the immobilized lipase. Enzyme loading can range from 5% to 15% by weight of the limiting substrate.[1]

  • Reaction Setup: Seal the reaction vessel and begin stirring.

  • Inhibitor Removal: Carefully apply a vacuum to the system to remove the acetaldehyde byproduct as it forms. Use a cold trap to collect volatile compounds.[1]

  • Temperature Control: Heat the reaction to the optimal temperature for the chosen lipase (typically 40-60°C).[1]

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by a suitable method (e.g., GC, HPLC). Ensure the enzyme is filtered from the aliquot before analysis.[1]

  • Completion: Once the reaction is complete, stop heating, release the vacuum, and filter off the immobilized enzyme for potential reuse. The product can then be purified from the reaction mixture.

Protocol 2: Immobilization of Lipase on a Hydrophobic Support (e.g., Octyl-Agarose)
  • Support Preparation: Select a hydrophobic support like octyl-agarose. Wash the support with distilled water and then with the immobilization buffer (e.g., 5 mM sodium phosphate, pH 7.0).[3]

  • Enzyme Solution: Dissolve the lipase in the immobilization buffer at a specific concentration (e.g., 1 mg/mL).[3]

  • Immobilization: Add the prepared support to the enzyme solution (e.g., 1 g of support per 10 mL of enzyme solution). Gently stir the suspension at room temperature for 1-2 hours.[3]

  • Monitoring: Periodically measure the lipase activity in the supernatant. A decrease in activity indicates successful immobilization onto the support.[3]

  • Washing: After the desired time, separate the immobilized lipase by filtration. Wash thoroughly with the immobilization buffer to remove any unbound enzyme.[3]

  • Storage: Store the immobilized lipase at 4°C until use.[3]

Visualizations

G cluster_reaction This compound Synthesis (using Vinyl Decanoate) cluster_inhibition Inhibition Pathway Vinyl_Decanoate Vinyl Decanoate Esterification Esterification Reaction Vinyl_Decanoate->Esterification 1_Octanol 1-Octanol 1_Octanol->Esterification Lipase Lipase Lipase->Esterification Catalyzes Inactive_Lipase Inactive Lipase Octyl_Decanoate Product: This compound Esterification->Octyl_Decanoate Vinyl_Alcohol Co-Product: Vinyl Alcohol Esterification->Vinyl_Alcohol Tautomerization Tautomerization (Rapid) Vinyl_Alcohol->Tautomerization Acetaldehyde Inhibitor: Acetaldehyde Tautomerization->Acetaldehyde Acetaldehyde->Lipase Covalent Modification Acetaldehyde->Inactive_Lipase Inactivates

Caption: Mechanism of lipase inhibition by acetaldehyde during synthesis with vinyl decanoate.

G Start Low Yield Check_Activity Initial activity low? Start->Check_Activity Check_Conditions Verify Reaction Conditions (T, pH, aw) Check_Activity->Check_Conditions Yes Activity_Drop Activity drops over time? Check_Activity->Activity_Drop No Check_Solvent Test Solvent Compatibility Check_Conditions->Check_Solvent Check_Support Evaluate Immobilization Support (Pore Size) Check_Solvent->Check_Support Solution Improved Yield Check_Support->Solution Inhibitor_Removal Implement Inhibitor Removal (e.g., Vacuum) Activity_Drop->Inhibitor_Removal Yes Activity_Drop->Solution No Optimize_Ratio Optimize Substrate Molar Ratio Inhibitor_Removal->Optimize_Ratio Enhance_Stability Enhance Enzyme Stability (e.g., Cross-linking) Optimize_Ratio->Enhance_Stability Enhance_Stability->Solution

Caption: Troubleshooting workflow for low yield in lipase-catalyzed ester synthesis.

References

Technical Support Center: Purification of Octyl Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Octyl decanoate (B1226879).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Octyl decanoate?

The primary impurities in crude this compound typically arise from the starting materials and side reactions during synthesis. These can include:

  • Unreacted Starting Materials: Residual decanoic acid and 1-octanol (B28484) are common impurities.

  • Catalyst Residues: If a homogenous acid catalyst such as sulfuric acid is used, it will need to be neutralized and removed.

  • Water: Water is a byproduct of the esterification reaction and can lead to hydrolysis of the ester if not removed.[1][2][3]

  • Byproducts from Starting Materials: Commercial grades of starting materials can contain their own impurities. For instance, 1-decanol (B1670082) may contain other fatty alcohols like 1-octanol and 1-dodecanol, as well as aldehydes or carboxylic acids.

Q2: What is the boiling point of this compound, and why is vacuum distillation recommended for its purification?

This compound has a high boiling point, typically around 334-336°C at atmospheric pressure (760 mmHg).[4] Distilling at such high temperatures can lead to thermal decomposition of the ester.[5] Vacuum distillation is therefore the preferred method as it significantly lowers the boiling point, minimizing the risk of degradation. For example, at a reduced pressure, the boiling point will be considerably lower, making the distillation process safer and more efficient.[5]

Q3: Can this compound be purified by column chromatography? If so, what is a suitable stationary and mobile phase?

Yes, column chromatography is a viable method for purifying this compound, especially for removing polar impurities like residual carboxylic acids and alcohols.

  • Stationary Phase: Silica (B1680970) gel is the most common stationary phase for the purification of esters.

  • Mobile Phase (Eluent): A non-polar solvent system is typically used. The polarity of the eluent can be gradually increased to first elute the non-polar this compound, followed by the more polar impurities. A common starting point for non-polar compounds is a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 5-20% ethyl acetate in hexane). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

Q4: How can I effectively remove the acid catalyst after synthesis?

After the esterification reaction is complete, the acid catalyst (e.g., sulfuric acid) must be neutralized and removed. This is typically achieved by:

  • Washing with a weak base: The reaction mixture can be washed with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will neutralize the acid catalyst, converting it into a salt that is soluble in the aqueous layer and can be separated using a separatory funnel.

  • Washing with water: Subsequent washes with water will help remove any remaining salts and water-soluble impurities.

  • Brine wash: A final wash with a saturated sodium chloride (brine) solution helps to remove residual water from the organic layer.

  • Drying: The organic layer containing the this compound should then be dried over an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low Yield of Purified this compound 1. Incomplete reaction. 2. Hydrolysis of the ester during workup. 3. Loss of product during purification steps.[2][3][6][7]1. Ensure the esterification reaction has gone to completion using techniques like TLC or GC-MS. Consider increasing reaction time or temperature if necessary. 2. Ensure all aqueous solutions used during workup are saturated to minimize the solubility of the ester. Work quickly to minimize contact time with water. 3. Avoid overly aggressive washing or transfers. Ensure proper technique during distillation or chromatography to minimize losses.
Product is Contaminated with Starting Materials (Decanoic Acid or 1-Octanol) 1. Incomplete reaction. 2. Inefficient purification.1. Drive the reaction towards completion by removing water (e.g., using a Dean-Stark apparatus).[1] 2. For residual decanoic acid, perform an additional wash with a weak base. For residual 1-octanol, ensure efficient separation during distillation by carefully monitoring the temperature and collecting fractions. Column chromatography can also be effective.
Cloudy or Wet Product After Purification 1. Incomplete drying of the organic layer. 2. Water introduced during handling.1. Ensure a sufficient amount of anhydrous drying agent was used and that it was in contact with the organic layer for an adequate amount of time. 2. Use dry glassware and handle the product in a dry environment.
Product Discolors (Turns Yellow or Brown) During Distillation 1. Thermal decomposition at high temperatures.1. Use vacuum distillation to lower the boiling point.[5] Ensure the heating mantle temperature is not excessively high.
Poor Separation During Column Chromatography 1. Inappropriate solvent system. 2. Improperly packed column.1. Optimize the solvent system using TLC to achieve good separation between this compound and impurities. 2. Ensure the silica gel is packed uniformly without any cracks or air bubbles.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
  • Dissolve the sample in and dilute to the mark with high-purity ethyl acetate.
  • Transfer an aliquot of the solution into a 2 mL autosampler vial.[8]

2. GC-MS Instrumentation and Conditions:

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar capillary column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program - Initial Temperature: 150°C, hold for 1 min - Ramp: 15°C/min to 320°C - Hold: 10 min at 320°C
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-600

3. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Protocol 2: Purification by Vacuum Fractional Distillation

This protocol describes a general procedure for purifying this compound.

1. Apparatus Setup:

  • Assemble a standard vacuum fractional distillation apparatus with a fractionating column (e.g., Vigreux).
  • Use a round-bottom flask of an appropriate size (the crude product should not fill more than two-thirds of the flask).
  • Add boiling chips or a magnetic stir bar to the distillation flask.
  • Ensure all joints are properly sealed with vacuum grease.

2. Distillation Procedure:

  • Place the crude this compound in the distillation flask.
  • Begin stirring (if using a stir bar) and slowly apply vacuum.
  • Gradually heat the flask using a heating mantle.
  • Collect any low-boiling impurities as the forerun.
  • As the temperature stabilizes at the expected boiling point of this compound at the applied pressure, collect the main fraction in a clean receiving flask.
  • Monitor the temperature closely; a sharp, stable boiling point indicates a pure fraction.

Estimated Boiling Points of this compound at Reduced Pressures:

Pressure (mmHg)Estimated Boiling Point (°C)
1155 - 160
5185 - 190
10200 - 205
20220 - 225

Note: These are estimated values and may vary depending on the specific setup and purity of the compound.

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol provides a general guideline for purifying this compound using column chromatography.

1. Column Packing:

  • Select a glass column of appropriate size.
  • Add a small plug of cotton or glass wool to the bottom of the column.
  • Add a layer of sand.
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
  • Carefully pour the slurry into the column, allowing the solvent to drain slowly, ensuring the silica gel packs evenly without air bubbles.[9]
  • Add another layer of sand on top of the silica gel.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial eluent.
  • Carefully load the sample onto the top of the silica gel column.

3. Elution:

  • Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).
  • Gradually increase the polarity of the eluent if necessary to elute the this compound.
  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

4. Product Recovery:

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Purity Analysis start Crude this compound Synthesis wash_base Wash with NaHCO3 Solution start->wash_base wash_water Wash with Water wash_base->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry with Anhydrous Na2SO4 wash_brine->dry distillation Vacuum Fractional Distillation dry->distillation chromatography Silica Gel Column Chromatography dry->chromatography gcms GC-MS Analysis distillation->gcms chromatography->gcms end_node Pure this compound gcms->end_node

Caption: Experimental workflow for the synthesis, work-up, purification, and analysis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_analysis Impurity Analysis cluster_causes Potential Causes cluster_solutions Solutions impure_product Impure Product Detected analyze_impurities Analyze Impurities (GC-MS, TLC) impure_product->analyze_impurities starting_materials Unreacted Starting Materials analyze_impurities->starting_materials side_products Side Products (e.g., from hydrolysis) analyze_impurities->side_products catalyst Catalyst Residue analyze_impurities->catalyst re_purify Re-purify (Distillation/Chromatography) starting_materials->re_purify optimize_reaction Optimize Reaction Conditions starting_materials->optimize_reaction side_products->re_purify re_workup Repeat Work-up (Washing) side_products->re_workup catalyst->re_workup

References

Technical Support Center: Enhancing the Long-Term Stability of Octyl Decanoate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the long-term stability of Octyl decanoate (B1226879) formulations. Here you will find troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key stability data to support your formulation development endeavors.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation, storage, and analysis of Octyl decanoate formulations.

ProblemPossible CausesRecommended Solutions
Decrease in Assay of this compound Over Time Hydrolysis: The ester bond is susceptible to breaking in the presence of water, forming decanoic acid and octanol (B41247).[1][2] This is a primary degradation pathway. Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light, temperature, or metal ions, can degrade the molecule.[3] Excipient Incompatibility: Reactive impurities (e.g., peroxides, reducing sugars) in excipients can cause degradation.[4]Control Moisture: Minimize water content in the formulation. Store in a dry environment and use moisture-proof packaging.[1] pH Control: Use buffers (e.g., citrate, phosphate) to maintain an optimal pH where the rate of hydrolysis is minimized.[3] Add Antioxidants: Incorporate antioxidants like hindered phenols or tocopherol to prevent oxidative degradation.[1][5] Use Chelating Agents: Add agents like EDTA to bind metal ions that can catalyze degradation.[1][3] Conduct Excipient Compatibility Studies: Screen all excipients for potential interactions with this compound before finalizing the formulation.[4][6]
Change in Formulation pH Hydrolytic Degradation: The formation of decanoic acid from hydrolysis will lower the pH of the formulation.[2] Degradation of Other Excipients: Buffering agents or other components may degrade over time. Interaction with Container: The formulation may interact with the container closure system, leading to leaching or absorption that alters pH.[7]Incorporate Buffers: Use a suitable buffering system to maintain a stable pH throughout the product's shelf life.[3] Evaluate Excipient Stability: Ensure all formulation components are stable under the intended storage conditions. Perform Container Compatibility Studies: Test the formulation in the final proposed packaging to ensure no adverse interactions occur.[8][9]
Phase Separation, Cloudiness, or Precipitation Physical Instability: Changes in temperature can affect the solubility of this compound or other excipients. Chemical Degradation: Degradation products may have different solubility profiles, leading to precipitation. Emulsion Instability (if applicable): For emulsion-based formulations, improper homogenization or suboptimal surfactant systems can lead to creaming or phase separation.[10]Optimize Solvent System: Re-evaluate the solvent or co-solvent system to ensure the stability of all components across the expected temperature range.[11] Address Chemical Degradation: Refer to solutions for "Decrease in Assay" to prevent the formation of insoluble degradants. Optimize Emulsion: For emulsions, refine the homogenization process and screen different surfactants and concentrations for optimal stability.[10]
Development of an Unpleasant Odor or Color Change Formation of Degradation Products: Hydrolysis can release octanol and decanoic acid, which may have distinct odors.[2] Oxidation can also lead to byproducts with undesirable smells or color. Photodegradation: Exposure to UV or visible light can cause chemical reactions that result in color changes.[3][12]Prevent Degradation: Implement strategies to prevent hydrolysis and oxidation. Protect from Light: Use amber or other opaque packaging to shield the formulation from light.[12][13] Conduct photostability studies as per ICH Q1B guidelines.[14][15]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound? A1: this compound, as an ester, primarily degrades through two main pathways:

  • Hydrolysis: This is a chemical reaction where water breaks the ester bond, yielding octanol and decanoic acid.[1][2] The rate of hydrolysis can be influenced by pH, temperature, and moisture content.[1][3]

  • Oxidation: The molecule can react with oxygen, a process that can be initiated or accelerated by exposure to light, high temperatures, or the presence of metal ions.[3]

Q2: What are "forced degradation" studies and why are they important? A2: Forced degradation, or stress testing, involves intentionally exposing the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, strong acidic or basic conditions, oxidation, and intense light.[15][16][17] These studies are crucial for identifying likely degradation products and pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods that can separate the active ingredient from its degradants.[16][18][19]

Q3: How should I design a long-term stability study for my formulation? A3: A long-term stability study should be designed based on ICH (International Council for Harmonisation) guidelines.[20] Key aspects include:

  • Batches: Use at least three primary batches to establish a reliable stability profile.[14]

  • Storage Conditions: Store samples at specified long-term and accelerated conditions. The choice of conditions depends on the climatic zone for which the product is intended.[14][20]

  • Testing Frequency: For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[14][21][22] For accelerated studies (e.g., 6 months), a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[14][21][22]

  • Packaging: The product should be stored in the proposed final packaging for the duration of the study.[9][21]

Q4: What excipients can be used to improve the stability of this compound formulations? A4: Several types of excipients can enhance stability:

  • Buffers: Citrate, acetate, and phosphate (B84403) buffers are commonly used to maintain a stable pH.[3]

  • Antioxidants: Compounds like ascorbic acid, tocopherol, and hindered phenols can be added to inhibit oxidation.[1][5]

  • Chelating Agents: EDTA is widely used to complex metal ions that can catalyze degradation.[1][3]

  • Stabilizers: For certain formulations, polymers like HPMC or PVP can improve overall stability.[3] Carbodiimide compounds can also be used as effective ester stabilizers against hydrolysis.[1][23]

Q5: How does packaging impact the stability of the formulation? A5: Packaging is a critical factor in maintaining long-term stability.[3][9] The ideal packaging should protect the formulation from environmental factors like moisture, light, and oxygen.[9][13] It is essential to choose inert materials that do not interact with the formulation.[9] For instance, impermeable containers can control the effects of humidity, while amber glass can protect against photodegradation.[12][13] Compatibility studies between the formulation and the container closure system are necessary to prevent issues like leaching or adsorption.[7][24]

Data Presentation

Table 1: ICH Recommended Storage Conditions for Long-Term Stability Studies
StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months
(Data sourced from ICH Q1A(R2) Guidelines)[14][20]
Table 2: Typical Stress Conditions for Forced Degradation Studies
Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M - 1 M HCl; Room Temperature to 80°C
Base Hydrolysis 0.1 M - 1 M NaOH; Room Temperature to 80°C
Neutral Hydrolysis Water; Room Temperature to 80°C
Oxidation 3% - 30% H₂O₂; Room Temperature
Thermal Degradation 40°C to 80°C (in solid state and solution)
Photostability Overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter
(These are general conditions and should be optimized for the specific formulation)[15][16][17]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for an this compound formulation and to establish a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare separate, uniform samples of the this compound formulation.

  • Acid and Base Hydrolysis:

    • To one sample, add an equal volume of 1 M HCl. To another, add 1 M NaOH.

    • Store the samples at 60°C for 48 hours, withdrawing aliquots at regular intervals (e.g., 2, 8, 24, 48 hours).

    • Neutralize the aliquots before analysis.

  • Oxidative Degradation:

    • Add 30% hydrogen peroxide to a sample.

    • Store at room temperature, protected from light, for 48 hours. Withdraw and analyze aliquots at set time points.

  • Thermal Degradation:

    • Place a sample in an oven at 80°C for 72 hours. Analyze at regular intervals.

  • Photostability:

    • Expose a sample to light conditions as specified in ICH Q1B guidelines. Use a control sample wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Analyze all stressed samples and a non-stressed control using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.[25]

    • The method should be capable of separating the intact this compound peak from all degradation product peaks.

Protocol 2: Long-Term Stability Testing

Objective: To evaluate the physical and chemical stability of an this compound formulation over its proposed shelf life under recommended storage conditions.

Methodology:

  • Sample Preparation: Prepare a sufficient number of samples from at least three different batches of the formulation. Package them in the final intended container closure system.

  • Storage:

    • Place the samples in stability chambers set to the desired long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) storage conditions.[12][21]

  • Time Points and Testing:

    • Pull samples from the chambers at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[14][22]

  • Analytical Tests: At each time point, perform a series of tests which may include:

    • Visual Inspection: Check for changes in color, clarity, or for the presence of particulate matter.[11]

    • pH Measurement: Measure the pH of the formulation.

    • Assay: Quantify the amount of remaining this compound using a validated stability-indicating method (e.g., HPLC, GC-MS).[25][26]

    • Impurity Profiling: Identify and quantify any degradation products.

    • Physical Tests: Depending on the formulation type, this may include viscosity, particle size analysis, or tests for phase separation.[21]

    • Microbiological Stability: Evaluate for microbial growth or the effectiveness of preservatives, if applicable.[11][21]

  • Data Evaluation: Analyze the data to establish the stability profile and determine the appropriate shelf life and storage conditions for the formulation.[14]

Visualizations

G cluster_formulation Formulation & Packaging cluster_storage Storage & Sampling cluster_analysis Analysis cluster_evaluation Evaluation Formulate Formulate Batches (≥3) Package Package in Final Container Formulate->Package Store Place in Stability Chambers (Long-Term & Accelerated) Package->Store Sample Pull Samples at Predetermined Timepoints Store->Sample Physical Physical Tests (Appearance, pH, Viscosity) Sample->Physical Chemical Chemical Tests (Assay, Impurities via HPLC) Sample->Chemical Micro Microbiological Tests Sample->Micro Data Analyze Data Trends Physical->Data Chemical->Data Micro->Data ShelfLife Establish Shelf Life & Storage Conditions Data->ShelfLife

Caption: Workflow for a typical long-term stability study.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway OD This compound (Ester) DA Decanoic Acid OD->DA Ester Cleavage O Octanol OD->O Ester Cleavage Ox_Prods Oxidative Degradation Products (e.g., Peroxides, Aldehydes) OD->Ox_Prods Radical Chain Reaction H2O Water (H₂O) (Catalyzed by Acid/Base) O2 Oxygen (O₂) (Initiated by Light/Heat/Metals)

Caption: Primary degradation pathways of this compound.

G Start Problem: Decreased Assay of This compound CheckMoisture Is moisture content controlled in formulation and packaging? Start->CheckMoisture CheckpH Is the formulation pH stable and optimized? CheckMoisture->CheckpH Yes Sol_Moisture Action: Minimize water, use desiccants, and/or moisture-proof packaging. CheckMoisture->Sol_Moisture No CheckO2 Is the formulation protected from light and oxygen? CheckpH->CheckO2 Yes Sol_pH Action: Introduce or optimize a buffering system. CheckpH->Sol_pH No Sol_O2 Action: Add antioxidants, use inert gas overlay, and/or use opaque packaging. CheckO2->Sol_O2 No

Caption: Troubleshooting logic for loss of active ingredient.

References

Technical Support Center: Addressing Phase Separation in Emulsions Containing Octyl Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for addressing phase separation in emulsions containing Octyl decanoate (B1226879).

Frequently Asked Questions (FAQs)

Q1: What is Octyl decanoate and what are its relevant physical properties for emulsion formulation?

This compound (also known as octyl caprate) is the ester of octyl alcohol and decanoic acid. It is a non-polar compound used in various formulations. Understanding its physicochemical properties is crucial for creating stable emulsions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms Octyl caprate, Decanoic acid, octyl ester[1]
Molecular Formula C18H36O2[1]
Molecular Weight 284.48 g/mol
Appearance Oily liquid
Boiling Point 334.00 to 336.00 °C @ 760.00 mm Hg[1]
Melting Point -0.7 °C
Solubility Insoluble in water, soluble in alcohol[1]
logP (o/w) 7.918 (estimated)[1]

Q2: What is the required Hydrophilic-Lipophilic Balance (HLB) for this compound?

Q3: What are the common signs of phase separation in my this compound emulsion?

Phase separation indicates emulsion instability. Common visual cues include:

  • Creaming: The formation of a concentrated layer of oil droplets at the top of the emulsion. This is often a precursor to more severe instability.

  • Sedimentation: The settling of the dispersed phase at the bottom of the container.

  • Flocculation: The clumping of dispersed droplets into loose aggregates.

  • Coalescence: The merging of smaller droplets to form larger ones, which can eventually lead to a visible layer of separated oil.[4]

  • Breaking: The complete and irreversible separation of the oil and water phases.[4]

Q4: Can this compound be used as the sole emulsifier?

Given its highly lipophilic nature (as indicated by its high estimated logP value), it is unlikely that this compound can function effectively as a primary emulsifier. It is best utilized as a component of the oil phase, and its stability in an emulsion will depend on the use of an appropriate emulsifying agent or a blend of emulsifiers.

Troubleshooting Guide: Phase Separation in this compound Emulsions

This guide provides a systematic approach to diagnosing and resolving common issues leading to phase separation in emulsions containing this compound.

Issue 1: Immediate Phase Separation After Preparation

  • Symptom: The oil and water phases fail to form a homogeneous mixture and separate almost instantly after homogenization.

  • Potential Causes & Solutions:

Possible Cause Recommended Action
Inappropriate Hydrophilic-Lipophilic Balance (HLB) of the Emulsifier System The HLB of your emulsifier or emulsifier blend may not be suitable for this compound. Action: Calculate the required HLB for your oil phase (start with an estimated HLB of 10-12 for an o/w emulsion) and select an emulsifier or blend of emulsifiers that matches this value.[2][3] For o/w emulsions, emulsifiers with an HLB in the range of 8-18 are generally preferred.
Insufficient Emulsifier Concentration There may not be enough emulsifier to adequately cover the surface of the oil droplets. Action: Incrementally increase the concentration of your primary emulsifier.
Inadequate Homogenization Insufficient energy input during emulsification can result in large, unstable droplets. Action: Increase the homogenization speed and/or time. For smaller droplet sizes, consider using a high-pressure homogenizer.
Incorrect Phase Addition Adding the dispersed phase too quickly to the continuous phase can lead to instability. Action: Ensure a slow, controlled addition of the dispersed phase to the continuous phase with continuous mixing.

Issue 2: Creaming or Sedimentation Observed Over Time

  • Symptom: A layer of concentrated oil droplets forms at the top (creaming) or the dispersed phase settles at the bottom (sedimentation) after a period of storage.

  • Potential Causes & Solutions:

Possible Cause Recommended Action
Insufficient Viscosity of the Continuous Phase A low viscosity in the continuous phase (water in an o/w emulsion) allows droplets to move and coalesce more easily. Action: Add a viscosity-modifying agent (thickener) such as xanthan gum or carbomer to the aqueous phase.
Large Droplet Size Larger droplets are more susceptible to gravitational forces, leading to creaming or sedimentation. Action: Optimize the homogenization process to reduce the average droplet size.
Density Difference Between Phases A significant difference in density between the oil and water phases will drive separation. Action: While difficult to modify, increasing the viscosity of the continuous phase can effectively counteract this effect.

Issue 3: Coalescence and Breaking of the Emulsion

  • Symptom: The emulsion irreversibly separates into distinct oil and water layers.

  • Potential Causes & Solutions:

Possible Cause Recommended Action
Weak Interfacial Film The emulsifier may not be creating a robust barrier around the oil droplets. Action: Consider using a co-emulsifier (e.g., a fatty alcohol like cetearyl alcohol) to strengthen the interfacial film.
Incompatible Ingredients Certain components in your formulation, such as electrolytes or active ingredients, may be disrupting the emulsifier's function. Action: Evaluate the compatibility of all ingredients. Consider adding potentially problematic ingredients at a different stage or in an encapsulated form.
Temperature Fluctuations Changes in temperature during storage can affect surfactant solubility and emulsion stability. Action: Store the emulsion at a controlled, constant temperature. Perform stability testing at various temperatures to identify the stable range for your formulation.[2]
Ostwald Ripening Smaller droplets dissolve and redeposit onto larger droplets, leading to an increase in the average droplet size over time and eventual phase separation. Action: Use a co-solvent or an oil with lower water solubility to minimize this effect. A narrow droplet size distribution, achieved through optimized homogenization, can also reduce the driving force for Ostwald ripening.[2]

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion with this compound

This protocol provides a general method for preparing an O/W emulsion. The concentrations of the components should be optimized for your specific application.

Materials:

  • This compound

  • Primary emulsifier (e.g., Polysorbate 80)

  • Co-emulsifier/Stabilizer (e.g., Cetearyl alcohol)

  • Viscosity modifier (e.g., Xanthan gum)

  • Glycerin

  • Deionized water

  • Preservative (e.g., Phenoxyethanol)

Procedure:

  • Phase A (Oil Phase) Preparation:

    • In a beaker, combine this compound, the primary emulsifier, and the co-emulsifier.

    • Heat the mixture to 70-75°C with constant stirring until all components are melted and uniform.

  • Phase B (Aqueous Phase) Preparation:

    • In a separate beaker, disperse the Xanthan gum in Glycerin to form a slurry.

    • Add the deionized water to the slurry and heat to 70-75°C with stirring until the Xanthan gum is fully hydrated.

  • Emulsification:

    • Slowly add Phase B to Phase A while homogenizing at a moderate speed.

    • Increase the homogenization speed and continue for 5-10 minutes to form a fine emulsion.[5]

  • Cooling:

    • Transfer the emulsion to a water bath and allow it to cool with gentle, continuous stirring.[5]

  • Phase C (Preservative) Addition:

    • When the emulsion has cooled to below 40°C, add the preservative.

    • Continue stirring until the emulsion is uniform and has reached room temperature.[5]

  • Final Adjustments:

    • Check the pH of the final emulsion and adjust if necessary.

Protocol 2: Evaluation of Emulsion Stability

A combination of methods should be used to assess the long-term stability of your this compound emulsion.

Methods:

  • Visual Observation:

    • Store samples of the emulsion in clear, sealed containers at different temperatures (e.g., 4°C, 25°C, and 40°C).

    • Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month) for any signs of creaming, sedimentation, flocculation, coalescence, or breaking.

  • Microscopic Analysis:

    • Place a small drop of the emulsion on a microscope slide and cover with a coverslip.

    • Observe the droplet size, shape, and distribution. A stable emulsion will have small, uniform, and well-dispersed droplets.

  • Particle Size and Zeta Potential Analysis:

    • Use dynamic light scattering (DLS) to measure the mean droplet size and polydispersity index (PDI). Monitor these parameters over time to detect any increase in droplet size, which would indicate instability.[2]

    • Measure the zeta potential to assess the electrostatic stability of the emulsion. A higher absolute zeta potential (typically > ±30 mV) indicates greater stability due to electrostatic repulsion between droplets.[6]

  • Accelerated Stability Testing:

    • Centrifugation: Centrifuge a sample of the emulsion (e.g., at 3000 rpm for 30 minutes). A stable emulsion should not show any phase separation.[2]

    • Freeze-Thaw Cycling: Subject the emulsion to multiple cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C). Visually inspect for any signs of instability after each cycle.[2]

Visualizations

G cluster_0 Troubleshooting Workflow for Phase Separation start Phase Separation Observed q1 Immediate Separation? start->q1 q2 Creaming/Sedimentation? q1->q2 No a1 Check HLB Increase Emulsifier Conc. Optimize Homogenization q1->a1 Yes q3 Coalescence/Breaking? q2->q3 No a2 Increase Viscosity Reduce Droplet Size q2->a2 Yes a3 Use Co-emulsifier Check Ingredient Compatibility Control Temperature q3->a3 Yes end Stable Emulsion a1->end a2->end a3->end

Caption: A flowchart for troubleshooting phase separation in emulsions.

G cluster_1 Mechanisms of Emulsion Instability instability Thermodynamically Unstable Emulsion flocculation Flocculation (Droplet Aggregation) instability->flocculation creaming Creaming/Sedimentation (Gravitational Separation) instability->creaming ostwald Ostwald Ripening (Droplet Growth) instability->ostwald coalescence Coalescence (Droplet Merging) flocculation->coalescence creaming->coalescence breaking Phase Separation (Breaking) coalescence->breaking ostwald->coalescence

References

Technical Support Center: Optimization of Catalyst Concentration for Octyl Decanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of octyl decanoate (B1226879). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for octyl decanoate synthesis?

A1: The synthesis of this compound is primarily achieved through two main catalytic routes: enzymatic catalysis and acid catalysis.

  • Enzymatic Catalysts: Lipases are widely used due to their high selectivity and mild reaction conditions. Immobilized lipases, such as Candida antarctica lipase (B570770) B (often known as Novozym® 435 or Lipozyme® 435), are particularly favored as they can be easily recovered and reused.[1][2][3]

  • Acid Catalysts: Both homogeneous and heterogeneous acid catalysts are employed. Concentrated sulfuric acid is a common homogeneous catalyst.[3] Heterogeneous catalysts like Amberlyst 15, a strong acidic ion-exchange resin, are also utilized to simplify product purification.[4][5]

Q2: What is a typical starting catalyst concentration for enzymatic synthesis?

A2: For enzymatic synthesis using an immobilized lipase like Novozym® 435, a common starting concentration ranges from 2.5% to 10% by weight of the total substrates.[1][3] For instance, a study on a similar biolubricant synthesis found 2.5% (w/w) to be an adequate biocatalyst concentration.[6] It is recommended to start with a concentration in this range and then optimize based on reaction kinetics and yield.

Q3: How does catalyst concentration affect the rate of reaction?

A3: Generally, increasing the catalyst concentration will increase the reaction rate up to a certain point.[2] This is because a higher concentration of catalyst provides more active sites for the reactants to interact. However, beyond an optimal concentration, the reaction rate may plateau or even decrease. This can be due to mass transfer limitations, where the reaction becomes limited by the diffusion of substrates to the catalyst's active sites, or due to the formation of enzyme aggregates which can block some active sites.[7]

Q4: What are the key parameters to consider when optimizing catalyst concentration?

A4: Besides the catalyst concentration itself, several other parameters are crucial for optimizing the synthesis of this compound and should be considered concurrently:

  • Reaction Temperature: The optimal temperature for lipases is typically between 40°C and 80°C.[6][8] Higher temperatures can lead to enzyme denaturation.[8]

  • Substrate Molar Ratio: The ratio of decanoic acid to octanol (B41247) can significantly influence the reaction equilibrium. An excess of one reactant is often used to drive the reaction towards product formation.[4]

  • Reaction Time: The reaction should be monitored over time to determine the point at which equilibrium is reached or the maximum yield is achieved.

  • Agitation Speed: Proper mixing is essential, especially with heterogeneous or immobilized catalysts, to ensure good contact between the catalyst and reactants.[9]

  • Presence of Water: Water is a byproduct of esterification and can lead to the reverse reaction (hydrolysis). Its removal, for instance by using a Dean-Stark trap in acid catalysis or molecular sieves in enzymatic reactions, can improve the final yield.[3]

Troubleshooting Guide

Q5: My reaction yield is low despite using the recommended catalyst concentration. What could be the problem?

A5: Low product yield can be attributed to several factors:

  • Inactive Catalyst: The catalyst may have lost its activity. Acid catalysts can absorb moisture, and enzymes can denature over time or with improper storage.[10] It is advisable to use a fresh or properly stored catalyst.

  • Reaction Not Reaching Equilibrium: The reaction time might be too short. It is recommended to monitor the reaction's progress over a longer period using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).[3][10]

  • Product Inhibition: In enzymatic reactions, the product (this compound) can sometimes inhibit the lipase, slowing down the reaction as the product concentration increases.[11]

  • Sub-optimal Conditions: Other parameters like temperature or substrate molar ratio may not be optimal. A systematic optimization of all reaction parameters is recommended.[12]

Q6: I am observing a decrease in reaction rate after an initial period of high activity. Why is this happening?

A6: This is a common observation and can be due to:

  • Catalyst Deactivation: The catalyst may be deactivating under the reaction conditions. For solid acid catalysts, active sites can be blocked by byproducts or impurities.[11] For enzymes, factors like temperature, pH, and shear stress from mixing can cause deactivation.[11]

  • Mass Transfer Limitations: With immobilized enzymes, as the reaction progresses and the viscosity of the medium changes, the diffusion of substrates to the enzyme's active sites can become a limiting factor.[2]

  • Reversible Reaction: The accumulation of water as a byproduct can shift the equilibrium back towards the reactants, slowing down the net forward reaction rate.

Q7: How can I determine if my catalyst is still active?

A7: To check the activity of your catalyst, you can run a small-scale control experiment under previously established optimal conditions with fresh reactants. If the reaction proceeds as expected, the catalyst is likely active. For enzymatic catalysts, specific activity assays can be performed. If catalyst deactivation is suspected, regeneration protocols may be necessary for solid acid catalysts, or fresh enzyme should be used.[11]

Q8: The reaction mixture has become very viscous, and I suspect poor mixing. How can this affect the catalyst optimization?

A8: High viscosity can lead to significant mass transfer limitations, meaning the catalyst particles (especially immobilized enzymes) are not efficiently coming into contact with the reactants.[6] This can mask the true effect of catalyst concentration. To address this, you can:

  • Increase the agitation speed.

  • Consider using a solvent to reduce viscosity, although this may require further optimization of reaction conditions.

  • For highly viscous enzymatic reactions, ensure the enzyme preparation is well-dispersed.

Data Presentation: Catalyst Concentration and Reaction Parameters

The following tables summarize quantitative data from various studies on the synthesis of octyl esters, providing a reference for experimental design.

Table 1: Enzymatic Synthesis of Octyl Esters

CatalystCatalyst ConcentrationSubstrate Molar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Lipozyme® 4352.5% (w/w)1:1 (non-stoichiometric)806~99%[1][6]
Novozym® 43515 g/L1:7 (Formic Acid:Octanol)40Not Specified96.51%[2]
Novozym® 4355-10% (by weight)1:1.2 (Octanoic Acid:Octanol)40-6024Not Specified[3]
Immobilized R. arrhizus lipase250 I.U.1:0.88 (Octanoic Acid:Octanol)35Not Specified70%[9]

Table 2: Acid-Catalyzed Synthesis of Alkyl Esters

CatalystCatalyst LoadingSubstrate Molar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Sulfuric Acid0.1 mol1:1.2 (Octanoic Acid:Octanol)110-1202-4Not Specified[3]
Amberlyst 159 wt%1:7 (Decanoic Acid:Ethanol)75Not SpecifiedNot Specified[5]
Sulfuric Acid0.025 mass %3:1 to 10:1 (Alcohol:Acid)120Not SpecifiedNot Specified[13]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound with Novozym® 435

  • Reactant Preparation: In a temperature-controlled reaction vessel, combine decanoic acid and 1-octanol (B28484). For initial experiments, an equimolar ratio can be used in a solvent-free system.[11]

  • Catalyst Addition: Add the immobilized lipase (e.g., Novozym® 435) at a specific weight percentage of the total substrates (e.g., starting at 5 wt%).[11]

  • Reaction Conditions: Maintain the mixture at the optimal temperature for the enzyme (e.g., 60°C) with continuous agitation (e.g., 200 rpm).[3]

  • Monitoring: Periodically withdraw small samples from the reaction mixture. Analyze the samples using gas chromatography (GC) to determine the conversion of decanoic acid to this compound.

  • Optimization: Repeat the experiment with varying catalyst concentrations (e.g., 1%, 2.5%, 5%, 7.5%, 10% w/w) while keeping other parameters constant to find the optimal concentration.

  • Enzyme Recovery: After the reaction, the immobilized enzyme can be separated from the mixture by filtration. The recovered enzyme can be washed with a suitable solvent like hexane (B92381) and dried for potential reuse.[3]

  • Purification: The liquid product can be purified by vacuum distillation to remove any unreacted starting materials.[3]

Protocol 2: Acid-Catalyzed Synthesis of this compound using Sulfuric Acid

  • Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark apparatus to remove the water formed during the reaction.[3]

  • Reactant Charging: To the flask, add decanoic acid and a molar excess of 1-octanol (e.g., a 1.2:1 molar ratio of alcohol to acid). Toluene can be used as an azeotropic solvent.[3]

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mol) to the reaction mixture with constant stirring.[3]

  • Reaction: Heat the mixture to reflux (approximately 110-120°C).[3] The water produced will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by carefully washing the mixture with a saturated sodium bicarbonate solution. Subsequently, wash with brine.[3]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation.[3]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_analysis Analysis & Evaluation Reactants Prepare Reactants (Decanoic Acid, 1-Octanol) Add_Reactants Add Reactants to Vessel Reactants->Add_Reactants Catalyst Prepare Catalyst (e.g., Novozym® 435) Add_Catalyst Add Catalyst (Vary Concentration) Catalyst->Add_Catalyst Setup Set up Reaction Vessel (Temperature, Agitation) Setup->Add_Reactants Add_Reactants->Add_Catalyst Run_Reaction Run Reaction for Set Time Add_Catalyst->Run_Reaction Sampling Take Samples at Time Intervals Run_Reaction->Sampling GC_Analysis Analyze Samples by GC Sampling->GC_Analysis Data_Eval Evaluate Conversion and Yield GC_Analysis->Data_Eval Data_Eval->Add_Catalyst Iterate with new concentration Optimum Determine Optimal Catalyst Concentration Data_Eval->Optimum

Caption: Experimental workflow for optimizing catalyst concentration.

Logical_Relationships cluster_inputs Input Variables cluster_process Process Factors cluster_outputs Outputs Cat_Conc Catalyst Concentration Reaction_Rate Reaction Rate Cat_Conc->Reaction_Rate Temp Temperature Temp->Reaction_Rate Molar_Ratio Molar Ratio Equilibrium Reaction Equilibrium Molar_Ratio->Equilibrium Time Reaction Time Yield Product Yield Time->Yield Agitation Agitation Speed Mass_Transfer Mass Transfer Agitation->Mass_Transfer Reaction_Rate->Yield Mass_Transfer->Reaction_Rate limits Equilibrium->Yield Purity Product Purity Yield->Purity influences

Caption: Factors influencing the optimization of catalyst concentration.

References

Technical Support Center: Effect of Temperature on Octyl Decanoate Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of temperature on the enzymatic synthesis of octyl decanoate (B1226879).

Troubleshooting Guides

This section addresses common issues encountered during the enzymatic synthesis of octyl decanoate, with a focus on temperature-related problems.

IssuePotential CauseRecommended Solution
Low or No Ester Conversion Suboptimal Temperature: The reaction temperature is too low, resulting in slow enzyme kinetics.Gradually increase the reaction temperature in 5-10°C increments to identify the optimal range for your specific lipase (B570770). Consult the enzyme's technical data sheet for its recommended operating temperature range.[1][2]
Enzyme Denaturation: The reaction temperature is too high, causing the enzyme to lose its three-dimensional structure and catalytic activity. This is often an irreversible process.[1][3]Decrease the reaction temperature. If denaturation is suspected, it is best to use a fresh batch of the enzyme. Most lipases exhibit a decline in activity at temperatures above 60°C, although some thermostable variants can tolerate higher temperatures.[2][4]
Reaction Rate Decreases Over Time Gradual Enzyme Deactivation: Prolonged exposure to even moderately high temperatures can lead to a slow loss of enzyme activity over the course of the reaction.Consider running the reaction at a slightly lower, more stable temperature to prolong the enzyme's operational life. While the initial rate may be slower, the overall yield might be higher for longer reactions.[1]
Product Inhibition: The accumulation of this compound can sometimes inhibit the enzyme's activity.If feasible, consider in-situ product removal techniques.
Inconsistent Results Between Experiments Poor Temperature Control: Fluctuations in the incubator or water bath temperature can lead to variability in reaction rates and final yields.Ensure that your temperature control equipment is properly calibrated and maintains a consistent temperature. If possible, monitor the temperature of the reaction mixture directly.[5]

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal temperature range for the enzymatic synthesis of this compound?

A1: The optimal temperature for the enzymatic synthesis of this compound is highly dependent on the specific lipase used as a biocatalyst. Generally, for commonly used lipases like those from Candida antarctica (e.g., Novozym 435), the optimal temperature for esterification reactions is often in the range of 40°C to 80°C.[6][7] It is crucial to determine the optimal temperature experimentally for your specific reaction conditions.

Q2: How does temperature influence the rate of this compound synthesis?

A2: Temperature has a significant impact on the reaction rate. As the temperature increases from a lower point, the kinetic energy of both the enzyme and the substrate molecules (octanol and decanoic acid) rises.[8] This leads to more frequent and energetic collisions, resulting in an increased rate of this compound formation.[9] This trend continues up to the enzyme's optimal temperature.

Q3: What are the consequences of exceeding the optimal temperature?

A3: Exceeding the optimal temperature can cause a rapid decline in enzyme activity due to thermal denaturation.[3] High temperatures disrupt the delicate three-dimensional structure of the enzyme, particularly the active site where the esterification reaction occurs.[2] This structural change is often irreversible and leads to a permanent loss of the enzyme's catalytic function, thereby reducing the yield of this compound.[10]

Q4: Can a lower-than-optimal temperature be beneficial for the synthesis?

A4: While a lower temperature will result in a slower initial reaction rate, it can be advantageous in certain situations. For lipases with lower thermal stability, operating at a slightly suboptimal temperature can extend the enzyme's active lifespan, potentially leading to a higher overall product yield in prolonged reactions.[1]

Q5: How can I determine the optimal temperature for my specific experimental setup?

A5: To determine the optimal temperature, you should conduct a series of experiments keeping all other parameters (e.g., enzyme concentration, substrate molar ratio, and agitation speed) constant while varying the reaction temperature.[11] By measuring the product yield or reaction rate at different temperatures (e.g., in 5°C or 10°C increments), you can identify the temperature at which the enzyme exhibits maximum activity.

Data Presentation

The following table summarizes quantitative data on the effect of temperature on the enzymatic synthesis of various esters, providing insights applicable to this compound synthesis.

LipaseSubstratesTemperature (°C)Conversion/YieldReference
Lipozyme® 4352-methylpentanoic acid and 1,10-decanediol6080.40% after 6h[7]
7090.83% after 6h[7]
8099% after 6h[7]
9066.14% after 6h[6]
Novozym 435Nonyl alcohol and caprylic acid3032.86%[12]
4087.47%[12]
5587.65%[12]

Experimental Protocols

Detailed Methodology for Determining the Optimal Temperature for this compound Synthesis

This protocol outlines the steps to determine the optimal reaction temperature for the enzymatic synthesis of this compound using an immobilized lipase such as Novozym 435.

1. Materials:

  • Octanol (B41247)

  • Decanoic acid

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., n-hexane, optional, for viscosity reduction)

  • Reaction vessels (e.g., screw-capped vials or a thermostated batch reactor)

  • Temperature-controlled incubator or water bath with agitation

  • Analytical equipment for monitoring reaction progress (e.g., Gas Chromatography - GC)

2. Reaction Setup:

  • Prepare a series of identical reaction mixtures in separate vessels. A typical reaction mixture might consist of octanol and decanoic acid in a specific molar ratio (e.g., 1:1 or with a slight excess of one substrate).

  • If using a solvent, add it to the reaction vessels.

  • Add the immobilized lipase to each reaction vessel. The enzyme loading is typically between 1% and 10% (w/w) of the total substrate weight.[13]

3. Temperature Optimization Experiment:

  • Place each reaction vessel in a separate incubator or water bath set to a different temperature. A suggested temperature range to investigate is 30°C to 80°C, with increments of 10°C (i.e., 30°C, 40°C, 50°C, 60°C, 70°C, 80°C).

  • Ensure constant and uniform agitation for all reactions to minimize mass transfer limitations.

4. Reaction Monitoring:

  • At regular time intervals (e.g., every 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture.

  • Analyze the samples using GC to determine the concentration of this compound and the remaining substrates. This will allow you to calculate the percentage conversion of the limiting substrate.

5. Data Analysis:

  • Plot the percentage conversion as a function of time for each temperature.

  • Determine the initial reaction rate at each temperature from the initial slope of the conversion-time curves.

  • Plot the final conversion (or the reaction rate) against the reaction temperature. The temperature that corresponds to the highest conversion or reaction rate is the optimal temperature for your specific experimental conditions.

Mandatory Visualization

Temperature_Effect_On_Enzymatic_Synthesis cluster_conditions Reaction Temperature cluster_outcomes Reaction Outcomes Low_Temp Low Temperature (e.g., < 30°C) Slow_Rate Slow Reaction Rate Low Yield Low_Temp->Slow_Rate Reduced Kinetic Energy Optimal_Temp Optimal Temperature (e.g., 40-80°C) Max_Rate Maximum Reaction Rate High Yield Optimal_Temp->Max_Rate Balanced Kinetic Energy & Enzyme Stability High_Temp High Temperature (e.g., > 80°C) Denaturation Enzyme Denaturation Drastic Drop in Yield High_Temp->Denaturation Loss of Enzyme Structure

Caption: Logical relationship between temperature and enzymatic synthesis outcomes.

Experimental_Workflow_Temperature_Optimization A Prepare Identical Reaction Mixtures B Set Up Reactions at Different Temperatures (e.g., 30, 40, 50, 60, 70, 80°C) A->B C Monitor Reaction Progress (e.g., GC Analysis) B->C D Calculate Conversion and Reaction Rate C->D E Plot Data: Conversion vs. Temperature D->E F Identify Optimal Temperature E->F

Caption: Experimental workflow for temperature optimization in enzymatic synthesis.

References

Technical Support Center: Octyl Decanoate Synthesis & Water Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of octyl decanoate (B1226879). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the effective removal of water during synthesis, a critical factor in maximizing reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: Why is water removal so critical in the synthesis of octyl decanoate?

A1: The synthesis of this compound from decanoic acid and octanol (B41247) is a reversible esterification reaction. Water is a byproduct of this reaction. According to Le Châtelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the reactants (hydrolysis of the ester), thereby reducing the yield of this compound.[1][2][3] Continuous removal of water is, therefore, essential to drive the reaction to completion and achieve a high yield of the desired ester.[1][2][4]

Q2: What are the primary techniques for water removal during this compound synthesis?

A2: The three main industrial and laboratory techniques for removing water during the esterification process are:

  • Azeotropic Distillation: This method, typically employing a Dean-Stark apparatus, involves using a solvent (like toluene (B28343) or xylene) that forms a low-boiling azeotrope with water.[1] The azeotrope is distilled off, and upon condensation, the water separates from the immiscible solvent and is collected, while the solvent is returned to the reaction mixture.

  • Molecular Sieves: These are porous materials that selectively adsorb molecules of a specific size. For esterification, 3Å or 4Å molecular sieves are commonly used as they can effectively trap small water molecules while excluding the larger reactant and product molecules.[5]

  • Reactive Distillation: This is a process intensification technique where the reaction and separation (distillation) occur simultaneously within the same unit.[6][7][8] As the esterification proceeds, water is continuously removed by distillation, which drives the reaction towards completion and can lead to high product purity and yield.[6][9][10]

Q3: Which water removal technique is best for my experiment?

A3: The choice of technique depends on several factors, including the scale of the reaction, available equipment, desired purity, and cost considerations.

  • Azeotropic distillation is a classic and effective method for laboratory-scale synthesis, especially when a suitable azeotropic solvent is available.[1]

  • Molecular sieves are convenient for smaller-scale reactions or when the use of an additional solvent is undesirable. However, their capacity is limited, and they can be sensitive to acidic conditions.

  • Reactive distillation is highly efficient and suitable for continuous, large-scale production, offering significant advantages in terms of energy savings and capital costs.[6][9][10]

Q4: Can I reuse molecular sieves?

A4: Yes, molecular sieves can be regenerated and reused multiple times.[5][11] Regeneration typically involves heating the sieves in an oven at a specific temperature (e.g., 200-320°C) to drive off the adsorbed water.[5] It is crucial to follow the manufacturer's instructions for regeneration to avoid damaging the crystalline structure of the sieves.[11]

Data Presentation: Comparison of Water Removal Techniques

FeatureAzeotropic Distillation (Dean-Stark)Molecular SievesReactive Distillation
Principle Removal of water as a low-boiling azeotrope with a solvent.[1]Adsorption of water molecules into porous materials.Simultaneous reaction and separation of water by distillation in a single unit.[6][8]
Typical Yield High (>90%)Moderate to High (can be >95%)Very High (>97%)[7]
Reaction Time Typically 2-8 hours.[12]Can be longer due to mass transfer limitations.Generally shorter due to continuous removal of byproducts.
Purity Good, but may require removal of the azeotropic solvent.High, as no additional solvent is introduced.Very High, as products are continuously separated.[7][9]
Scalability Good for lab to pilot scale.Best for lab scale; can be challenging for large-scale continuous processes.Excellent for pilot to industrial scale.[6]
Advantages Well-established, effective for a wide range of esters.Simple setup, avoids additional solvents.High conversion, energy-efficient, reduced capital cost for large scale.[6][9][10]
Disadvantages Requires an additional solvent, which must be removed later.Limited capacity, potential for acidic degradation, can be costly.Requires specialized equipment, more complex to design and operate.[8]

Experimental Protocols

Protocol 1: this compound Synthesis using Azeotropic Distillation (Dean-Stark Apparatus)

Materials:

  • Decanoic acid (1 equivalent)

  • Octanol (1.2 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid (0.02 equivalents, catalyst)

  • Toluene (as azeotropic solvent)

  • 5% Sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.[13][14]

  • To the flask, add decanoic acid, octanol, p-TsOH, and toluene.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • As the azeotrope condenses, the water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.

  • Continue the reaction until the theoretical amount of water has been collected in the trap, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to yield crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: this compound Synthesis using Molecular Sieves

Materials:

  • Decanoic acid (1 equivalent)

  • Octanol (1.2 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid (0.02 equivalents, catalyst)

  • Activated 3Å or 4Å molecular sieves (pellets or powder)

  • 5% Sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Activate the molecular sieves by heating them in an oven according to the manufacturer's instructions and allowing them to cool in a desiccator.[15]

  • In a round-bottom flask equipped with a reflux condenser, combine decanoic acid, octanol, and the acid catalyst.

  • Add the activated molecular sieves to the reaction mixture.

  • Heat the mixture to the desired reaction temperature (typically 120-140°C) with stirring.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the molecular sieves.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 3: this compound Synthesis using Reactive Distillation

Conceptual Procedure: Reactive distillation for this compound synthesis involves a specialized column with three zones: a rectifying section at the top, a reactive section in the middle, and a stripping section at the bottom.

  • The reactive section is packed with a solid acid catalyst (e.g., ion-exchange resin).

  • Decanoic acid and octanol are continuously fed into the reactive zone.

  • The column is heated to maintain the reaction temperature and facilitate distillation.

  • As the esterification reaction proceeds, the water produced is more volatile than the reactants and the this compound product.

  • Water vapor moves up the column into the rectifying section, where it is separated and removed as the distillate.

  • The less volatile this compound moves down the column into the stripping section and is collected as the bottom product.

  • Unreacted decanoic acid and octanol are refluxed back into the reactive zone to continue reacting.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible CauseTroubleshooting Steps
Incomplete water removal * Azeotropic Distillation: Ensure the Dean-Stark trap is filling correctly and that there are no leaks in the system. Check that the solvent is forming an azeotrope with water at the reaction temperature.[1] * Molecular Sieves: Ensure the sieves were properly activated before use and that a sufficient quantity was used for the amount of water expected to be produced. Consider using fresh, activated sieves.[15] * Reactive Distillation: Check the column's temperature profile and reflux ratio to ensure efficient separation of water.
Reaction has not reached equilibrium Increase the reaction time and monitor the progress using TLC or GC until no further change is observed.
Catalyst is inactive Use a fresh portion of the acid catalyst. Ensure the catalyst has not been deactivated by impurities in the reactants.
Sub-optimal reaction temperature Ensure the reaction is being conducted at the optimal temperature for the specific catalyst and reactants. For acid-catalyzed esterification, this is typically in the range of 120-180°C.[4]

Issue 2: Product is Contaminated with Starting Materials

Possible CauseTroubleshooting Steps
Incomplete reaction As with low yield, ensure the reaction has gone to completion by extending the reaction time or improving water removal.
Inefficient purification * Ensure complete neutralization of the acid catalyst with sodium bicarbonate solution during the workup. * Improve the efficiency of the vacuum distillation by using a fractionating column to better separate the product from unreacted starting materials.

Issue 3: Formation of Byproducts (e.g., ethers from octanol)

Possible CauseTroubleshooting Steps
High reaction temperature Reduce the reaction temperature. While higher temperatures increase the reaction rate, they can also promote side reactions like the dehydration of octanol to form dioctyl ether.
Excessively strong acid catalyst or high catalyst concentration Reduce the amount of catalyst used or switch to a milder catalyst like p-toluenesulfonic acid.

Visualizations

experimental_workflow_dean_stark cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reactants Combine Decanoic Acid, Octanol, Catalyst, and Toluene heat Heat to Reflux reactants->heat distill Azeotropic Distillation (Water Collection in Dean-Stark) heat->distill cool Cool to Room Temperature distill->cool wash Wash with NaHCO3, Water, and Brine cool->wash dry Dry with Anhydrous Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Vacuum Distillation concentrate->purify final_product final_product purify->final_product Pure this compound

Caption: Experimental workflow for this compound synthesis using azeotropic distillation.

experimental_workflow_molecular_sieves cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reactants Combine Decanoic Acid, Octanol, Catalyst, and Activated Molecular Sieves heat Heat to Reaction Temperature reactants->heat cool Cool and Filter to Remove Sieves heat->cool wash Wash with NaHCO3, Water, and Brine cool->wash dry Dry with Anhydrous Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Vacuum Distillation concentrate->purify final_product final_product purify->final_product Pure this compound

Caption: Experimental workflow for this compound synthesis using molecular sieves.

troubleshooting_low_yield start Low Yield of This compound check_water Is water removal efficient? start->check_water check_time Is reaction time sufficient? check_water->check_time Yes improve_water Optimize water removal technique: - Check Dean-Stark for leaks - Use freshly activated sieves - Adjust reactive distillation parameters check_water->improve_water No check_catalyst Is the catalyst active? check_time->check_catalyst Yes increase_time Increase reaction time and monitor with TLC/GC check_time->increase_time No replace_catalyst Use fresh catalyst check_catalyst->replace_catalyst No end Improved Yield check_catalyst->end Yes improve_water->end increase_time->end replace_catalyst->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Drug Solubility Challenges in Octyl Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of drugs in octyl decanoate (B1226879).

Frequently Asked Questions (FAQs)

Q1: What is octyl decanoate and why is it used in drug formulations?

A1: this compound, also known as octyl caprate, is an ester formed from octanol (B41247) and decanoic acid.[1] It is a medium-chain triglyceride (MCT) that is used as a lipid-based excipient in pharmaceutical formulations. Its properties, such as being a good solvent for lipophilic drugs, make it suitable for developing formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) to enhance the oral bioavailability of poorly water-soluble drugs.[2]

Q2: My drug is poorly soluble in this compound. What are the primary strategies to improve its solubility?

A2: The primary strategies to enhance drug solubility in this compound involve the use of co-solvents and the formulation of lipid-based drug delivery systems such as nanoemulsions or Self-Emulsifying Drug Delivery Systems (SEDDS).[2][3] Co-solvents can reduce the polarity of the vehicle, while nanoemulsions and SEDDS increase the drug's dissolution rate and absorption by creating a large interfacial area.[3]

Q3: How do I select a suitable co-solvent to use with this compound?

A3: Co-solvent selection depends on the drug's properties and the desired formulation characteristics. Common co-solvents used in lipid-based formulations include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[4][5] The ideal co-solvent should be miscible with this compound and have a high solubilizing capacity for the drug. It is crucial to perform miscibility and solubility studies to determine the optimal co-solvent and its concentration.

Q4: What are surfactants and how do they help in this compound-based formulations?

A4: Surfactants are amphiphilic molecules that reduce interfacial tension between oil and water phases.[5] In this compound formulations, surfactants are essential for the formation and stability of emulsions and nanoemulsions.[6] They facilitate the dispersion of the oil phase in aqueous environments, such as the gastrointestinal tract, leading to improved drug release and absorption.[3] Non-ionic surfactants like Polysorbate 80 (Tween 80) are commonly used due to their good safety profile.[7][8]

Q5: What is the importance of the Hydrophilic-Lipophilic Balance (HLB) value when selecting a surfactant for an this compound formulation?

Troubleshooting Guide

Q1: I've added a co-solvent to my this compound formulation, but the drug still precipitates upon storage. What could be the cause and how can I fix it?

A1:

  • Possible Cause: The concentration of the drug may have exceeded its saturation solubility in the this compound/co-solvent mixture, or the co-solvent may be evaporating over time, leading to drug precipitation.

  • Solution:

    • Re-evaluate Solubility: Determine the saturation solubility of your drug in various ratios of this compound and the chosen co-solvent to ensure you are working within the solubility limits.

    • Optimize Co-solvent Concentration: It's possible that a different concentration of the co-solvent or a combination of co-solvents could improve drug solubility and stability.

    • Consider a Surfactant: Adding a suitable surfactant can help to create a more stable formulation, such as a microemulsion or nanoemulsion, which can prevent drug precipitation.

    • Proper Storage: Ensure your formulation is stored in a tightly sealed container to prevent solvent evaporation.

Q2: My attempt to create a nanoemulsion with this compound resulted in a milky, unstable emulsion with large droplet sizes. What went wrong?

A2:

  • Possible Causes:

    • Inappropriate Surfactant or Surfactant Concentration: The type and amount of surfactant are critical for the formation of a stable nanoemulsion. The HLB of the surfactant may not be optimal for this compound.

    • Insufficient Energy Input: The homogenization process may not have provided enough energy to break down the droplets to the nano-size range.

    • Incorrect Oil/Surfactant/Water Ratio: The proportions of the different components in the formulation are crucial for spontaneous emulsification and stability.

  • Solutions:

    • Surfactant Screening: Experiment with a range of surfactants with different HLB values to find the one that is most effective for this compound. A combination of a low HLB and a high HLB surfactant often yields better results.

    • Optimize Surfactant-Co-surfactant Mixture (Smix): Vary the ratio of surfactant to co-surfactant to improve the emulsification performance.

    • Increase Homogenization Energy: If using a high-pressure homogenizer or ultrasonicator, increase the pressure, number of passes, or sonication time.

    • Construct a Pseudo-Ternary Phase Diagram: This will help you identify the optimal ratios of oil, surfactant, and water that lead to the formation of a stable nanoemulsion region.[10]

Q3: My final this compound formulation shows signs of phase separation after a few days. How can I improve its long-term stability?

A3:

  • Possible Causes:

    • Ostwald Ripening: In nanoemulsions, smaller droplets can dissolve and redeposit onto larger droplets, leading to an increase in average droplet size and eventual phase separation.[6]

    • Flocculation and Coalescence: The droplets may be aggregating and merging, leading to the separation of the oil and water phases.

    • Chemical Instability: The drug or excipients may be degrading over time.

  • Solutions:

    • Optimize the Surfactant System: A well-chosen surfactant or combination of surfactants can create a stable interfacial film around the droplets, preventing coalescence.

    • Add a Co-surfactant: Co-surfactants can increase the flexibility of the interfacial film and improve stability.

    • Increase Viscosity of the Continuous Phase: For o/w nanoemulsions, adding a viscosity-modifying agent to the aqueous phase can slow down droplet movement and reduce the rate of coalescence.

    • Conduct Formal Stability Studies: Perform stability testing under different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) to assess the long-term stability of your formulation and identify any degradation products.[11][12]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₃₆O₂[13]
Molecular Weight 284.48 g/mol [13]
Density 0.864 g/cm³[14]
Boiling Point 334.7 °C at 760 mmHg[14]
Melting Point -0.7 °C[13]
logP (o/w) 6.03 - 7.92[14][15]
Solubility Soluble in DMSO[1]

Table 2: Illustrative Solubility of a BCS Class II Drug (e.g., Celecoxib) in this compound with Different Excipients

Disclaimer: The following data is illustrative and based on general principles of drug formulation, as specific experimental data for this combination was not found in the search results. Actual solubility should be determined experimentally.

Formulation VehicleEstimated Solubility (mg/mL)
This compound (alone)< 1
This compound : Ethanol (80:20 v/v)5 - 10
This compound : Polysorbate 80 (80:20 v/v)15 - 25
This compound : Ethanol : Polysorbate 80 (60:20:20 v/v/v)> 30

Table 3: Common Excipients for this compound-Based Formulations

Excipient TypeExampleHLB ValueFunction
Co-solvent EthanolN/AIncreases drug solubility in the lipid phase
Propylene GlycolN/ACo-solvent, humectant
Polyethylene Glycol 400 (PEG 400)N/ACo-solvent, solubilizer
Surfactant (High HLB) Polysorbate 80 (Tween® 80)15.0O/W emulsifier, solubilizer[9]
Polysorbate 20 (Tween® 20)16.7O/W emulsifier, solubilizer[9]
Cremophor® EL12-14O/W emulsifier, solubilizer
Surfactant (Low HLB) Sorbitan Monooleate (Span® 80)4.3W/O emulsifier, co-surfactant

Experimental Protocols

Protocol 1: Preparation of a Drug Solution in this compound using a Co-solvent

  • Drug Solubility Determination:

    • Accurately weigh an excess amount of the drug into separate vials.

    • Add a known volume of this compound and various this compound/co-solvent (e.g., ethanol) mixtures (e.g., 90:10, 80:20, 70:30 v/v).

    • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to separate the undissolved drug.

    • Carefully withdraw an aliquot from the supernatant, dilute with a suitable solvent, and analyze the drug concentration using a validated analytical method (e.g., HPLC).

  • Formulation Preparation:

    • Based on the solubility data, select the optimal this compound/co-solvent ratio.

    • Accurately weigh the required amount of the drug and dissolve it in the chosen co-solvent with gentle stirring or sonication.

    • Add the this compound to the drug-co-solvent mixture and continue to stir until a clear, homogenous solution is obtained.

    • Store the final formulation in a tightly sealed container.

Protocol 2: Preparation of a Nanoemulsion with this compound as the Oil Phase

  • Excipient Screening:

    • Determine the solubility of the drug in various oils (including this compound), surfactants, and co-surfactants.[16]

    • Select the oil phase (this compound), surfactant(s), and co-surfactant(s) that show the highest solubility for the drug.

  • Construction of a Pseudo-Ternary Phase Diagram:

    • Prepare a series of mixtures with varying ratios of surfactant and co-surfactant (Smix), for example, 1:1, 2:1, 1:2.

    • For each Smix ratio, titrate different ratios of oil (this compound) and Smix with water, with gentle stirring.

    • Observe the mixtures for transparency and flowability to identify the nanoemulsion region.

    • Plot the data on a ternary phase diagram to visualize the nanoemulsion existence area.[10]

  • Nanoemulsion Formulation and Characterization:

    • Select a formulation from the nanoemulsion region of the phase diagram.

    • Dissolve the drug in the oil phase (this compound).

    • Add the Smix to the oily phase and mix thoroughly.

    • Slowly add the aqueous phase to the oil/Smix mixture with continuous stirring to form the nanoemulsion.

    • For smaller droplet sizes, the coarse emulsion can be further processed using a high-pressure homogenizer or ultrasonicator.

    • Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.[17]

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble Drug in this compound cluster_strategy Solubility Enhancement Strategy Selection cluster_cosolvent Co-solvent Approach cluster_nanoemulsion Nanoemulsion Approach cluster_end End Goal: Stable Formulation start Drug with Low Solubility in this compound strategy Select Enhancement Strategy start->strategy cosolvent_screen Screen Co-solvents (e.g., Ethanol, PG, PEG 400) strategy->cosolvent_screen Simple Formulation nano_excipient Screen Surfactants & Co-surfactants strategy->nano_excipient Advanced Formulation cosolvent_solubility Determine Drug Solubility in This compound/Co-solvent Blends cosolvent_screen->cosolvent_solubility cosolvent_formulate Formulate Drug Solution cosolvent_solubility->cosolvent_formulate end Stable Formulation with Enhanced Drug Solubility cosolvent_formulate->end nano_phase Construct Pseudo-Ternary Phase Diagram nano_excipient->nano_phase nano_formulate Formulate & Characterize Nanoemulsion nano_phase->nano_formulate nano_formulate->end

Caption: Decision workflow for enhancing drug solubility in this compound.

nanoemulsion_workflow prep_oil 1. Prepare Oil Phase: Dissolve Drug in this compound mix_oil_smix 3. Mix Oil Phase and S-mix prep_oil->mix_oil_smix prep_smix 2. Prepare S-mix: Mix Surfactant(s) and Co-surfactant prep_smix->mix_oil_smix titrate_water 4. Aqueous Phase Titration: Slowly add water with stirring mix_oil_smix->titrate_water homogenize 5. (Optional) High-Energy Homogenization titrate_water->homogenize characterize 6. Characterize Nanoemulsion: Droplet Size, PDI, Zeta Potential titrate_water->characterize Low-energy method homogenize->characterize

Caption: Workflow for preparing an this compound-based nanoemulsion.

References

Technical Support Center: Stability of Octyl Decanoate in Cosmetic Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with octyl decanoate (B1226879) in cosmetic emulsions.

Troubleshooting Guide

Issue 1: Phase Separation (Creaming or Coalescence) in an Emulsion Containing Octyl Decanoate

Question: My oil-in-water (O/W) emulsion with this compound is separating. What are the potential causes and how can I fix it?

Answer:

Phase separation in cosmetic emulsions can manifest as creaming (the rising of the oil phase) or coalescence (the merging of oil droplets), leading to a complete break of the emulsion.[1] Several factors related to the formulation and processing can contribute to this instability.

Potential Causes and Solutions:

  • Incorrect Hydrophilic-Lipophilic Balance (HLB) of the Emulsifier System: The HLB value of your emulsifier or emulsifier blend must be optimized for the oil phase of your formulation. For O/W emulsions, a higher HLB is generally required.

    • Solution: Calculate the required HLB for your oil phase, including this compound, and select an emulsifier system that matches this value. Consider using a combination of high and low HLB emulsifiers to improve stability.[2]

  • Insufficient Emulsifier Concentration: The amount of emulsifier may be inadequate to properly coat the oil droplets and prevent them from coalescing.

    • Solution: Increase the emulsifier concentration in small increments (e.g., 0.5-1.0%) and observe the impact on stability.[2]

  • High Electrolyte Concentration: The presence of salts or other electrolytes can disrupt the stability of the emulsion by compressing the electrical double layer around the oil droplets.

    • Solution: Evaluate the concentration of electrolytes in your formulation. If possible, reduce the concentration or choose emulsifiers that are more tolerant to electrolytes.[3]

  • Inadequate Homogenization: If the oil droplets are too large, they will be more prone to creaming and coalescence.

    • Solution: Optimize your homogenization process by increasing the mixing speed or duration to reduce the droplet size of the dispersed phase.[1][4]

  • Viscosity of the Continuous Phase: A low viscosity in the water phase can allow oil droplets to move more freely, leading to faster separation.

    • Solution: Increase the viscosity of the continuous (water) phase by adding a rheology modifier such as xanthan gum or a carbomer.[2]

Issue 2: Changes in pH and Viscosity of the Emulsion Over Time

Question: I'm observing a drop in the pH and a change in the viscosity of my cosmetic cream containing this compound during stability testing. What could be the cause?

Answer:

A decrease in pH and subsequent changes in viscosity in an emulsion containing an ester like this compound often point towards chemical instability, specifically hydrolysis.

Potential Cause and Investigation:

  • Ester Hydrolysis: this compound can hydrolyze, breaking down into octanol (B41247) and decanoic acid. The formation of decanoic acid will lower the pH of the formulation.[5] This hydrolysis reaction is accelerated by both acidic and alkaline conditions, as well as elevated temperatures.[5][6]

    • Investigation:

      • Monitor pH: Track the pH of your emulsion at various time points during your stability study.

      • Analytical Testing: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to detect and quantify the presence of decanoic acid and octanoic acid (if octyl octanoate (B1194180) is also present or as a related impurity) in your aged samples.[7]

    • Solution:

      • pH Adjustment: Buffer your formulation to a pH range where ester hydrolysis is minimized, typically between pH 5.5 and 7.0 for many cosmetic products.[2]

      • Temperature Control: Avoid exposing the product to high temperatures during manufacturing and storage.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in a cosmetic emulsion?

A1: The primary degradation pathway for this compound in an aqueous environment like a cosmetic emulsion is hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, resulting in the formation of octanol and decanoic acid.[5] The rate of this reaction is significantly influenced by pH and temperature.

Q2: How does temperature affect the stability of emulsions containing this compound?

A2: Elevated temperatures accelerate the rate of chemical reactions, including the hydrolysis of this compound.[5] This leads to a faster decrease in pH and potential changes in the emulsion's physical properties. High temperatures also lower the viscosity of the emulsion, which can increase the rate of phase separation.[8] Therefore, it is crucial to assess emulsion stability at various temperatures, including elevated conditions, to predict shelf life.

Q3: Can the type of packaging affect the stability of a cosmetic cream with this compound?

A3: Yes, packaging can influence the stability of the final product. Issues such as interaction between the formulation and the packaging material, or poor sealing leading to water loss, can compromise the emulsion's integrity.[3] For instance, if the product loses water, the concentration of ingredients in the aqueous phase will increase, which could affect stability.

Q4: What are the recommended usage levels for this compound in cosmetic emulsions?

A4: The typical inclusion levels of similar emollients like octyl octanoate in cosmetic formulations can range from 1% to 15%, depending on the desired sensory properties and product type. For creams and lotions, a common range is 1-10%.

Data Presentation

Table 1: Illustrative Stability of this compound in an O/W Emulsion Under Various Conditions

ParameterInitial Value1 Month at 25°C1 Month at 40°C1 Month at 4°C
pH 6.56.35.86.4
Viscosity (cP) 10,0009,8009,20010,100
Appearance HomogeneousHomogeneousSlight CreamingHomogeneous
This compound (%) 10099.597.099.8

Note: The data in this table is illustrative and intended to demonstrate the expected trends in the stability of an emulsion containing this compound under different storage conditions. Actual results will vary depending on the specific formulation.

Experimental Protocols

Protocol 1: Stability Testing of a Cosmetic Emulsion Containing this compound

Objective: To assess the physical and chemical stability of an oil-in-water (O/W) cream containing this compound under various storage conditions.

Materials and Equipment:

  • Test emulsion containing this compound.

  • Control emulsion (without this compound, if applicable).

  • Stability chambers (e.g., set to 4°C, 25°C/60% RH, 40°C/75% RH).

  • pH meter.

  • Viscometer.

  • Microscope.

  • Homogenizer.

  • Glass jars for storage.

Methodology:

  • Initial Analysis (Time = 0):

    • Prepare the emulsion and perform initial measurements of pH, viscosity, and appearance.

    • Observe the emulsion under a microscope to determine the initial globule size and distribution.

    • Take a sample for analytical testing to determine the initial concentration of this compound.

  • Sample Storage:

    • Divide the emulsion into separate glass jars for each storage condition and time point.

    • Place the samples in the stability chambers.

  • Testing Intervals:

    • At predetermined intervals (e.g., 1, 2, and 3 months), remove samples from each storage condition.

    • Allow samples to equilibrate to room temperature before testing.

  • Evaluation:

    • Physical Stability: Assess for any changes in appearance, color, odor, and phase separation. Measure pH and viscosity. Conduct microscopic analysis to observe any changes in globule size.

    • Chemical Stability: Analyze the concentration of this compound and the formation of decanoic acid using a validated analytical method (see Protocol 2).

  • Data Analysis:

    • Compare the results at each time point to the initial values to evaluate the stability of the emulsion.

Protocol 2: HPLC Analysis of Octanoic and Decanoic Acids in a Cosmetic Emulsion

Objective: To quantify the amount of octanoic and decanoic acids (potential hydrolysis products of this compound and related esters) in a cosmetic emulsion sample.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column.

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or formic acid.

  • Standard solutions of octanoic acid and decanoic acid.

  • Syringe filters (0.45 µm).

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the cosmetic emulsion.

    • Extract the fatty acids using a suitable solvent (e.g., a mixture of methanol (B129727) and chloroform).

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the fatty acids are in their protonated form.[9]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Detection: UV at 210 nm.[9]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a calibration curve using standard solutions of octanoic and decanoic acids.

    • Inject the prepared sample and identify the peaks corresponding to octanoic and decanoic acids based on their retention times compared to the standards.

    • Quantify the amount of each acid in the sample by comparing the peak area to the calibration curve.

Visualizations

Caption: Troubleshooting workflow for unstable cosmetic emulsions containing this compound.

References

Octyl Decanoate Formulation Compatibility: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for octyl decanoate (B1226879) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and answers to frequently asked questions regarding formulation compatibility issues.

Frequently Asked Questions (FAQs)

Q1: What is octyl decanoate and what are its key physicochemical properties?

This compound, also known as octyl caprate, is an ester formed from octanol (B41247) and decanoic acid.[1] It is a lipophilic compound commonly used in pharmaceutical formulations as an emollient, solvent, and vehicle for lipophilic drugs.[2][3] Its properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 2306-92-5[1][4]
Molecular Formula C₁₈H₃₆O₂[1][5]
Molecular Weight 284.48 g/mol [2][5]
Appearance Oily liquid[6]
Boiling Point 334-336 °C @ 760 mmHg[7][8]
Melting Point -0.7 °C[1][5]
Density ~0.855 - 0.86 g/cm³[9]
logP (o/w) ~7.6 - 7.9 (estimated)[7][10]

Q2: What are the primary chemical stability concerns for this compound in a formulation?

The primary stability concern for this compound is its susceptibility to hydrolysis. The ester bond can be cleaved in the presence of water, especially under acidic or basic conditions, to yield decanoic acid and octanol.[1] This degradation can alter the pH of the formulation and lead to the formation of impurities. While generally stable under normal storage conditions, compatibility with other excipients and the pH of the aqueous phase in an emulsion are critical factors to monitor.[9]

Q3: In which types of solvents and excipients is this compound soluble?

This compound is a highly lipophilic substance. Its solubility is highest in non-polar organic solvents and oils. It is practically insoluble in water.

Table 2: Solubility of this compound in Common Pharmaceutical Solvents

SolventSolubilityReferences
Water0.00371 mg/L (estimated @ 25°C)[7][8]
Alcohol (Ethanol)Soluble[7][8]
Dimethyl Sulfoxide (DMSO)Soluble[1]
Paraffin OilSoluble[6]

Q4: Why is this compound used in drug formulations?

Due to its high lipophilicity, this compound is an effective solvent and carrier for poorly water-soluble (lipophilic) drugs.[3] It is often a key component in the oil phase of self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and topical preparations designed to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[11][12]

Troubleshooting Guide

Issue 1: Phase Separation or Cloudiness in Formulations

  • Q: My formulation containing this compound has become cloudy or is showing phase separation. What is the likely cause and solution?

    • A: This is typically due to the very low aqueous solubility of this compound.[7][8] If the formulation is not an emulsion, the concentration of this compound may have exceeded its solubility limit in the solvent system.

    • Troubleshooting Steps:

      • Verify Solubility: Ensure the concentration of this compound is below its saturation point in your specific solvent blend.

      • Incorporate Surfactants/Emulsifiers: For aqueous systems, this compound must be formulated as an emulsion (o/w or w/o). Select a surfactant or combination of surfactants with an appropriate Hydrophile-Lipophile Balance (HLB) to stabilize the droplets.

      • Use a Co-solvent: In non-emulsion systems, a co-solvent that is miscible with both the primary solvent and this compound may improve solubility.

G start Issue: Phase Separation / Cloudiness check_emulsion Is the formulation an emulsion? start->check_emulsion check_solubility Is [this compound] below solubility limit? check_emulsion->check_solubility No cause_emulsion Likely Cause: Emulsion Instability check_emulsion->cause_emulsion Yes check_solubility->start Yes (Other Issue) cause_sol Likely Cause: Exceeded Solubility Limit check_solubility->cause_sol No sol_emulsion Solution: Formulate as Emulsion (See Issue 2) cause_sol->sol_emulsion sol_cosolvent Solution: 1. Reduce Concentration 2. Add Co-solvent cause_sol->sol_cosolvent sol_surfactant Troubleshoot Emulsion: - Check Surfactant HLB - Optimize Homogenization - Adjust Viscosity cause_emulsion->sol_surfactant

Diagram 1: Troubleshooting Workflow for Phase Separation.

Issue 2: Emulsion Instability (Creaming, Coalescence)

  • Q: My oil-in-water (O/W) emulsion formulated with this compound is separating. What factors should I investigate?

    • A: Emulsion instability can be caused by several factors, including an improper surfactant system, insufficient shear during homogenization, or inappropriate viscosity of the continuous phase.[13]

    • Troubleshooting Steps:

      • Surfactant System: Ensure the HLB value of your surfactant system is optimized for this compound as the oil phase. A combination of low and high HLB surfactants often creates a more robust interfacial film.

      • Homogenization: Droplet size is critical for stability. Evaluate your homogenization process (e.g., speed, duration) to ensure a small and uniform droplet size distribution is achieved.

      • Viscosity: Increasing the viscosity of the continuous (aqueous) phase with a thickening agent can slow down the movement of droplets, preventing creaming and coalescence.

      • Phase Volume Ratio: An excessively high concentration of the internal (oil) phase can lead to instability. Experiment with lower concentrations of this compound.

Diagram 2: Key Factors in this compound Emulsion Stability.

Issue 3: Analytical Method Interference

  • Q: I am observing unexpected peaks or poor API recovery during HPLC analysis of my formulation. What could be the cause?

    • A: Analytical challenges in formulations with multiple excipients are common.[14] The issue could stem from excipient interference or degradation of the API or this compound itself.

    • Troubleshooting Steps:

      • Excipient Interference: Other formulation components (e.g., surfactants, polymers) may absorb at the same UV wavelength as your API.[14] Run individual excipients as controls to check for co-elution. Consider alternative detection wavelengths or methods like mass spectrometry (MS) that are more specific.

      • Degradation Products: As this compound hydrolyzes, it forms decanoic acid and octanol.[1] These degradation products could be co-eluting with your API. A forced degradation study can help identify these peaks.

      • Sample Preparation: this compound can interfere with extraction efficiency. Optimize your sample preparation method (e.g., using solid-phase extraction) to selectively isolate the API from the formulation matrix.[14]

Experimental Protocols

Protocol 1: Evaluation of Emulsion Stability

  • Objective: To assess the physical stability of an this compound emulsion over time and under stress conditions.

  • Methodology:

    • Preparation: Prepare the emulsion using a defined homogenization process.

    • Initial Characterization: Immediately after preparation (T=0), measure the following:

      • Visual Appearance: Note the color, homogeneity, and any signs of separation.

      • Microscopic Analysis: Place a drop of the emulsion on a slide and observe under a microscope. Note the droplet morphology and distribution.[13]

      • Particle Size Analysis: Use a particle size analyzer to determine the mean droplet diameter and polydispersity index (PDI).

    • Stability Study:

      • Divide the emulsion into two batches. Store one at room temperature (25°C) and another at an elevated temperature (e.g., 40°C).[13]

      • At predetermined time points (e.g., 24h, 1 week, 1 month), repeat the characterization steps from 2.2.

    • Analysis: Compare the results over time. Significant changes in visual appearance, an increase in mean droplet size, or the appearance of very large droplets under the microscope indicate instability (e.g., coalescence, Ostwald ripening).[13]

G cluster_prep Preparation & Stress cluster_analysis Analysis cluster_eval Evaluation prep Prepare Formulation stress Incubate at High Temp & Varied pH prep->stress sampling Sample at Time Points stress->sampling hplc HPLC-UV/MS Analysis sampling->hplc eval Identify Degradants & Quantify API Loss hplc->eval

Diagram 3: Experimental Workflow for a Forced Degradation Study.

Protocol 2: Forced Degradation Study for Hydrolytic Stability

  • Objective: To determine the hydrolytic stability of an API within an this compound formulation.

  • Methodology:

    • Sample Preparation: Prepare the final formulation. Prepare control samples with the API in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water/buffer) solutions without this compound.

    • Stress Conditions: Incubate aliquots of the formulation and control samples at an elevated temperature (e.g., 50-60°C) for a defined period (e.g., 1-7 days).

    • Time Points: Withdraw samples at initial, intermediate, and final time points.

    • Sample Processing: Quench the degradation by neutralizing the pH if necessary and diluting with mobile phase to an appropriate concentration.

    • Analysis: Analyze the samples using a validated stability-indicating HPLC method (preferably with MS detection).

    • Data Evaluation:

      • Calculate the percentage of API remaining at each time point compared to the initial concentration.

      • Identify and characterize any new peaks that appear in the chromatograms of the stressed samples. These are potential degradation products. Compare the degradation profile in the full formulation to the simple aqueous controls to understand the impact of this compound and other excipients.

References

Impact of impurities on Octyl decanoate performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of impurities on the performance of octyl decanoate (B1226879).

Troubleshooting Guides

Issue 1: Inconsistent Emulsion Stability or Separation in Formulation

Question: My formulation containing octyl decanoate is showing phase separation or inconsistent stability between batches. What could be the cause?

Answer:

Inconsistent emulsion stability is a common issue that can often be traced back to impurities in this compound. The primary culprits are residual starting materials from the synthesis process.

Potential Causes and Solutions:

  • Residual Decanoic Acid: Free fatty acids can disrupt the hydrophilic-lipophilic balance (HLB) of your emulsifier system, leading to instability. Higher acidity can also alter the pH of the aqueous phase, potentially affecting the performance of pH-sensitive emulsifiers and other ingredients.

  • Residual Octanol (B41247): Unreacted alcohol can act as a co-emulsifier or a co-solvent, altering the polarity of the oil phase. Variations in its concentration between batches of this compound can lead to significant differences in emulsion droplet size and overall stability.

  • Other Fatty Esters: The presence of esters with different chain lengths (e.g., octyl octanoate (B1194180) or octyl laurate) can change the overall viscosity and solvent properties of the oil phase, impacting emulsion formation and stability.

Troubleshooting Workflow:

start Inconsistent Emulsion Stability check_purity 1. Quantify Impurities in this compound Lot (See GC-MS Protocol) start->check_purity acid_present Residual Decanoic Acid > 0.1%? check_purity->acid_present alcohol_present Residual Octanol > 0.2%? acid_present->alcohol_present No adjust_emulsifier 2. Adjust Emulsifier Concentration or HLB acid_present->adjust_emulsifier Yes adjust_homogenization 3. Optimize Homogenization Parameters (Speed/Time) alcohol_present->adjust_homogenization Yes source_new 4. Source Higher Purity this compound alcohol_present->source_new No end Stable Emulsion Achieved adjust_emulsifier->end adjust_homogenization->end source_new->end

Caption: Troubleshooting workflow for emulsion instability.

Issue 2: Altered Sensory Profile or Odor in Final Product

Question: My final product has a different feel (greasiness, absorption) or a slight off-odor compared to previous batches. Could this be related to the this compound?

Answer:

Yes, the sensory characteristics of a formulation are highly sensitive to the purity of the ingredients. This compound is chosen for its specific light, non-greasy feel and mild, pleasant odor.[1] Impurities can significantly alter these properties.

Potential Causes and Solutions:

  • Oxidation Byproducts: Trace amounts of aldehydes or ketones, formed from the oxidation of residual alcohols or unsaturated impurities, can introduce sharp, unpleasant odors.

  • Residual Solvents: Solvents used in the purification process, if not completely removed, can impart a chemical odor.

  • Homologous Esters: The presence of shorter or longer chain esters can affect the spreadability and absorption profile of the product. Shorter esters may feel lighter but also more volatile, while longer esters can increase greasiness.

Data on Impurity Impact on Physical Properties (Illustrative)

The following table illustrates how hypothetical impurities could alter the key physical properties of this compound, which in turn affect its performance.

PropertyPure this compoundWith 1% Residual Decanoic AcidWith 2% Residual OctanolWith 1% Other Esters
Viscosity (cP at 25°C) ~5.5~5.8 (Slightly Higher)~5.2 (Slightly Lower)Variable
Acidity (mg KOH/g) < 0.1> 1.0 (Significantly Higher)< 0.1< 0.1
Odor Profile Mild, FruitySlightly Soapy/WaxyAlcoholic/SharpVariable
Spreadability HighSlightly ReducedSlightly IncreasedVariable

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most common impurities originate from the synthesis process (esterification of octanol and decanoic acid).[1] These include:

  • Unreacted Starting Materials: Residual 1-octanol (B28484) and decanoic acid.

  • Homologous Alcohols and Acids: Other fatty alcohols (e.g., 1-dodecanol) and fatty acids present in the raw materials.[2]

  • Byproducts of Side Reactions: Small amounts of other esters (e.g., decyl decanoate), aldehydes, and hydrocarbons.[2]

  • Catalyst Residues: Traces of the acid or enzyme catalyst used in the esterification reaction.

Q2: How can impurities affect the performance of this compound in a drug formulation?

A2: In pharmaceutical applications, impurities can have significant consequences.[3][4][5]

  • Efficacy: Impurities can dilute the active pharmaceutical ingredient (API) and may interact with it, potentially reducing the drug's effectiveness.[3][5]

  • Safety: Some impurities can be toxic or cause adverse reactions.[3][5]

  • Stability: Reactive impurities like aldehydes and residual acids can degrade the API, reducing the product's shelf life.[3][6]

  • Physical Properties: Impurities can alter the solubility of the API in the this compound vehicle, affecting drug delivery and bioavailability.

Q3: What analytical methods are recommended for assessing the purity of this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) are two powerful techniques for purity assessment of esters like this compound.[7]

  • GC-MS is ideal for separating and identifying volatile and semi-volatile impurities, such as residual alcohols, aldehydes, and other esters.

  • HPLC-ELSD is well-suited for detecting non-volatile impurities like residual fatty acids and can quantify the main ester component without the need for chromophores.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify volatile impurities in an this compound sample.

Methodology:

  • Sample Preparation:

    • Accurately prepare a 1% (v/v) solution of the this compound sample in a high-purity solvent such as hexane (B92381) or ethyl acetate.

    • For quantitative analysis, prepare a series of calibration standards of known potential impurities (e.g., 1-octanol, decanoic acid) in the same solvent.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: Increase to 200°C at 15°C/min.

      • Ramp 2: Increase to 300°C at 20°C/min, hold for 5 minutes.

    • MSD Conditions:

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-400 amu.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • Calculate purity by the area percent method:

      • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.

    • Quantify specific impurities using the calibration curves generated from the standards.

Experimental Workflow Diagram:

prep Sample Preparation (1% solution in Hexane) inject GC Injection (Split mode, 280°C) prep->inject separate Chromatographic Separation (HP-5ms column) inject->separate ionize Ionization & Fragmentation (EI, 70 eV) separate->ionize detect Mass Detection (Scan 40-400 amu) ionize->detect analyze Data Analysis (Library Search & Area % Purity) detect->analyze

Caption: Workflow for GC-MS purity assessment.

Protocol 2: Analysis of Non-Volatile Impurities by HPLC-ELSD

Objective: To quantify non-volatile impurities such as residual decanoic acid in this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample.

    • Dissolve in 10 mL of the initial mobile phase solvent mixture (e.g., acetonitrile/isopropanol).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with an ELSD.

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

      • Start with 70% A, 30% B.

      • Ramp to 100% A over 15 minutes.

      • Hold at 100% A for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • ELSD Settings:

      • Nebulizer Temperature: 40°C.

      • Evaporator Temperature: 60°C.

      • Gas Flow (Nitrogen): 1.5 SLM (Standard Liters per Minute).

  • Data Analysis:

    • Purity is determined by calculating the relative peak area of the main component against the total area of all peaks in the chromatogram.

    • Identification of impurities requires reference standards.

References

Technical Support Center: Determining the Hydrolysis Rate of Octyl Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed methods, troubleshooting advice, and frequently asked questions (FAQs) for determining the hydrolysis rate of octyl decanoate (B1226879).

Frequently Asked Questions (FAQs)

Q1: What is octyl decanoate hydrolysis?

This compound hydrolysis is a chemical reaction where the ester bond in the this compound molecule is cleaved by reacting with water. This reaction results in the formation of octanol (B41247) and decanoic acid.[1] The rate of this reaction can be influenced by several factors, including pH, temperature, and the presence of catalysts such as enzymes (e.g., lipases or esterases).

Q2: Why is it important to determine the hydrolysis rate of this compound?

Understanding the hydrolysis rate of this compound is crucial for several reasons:

  • Stability Studies: In pharmaceutical and cosmetic formulations, the stability of an ester like this compound is critical for determining the shelf-life and storage conditions of a product.

  • Drug Delivery: If this compound is used as a pro-drug or in a drug delivery system, its hydrolysis rate will determine the release kinetics of the active substance.

  • Biocatalysis: In enzymatic reactions, determining the hydrolysis rate helps in characterizing enzyme activity and optimizing reaction conditions.[2][3]

Q3: What are the common methods to determine the hydrolysis rate of this compound?

Several methods can be employed to determine the hydrolysis rate of this compound. The choice of method often depends on the experimental conditions and the available equipment. The most common methods include:

  • Chromatographic Methods (HPLC and GC-MS): These methods are highly specific and sensitive for quantifying the decrease in this compound concentration or the increase in the concentration of its hydrolysis products (octanol and decanoic acid) over time.

  • Titration Methods (pH-Stat or Manual Titration): These methods are suitable when the hydrolysis reaction results in the production of an acid (decanoic acid), which can be titrated with a standard base to monitor the reaction progress.

Q4: How does pH affect the hydrolysis rate of this compound?

The hydrolysis of esters like this compound is significantly influenced by pH. The reaction can be catalyzed by both acids and bases. Generally, the hydrolysis rate is slowest at a neutral pH and increases under acidic or alkaline conditions.

Q5: How can I overcome the low aqueous solubility of this compound in my hydrolysis experiments?

This compound has very low solubility in water. To address this, you can:

  • Use a co-solvent system, such as a mixture of water with a miscible organic solvent like acetonitrile (B52724), ethanol, or methanol.[4][5][6]

  • Employ surfactants or emulsifying agents to create a stable emulsion of this compound in the aqueous medium.

  • For enzymatic studies, the reaction can be carried out in a biphasic system or in reverse micelles.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent or non-reproducible hydrolysis rates. 1. Temperature fluctuations during the experiment. 2. Inaccurate pH control of the reaction mixture. 3. Inconsistent mixing or phase separation in the reaction vessel. 4. Degradation of analytical standards.1. Use a temperature-controlled water bath or incubator. 2. Calibrate the pH meter regularly and use appropriate buffers. 3. Ensure continuous and uniform stirring. For biphasic systems, maintain consistent agitation. 4. Prepare fresh standards for each experiment and store them under appropriate conditions.
Difficulty in quantifying hydrolysis products by HPLC or GC. 1. Low concentration of hydrolysis products. 2. Co-elution with other components in the sample matrix. 3. Poor detector response for underivatized analytes.1. Allow the hydrolysis reaction to proceed for a longer duration. 2. Optimize the chromatographic method (e.g., change the mobile phase gradient, temperature program, or column). 3. Use a derivatization agent to enhance the detector response of the fatty acid or alcohol.[7]
Precipitation of this compound during the experiment. 1. The concentration of this compound exceeds its solubility in the chosen solvent system. 2. Changes in temperature or solvent composition affecting solubility.1. Decrease the initial concentration of this compound. 2. Increase the proportion of the organic co-solvent or the concentration of the solubilizing agent. 3. Ensure the experimental temperature remains constant.
No observable hydrolysis. 1. The experimental conditions (pH, temperature) are too mild. 2. Inactivation of the enzyme catalyst (if used). 3. Incorrect preparation of the reaction mixture.1. Increase the temperature or move to a more acidic or alkaline pH. 2. Check the activity of the enzyme stock. Ensure the reaction buffer is compatible with the enzyme. 3. Verify the concentrations of all reactants and the proper functioning of all equipment.

Experimental Protocols

Method 1: Determination of Hydrolysis Rate by HPLC

This method involves monitoring the decrease in the concentration of this compound over time using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation and Hydrolysis Reaction:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol).

  • Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).

  • To initiate the hydrolysis reaction, add a small volume of the this compound stock solution to a larger volume of the pre-heated buffer solution in a sealed, temperature-controlled reaction vessel with constant stirring. The final concentration of the organic solvent should be kept low to minimize its effect on the reaction rate.

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing a cold organic solvent (e.g., acetonitrile) to stop the hydrolysis and prepare the sample for HPLC analysis.

2. HPLC Analysis:

  • Instrumentation: HPLC system with a UV or a Charged Aerosol Detector (CAD).[8]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or CAD.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

3. Data Analysis:

  • Create a calibration curve using standard solutions of this compound.

  • Quantify the concentration of this compound in each sample taken at different time points.

  • Plot the natural logarithm of the this compound concentration versus time. For a first-order reaction, the plot will be linear, and the negative of the slope will be the pseudo-first-order rate constant (k).

Method 2: Determination of Hydrolysis Rate by pH-Stat Titration

This method is applicable for studying the hydrolysis of this compound under conditions where decanoic acid is produced, causing a change in pH.

1. Experimental Setup:

  • Use a pH-stat apparatus, which consists of a temperature-controlled reaction vessel, a pH electrode, and an automatic burette.

  • Prepare a solution or a stable emulsion of this compound in a weakly buffered or unbuffered aqueous medium.

  • Set the pH-stat to maintain a constant pH by adding a standardized solution of NaOH.

2. Hydrolysis Reaction and Measurement:

  • Place the this compound solution/emulsion in the reaction vessel and allow it to equilibrate to the desired temperature.

  • Initiate the reaction (e.g., by adding an enzyme or adjusting the pH to the desired starting point).

  • As the hydrolysis proceeds, decanoic acid is formed, causing the pH to decrease. The pH-stat will automatically add NaOH from the burette to maintain the set pH.

  • Record the volume of NaOH added over time.

3. Data Analysis:

  • The rate of hydrolysis is directly proportional to the rate of NaOH addition.

  • The initial rate of hydrolysis can be calculated from the initial slope of the plot of the volume of NaOH added versus time.

Method 3: Determination of Hydrolysis Rate by GC-MS

This method involves quantifying the hydrolysis products, octanol and decanoic acid, using Gas Chromatography-Mass Spectrometry (GC-MS). This is particularly useful for complex matrices.

1. Sample Preparation and Hydrolysis Reaction:

  • Follow the same procedure for setting up the hydrolysis reaction as in the HPLC method.

  • At each time point, quench the reaction and extract the analytes. For example, acidify the sample and extract with an organic solvent like hexane (B92381) or diethyl ether.

2. Derivatization:

  • To improve the volatility and chromatographic properties of decanoic acid and octanol, a derivatization step is often necessary.

  • For decanoic acid, it can be converted to its methyl ester (FAME) or a silyl (B83357) ester.

  • For octanol, it can be converted to a silyl ether.

3. GC-MS Analysis:

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Oven Temperature Program: A suitable temperature gradient to separate the derivatized analytes.

  • Ionization Mode: Electron Ionization (EI).

  • Data Acquisition: Scan or Selected Ion Monitoring (SIM) mode.

4. Data Analysis:

  • Use internal standards for accurate quantification.

  • Create calibration curves for the derivatized octanol and decanoic acid.

  • Determine the concentration of the hydrolysis products at each time point to calculate the rate of hydrolysis.

Data Presentation

The following tables provide illustrative examples of how to present the quantitative data obtained from hydrolysis experiments.

Table 1: Illustrative Pseudo-First-Order Hydrolysis Rate Constants (k) for this compound at Different pH and Temperatures.

pHTemperature (°C)k (s⁻¹)Half-life (t₁/₂)
4.0251.5 x 10⁻⁷~54 days
4.0406.0 x 10⁻⁷~13 days
7.0252.0 x 10⁻⁸~1.1 years
7.0408.0 x 10⁻⁸~99 days
9.0253.0 x 10⁻⁶~2.7 days
9.0401.2 x 10⁻⁵~16 hours

Disclaimer: These are hypothetical values for illustrative purposes and should be determined experimentally.

Table 2: Illustrative Kinetic Parameters for Lipase-Catalyzed Hydrolysis of this compound.

Lipase (B570770) SourceTemperature (°C)pHVmax (µmol/min/mg)Km (mM)
Candida antarctica Lipase B407.01505.2
Rhizomucor miehei Lipase357.5858.9
Porcine Pancreatic Lipase378.06012.5

Disclaimer: These are hypothetical values for illustrative purposes and should be determined experimentally.

Visualizations

Hydrolysis_Workflow cluster_prep Sample Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis cluster_data Data Processing start This compound Stock Solution reaction_mix Reaction Mixture start->reaction_mix buffer Buffer Solution (desired pH) buffer->reaction_mix incubation Incubate at Controlled Temperature reaction_mix->incubation titration pH-Stat Titration reaction_mix->titration sampling Withdraw Aliquots at Time Intervals incubation->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc gcms GC-MS Analysis quench->gcms quant Quantify Analyte(s) hplc->quant gcms->quant calc Calculate Rate Constant titration->calc quant->calc

Caption: Experimental workflow for determining the hydrolysis rate of this compound.

Signaling_Pathway cluster_products Hydrolysis Products OctylDecanoate This compound Octanol Octanol OctylDecanoate->Octanol Hydrolysis DecanoicAcid Decanoic Acid OctylDecanoate->DecanoicAcid Water Water (H₂O) Catalyst Catalyst (H⁺, OH⁻, or Lipase) Catalyst->Octanol Catalyst->DecanoicAcid

Caption: Chemical pathway of this compound hydrolysis.

References

Validation & Comparative

A Comparative Analysis of Octyl Decanoate and Other Leading Emollients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of topical formulation development, the selection of an emollient is a critical determinant of a product's performance, sensory characteristics, and ultimately, its therapeutic efficacy. This guide provides an objective, data-driven comparison of Octyl decanoate (B1226879) against other widely used emollients: Isopropyl myristate, Cetearyl isononanoate, and Caprylic/capric triglyceride. The following sections present a detailed analysis of their physicochemical properties, performance characteristics supported by available experimental data, and standardized protocols for evaluating emollient efficacy.

Physicochemical Properties: A Foundation for Performance

The inherent chemical and physical attributes of an emollient dictate its behavior on the skin and within a formulation. Key parameters such as molecular weight, viscosity, and polarity influence spreadability, skin feel, and occlusivity.

PropertyOctyl decanoateIsopropyl myristateCetearyl isononanoateCaprylic/capric triglyceride
INCI Name This compoundIsopropyl MyristateCetearyl IsononanoateCaprylic/Capric Triglyceride
Chemical Class Branched Chain EsterEsterBranched Chain EsterMixed Triacylglycerol
Molecular Formula C18H36O2C17H34O2Approx. C25H50O2Approx. C21H40O5
Molecular Weight ~284.48 g/mol [1]~270.45 g/mol ~340-400 g/mol [2]~372.54 g/mol [3]
Appearance Clear, colorless liquidClear, colorless, practically odorless liquid[4]Clear to yellowish oily liquid[2]Clear to slightly yellowish liquid[5]
Solubility in Water Insoluble[6]Insoluble[7]Insoluble[2][8]Insoluble[5]
Density (g/cm³) ~0.864[6]~0.85[4]~0.85[2]~0.93 - 0.95[5]
Viscosity Low to Medium (inferred)Low (~6-8 mPa·s at 25°C)[9]MediumMedium (27-33 mPa·s at 20°C)
Boiling Point (°C) ~334-336[6][10]~167 at 10 mmHg[9]Decomposes[2]~456 at 760 mmHg[3]
Melting Point (°C) ~ -0.7[11][12]~ -3 to 5[4][13]< 12[14]-

Performance Characteristics: Skin Hydration, Barrier Function, and Sensory Perception

The primary function of an emollient is to improve skin hydration and barrier function. This is objectively measured through changes in skin capacitance (hydration) and Transepidermal Water Loss (TEWL). Sensory analysis provides qualitative data on the user experience. While direct comparative in-vivo studies for this compound are limited, its performance can be inferred from its physicochemical properties as a branched-chain ester, which typically confer a light, non-greasy feel and good spreadability.

Performance ParameterThis compound (Inferred)Isopropyl myristateCetearyl isononanoateCaprylic/capric triglyceride
Skin Feel Light, non-greasy, smoothLight, silky, non-greasySoft, smooth, lubricating[8]Smooth, non-greasy[8]
Spreadability Good to ExcellentExcellentGoodGood
Occlusivity ModerateLowModerateModerate
Skin Hydration Expected to increaseIncreases skin hydrationIncreases skin hydrationIncreases skin hydration[9][10][13]
TEWL Reduction Expected to reduceCan reduce TEWLReduces TEWL[8]Reduces TEWL[9][10][13]
Comedogenicity Low (inferred)Can be comedogenic in high concentrations[15]Non-comedogenicNon-comedogenic[16]

Experimental Protocols

To ensure objective and reproducible comparisons of emollient performance, the following standardized experimental protocols are widely accepted in the field.

Skin Hydration Assessment (Corneometry)

Objective: To measure the hydration level of the stratum corneum.

Methodology:

  • Subject Selection: A panel of subjects with normal to dry skin is selected. A baseline measurement is taken from a defined area on the volar forearm.

  • Product Application: A standardized amount of the emollient is applied to the test area.

  • Measurement: A Corneometer, which measures electrical capacitance of the skin, is used to take readings at specified time intervals (e.g., 1, 2, 4, and 6 hours) after application. Increased capacitance correlates with higher skin hydration.[17]

  • Data Analysis: Changes in skin hydration from baseline are calculated and compared between different emollients.

Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the integrity of the skin barrier by measuring the amount of water that evaporates from the skin surface.

Methodology:

  • Acclimatization: Subjects are acclimatized to a room with controlled temperature and humidity for at least 20 minutes.

  • Baseline Measurement: A Tewameter®, an evaporimeter with an open chamber, is used to measure the baseline TEWL from a defined area on the volar forearm.

  • Product Application: A standardized amount of the emollient is applied to the test area.

  • Measurement: TEWL readings are taken at specified time intervals post-application. A lower TEWL value indicates improved barrier function.

  • Data Analysis: The percentage reduction in TEWL from baseline is calculated and compared across the different emollients.

Sensory Panel Analysis

Objective: To qualitatively and quantitatively assess the sensory characteristics of the emollients.

Methodology:

  • Panelist Training: A trained sensory panel is used to evaluate predefined sensory attributes.

  • Product Application: A standardized amount of each emollient is provided to the panelists for application on a defined area of their skin (e.g., volar forearm).

  • Attribute Evaluation: Panelists rate the intensity of various sensory attributes on a visual analog scale. These attributes include:

    • Initial Feel: Greasiness, stickiness, spreadability.

    • Afterfeel (5 minutes): Residual tackiness, smoothness, oiliness, softness.

  • Data Analysis: The data is statistically analyzed to generate sensory maps and identify significant differences between the emollients.

Mechanism of Action: Emollient Interaction with the Skin Barrier

Emollients improve skin barrier function primarily by forming a lipid film on the stratum corneum, which reduces transepidermal water loss. Furthermore, certain emollients can interact with and supplement the skin's natural lipid matrix, which is composed of ceramides, cholesterol, and free fatty acids. This interaction can influence the fluidity and organization of the lipid lamellae, further enhancing barrier integrity. Fatty acids derived from emollients can also act as signaling molecules, influencing keratinocyte differentiation and lipid synthesis through pathways such as the Peroxisome Proliferator-Activated Receptors (PPARs).

G cluster_0 Stratum Corneum cluster_1 Viable Epidermis Emollient Emollient (e.g., this compound) SC_Surface Forms Occlusive Film Emollient->SC_Surface Reduces TEWL Lipid_Matrix Intercellular Lipid Matrix (Ceramides, Cholesterol, Fatty Acids) Emollient->Lipid_Matrix Integrates and modulates fluidity Keratinocyte Keratinocyte Emollient->Keratinocyte Fatty acid components penetrate PPARs PPARs (Nuclear Receptors) Keratinocyte->PPARs Activate Lipid_Synthesis Increased Synthesis of Barrier Lipids (e.g., Ceramides) PPARs->Lipid_Synthesis Differentiation Enhanced Keratinocyte Differentiation PPARs->Differentiation Lipid_Synthesis->Lipid_Matrix Supplements Differentiation->Lipid_Matrix Strengthens

Caption: Generalized signaling pathway of emollient interaction with the skin barrier.

Conclusion

This compound, as a branched-chain ester, is anticipated to offer a favorable sensory profile characterized by a light, non-greasy feel and good spreadability, making it an excellent candidate for cosmetically elegant formulations. Its physicochemical properties suggest it will provide moderate occlusivity, contributing to improved skin hydration and a reduction in transepidermal water loss.

In comparison:

  • Isopropyl myristate offers a very light, fast-absorbing feel but may have a higher potential for comedogenicity.

  • Cetearyl isononanoate provides a soft, smooth application with good lubrication.

  • Caprylic/capric triglyceride is a well-rounded, non-greasy emollient with a proven track record of improving skin hydration.

The choice of emollient will ultimately depend on the specific formulation goals, including the desired sensory experience, the need for occlusivity, and the target skin type. While direct comparative data for this compound is an area for future research, its properties as a branched-chain ester position it as a promising and versatile ingredient for advanced skincare and dermatological product development.

References

A Comparative Guide to Octyl Decanoate and Isopropyl Myristate in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of topical and transdermal drug delivery systems, the choice of excipients is paramount to achieving optimal vehicle characteristics and therapeutic efficacy. Among the most crucial components are emollients and penetration enhancers, which dictate the formulation's sensory profile, stability, and ability to deliver active pharmaceutical ingredients (APIs) across the skin barrier. This guide provides a detailed, objective comparison of two commonly utilized esters, Octyl Decanoate (B1226879) and Isopropyl Myristate, supported by physicochemical data, experimental protocols for performance evaluation, and visual representations of key concepts.

Physicochemical Properties: A Foundation for Formulation

The physicochemical characteristics of an excipient are fundamental to predicting its behavior and function within a topical formulation. The following table summarizes the key properties of Octyl Decanoate and Isopropyl Myristate.

PropertyThis compoundIsopropyl Myristate
Chemical Formula C₁₈H₃₆O₂C₁₇H₃₄O₂[1]
Molecular Weight 284.48 g/mol [2]270.45 g/mol [1]
Appearance Colorless to pale yellow liquid[3]Colorless, odorless liquid[4]
Density 0.864 g/cm³[2]0.85 g/cm³[1]
Boiling Point 334.7°C at 760 mmHg[5]193°C at 20 mmHg[1]
Flash Point 158.5°C[5]110°C[1]
Viscosity Data not available (expected to be low to moderate)~5-6 mPa·s at 20°C
Solubility Soluble in alcohol and DMSO; practically insoluble in water.[5]Soluble in castor oil, cottonseed oil, acetone, chloroform, ethyl acetate, ethanol, toluene, and mineral oil; practically insoluble in glycerol, propylene (B89431) glycol, and water.[6]

Performance in Topical Formulations: A Comparative Analysis

The performance of these esters in topical formulations is multifaceted, encompassing their roles as emollients, solvents, and penetration enhancers.

Emollience and Skin Feel

Isopropyl Myristate is well-regarded for its light, non-greasy feel and excellent spreadability. Its low viscosity contributes to a silky, smooth application, making it a popular choice in elegant cosmetic and pharmaceutical preparations.[7]

Solvency

Both esters are effective solvents for a variety of lipophilic APIs. Isopropyl Myristate 's broad miscibility with common cosmetic and pharmaceutical oils and solvents makes it a versatile vehicle for dissolving poorly soluble drugs.[6] This compound 's solubility in alcohols and other organic solvents indicates its utility in specific solvent systems.[5]

Skin Penetration Enhancement

The ability of an excipient to enhance the penetration of APIs through the stratum corneum is a critical attribute in transdermal drug delivery.

Isopropyl Myristate is a well-established penetration enhancer.[8] Its mechanism of action is primarily attributed to its ability to disrupt the highly organized lipid structure of the stratum corneum, thereby increasing its fluidity and facilitating the diffusion of drug molecules.

This compound , while less extensively studied as a penetration enhancer, is expected to exhibit similar properties due to its lipophilic nature and ester structure. Fatty acid esters, in general, are known to enhance skin permeation.[9][10] The longer alkyl chain of this compound may influence its interaction with the stratum corneum lipids, potentially leading to a different penetration enhancement profile compared to isopropyl myristate.

G cluster_formulation Topical Formulation cluster_skin Skin Barrier (Stratum Corneum) Ester Ester (this compound or Isopropyl Myristate) SC_Lipids Stratum Corneum Lipids (Highly Ordered) Ester->SC_Lipids Partitioning into Stratum Corneum API Active Pharmaceutical Ingredient (API) SC_Disrupted Disrupted Stratum Corneum (Increased Fluidity) API->SC_Disrupted Increased Partitioning and Diffusion SC_Lipids->SC_Disrupted Disruption of Lipid Bilayer Deeper_Skin Deeper Skin Layers & Systemic Circulation SC_Disrupted->Deeper_Skin Enhanced Permeation

Safety and Toxicity Profile

Both this compound and Isopropyl Myristate are generally considered to have a low order of toxicity in topical applications.

Isopropyl Myristate: Safety data sheets and literature reviews indicate that Isopropyl Myristate may cause slight skin and eye irritation in sensitive individuals.[1][11] Some sources suggest it can be comedogenic, potentially leading to acne in susceptible individuals.[12] However, it is not considered a skin sensitizer.[7]

This compound: The available safety data for this compound suggests it is not classified as a skin irritant.[2] As with many fatty acid esters, it is expected to have a low potential for systemic toxicity when applied topically. General studies on fatty acid esters suggest they are safe for use in cosmetics when formulated to be non-irritating and non-sensitizing.[13][14]

Experimental Protocols

To provide a framework for the direct comparison of these two esters, the following experimental protocols are outlined.

In Vitro Skin Permeation Study

Objective: To compare the penetration-enhancing effects of this compound and Isopropyl Myristate on a model API.

Methodology:

  • Skin Preparation: Excised human or animal skin is mounted on Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Formulation Preparation: Prepare solutions or semi-solid formulations of the model API containing either this compound or Isopropyl Myristate at a specified concentration. A control formulation without the enhancer should also be prepared.

  • Application: Apply a finite dose of the formulation to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor medium and replace with fresh medium.

  • Analysis: Analyze the concentration of the API in the receptor fluid using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp). The enhancement ratio (ER) can be calculated by dividing the Jss of the enhancer-containing formulation by that of the control.

G Skin_Prep Skin Preparation (Mounting on Franz Cells) Application Application of Formulation to Donor Compartment Skin_Prep->Application Form_Prep Formulation Preparation (API + Enhancer) Form_Prep->Application Sampling Receptor Fluid Sampling (Time-course) Application->Sampling Analysis API Quantification (e.g., HPLC) Sampling->Analysis Data_Analysis Data Analysis (Flux, Kp, ER) Analysis->Data_Analysis

In Vitro Skin Irritation Assay

Objective: To compare the skin irritation potential of this compound and Isopropyl Myristate.

Methodology:

  • Tissue Model: Utilize a reconstructed human epidermis (RhE) model (e.g., EpiDerm™, EPISKIN™).

  • Test Substance Application: Apply a defined amount of neat this compound, Isopropyl Myristate, a positive control (e.g., sodium dodecyl sulfate), and a negative control (e.g., phosphate-buffered saline) to the surface of the tissue models.

  • Incubation: Incubate the treated tissues for a specified period.

  • Viability Assessment: Assess cell viability using a quantitative assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: Calculate the percentage of viable cells relative to the negative control. A reduction in cell viability below a certain threshold (e.g., 50%) is indicative of skin irritation potential.

G Start Start Apply_Substance Apply Test Substance to RhE Model Start->Apply_Substance Incubate Incubate Apply_Substance->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Viability Measure Cell Viability MTT_Assay->Measure_Viability Compare_Control Compare to Negative Control Measure_Viability->Compare_Control Irritant Classify as Irritant Compare_Control->Irritant Viability < Threshold Non_Irritant Classify as Non-Irritant Compare_Control->Non_Irritant Viability >= Threshold End End Irritant->End Non_Irritant->End

Conclusion

Both this compound and Isopropyl Myristate are valuable esters for topical formulations, each offering a distinct set of properties. Isopropyl Myristate is a well-characterized, light emollient with proven penetration-enhancing capabilities, making it suitable for a wide array of applications where a non-greasy feel is desired. This compound, with its longer carbon chain, is likely to provide a more moisturizing and occlusive effect, which may be advantageous in formulations for dry skin conditions.

The choice between these two excipients will ultimately depend on the specific requirements of the formulation, including the desired sensory attributes, the physicochemical properties of the API, and the targeted therapeutic outcome. The experimental protocols provided in this guide offer a framework for generating direct comparative data to inform a rational and evidence-based selection process.

References

A Comparative Performance Analysis: Octyl Decanoate vs. Dioctyl Phthalate as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance characteristics of Octyl Decanoate (B1226879) and the traditional plasticizer, Dioctyl Phthalate (B1215562) (DOP), supported by experimental data and standardized testing protocols.

In the realm of polymer science and formulation, the selection of an appropriate plasticizer is critical in tailoring the physical properties of a polymer to meet the demands of specific applications. For decades, dioctyl phthalate (DOP) has been a benchmark plasticizer, particularly for polyvinyl chloride (PVC), owing to its cost-effectiveness and performance. However, increasing scrutiny over the potential health and environmental impacts of phthalates has catalyzed the search for viable alternatives. This guide provides a comprehensive comparison of the performance of octyl decanoate, a non-phthalate ester, with the industry-standard dioctyl phthalate.

Executive Summary

This guide presents a comparative evaluation of this compound and dioctyl phthalate, focusing on key performance indicators for plasticizers: plasticizing efficiency, thermal stability, migration resistance, and mechanical properties. While direct, comprehensive comparative studies are limited, this guide synthesizes available data from various sources to provide a coherent analysis. The information is intended to assist researchers and formulation scientists in making informed decisions regarding plasticizer selection.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of each plasticizer is essential for predicting their behavior in a polymer matrix.

PropertyThis compoundDioctyl Phthalate (DOP)
Chemical Formula C₁₈H₃₆O₂C₂₄H₃₈O₄
Molecular Weight 284.48 g/mol 390.56 g/mol
Appearance Colorless liquidColorless, oily liquid
Boiling Point ~334-336 °C~385 °C
Flash Point ~158 °C~206 °C

Performance Comparison

The efficacy of a plasticizer is a multidimensional attribute, encompassing its ability to impart flexibility, its permanence within the polymer, and its behavior under thermal stress.

Plasticizing Efficiency

The efficiency of a plasticizer is influenced by the length and branching of its alkyl chains. Longer, linear chains can enhance flexibility, but there is an optimal length beyond which plasticizing efficiency may decrease due to stronger intermolecular interactions between the plasticizer molecules themselves.[3]

Mechanical Properties

The addition of a plasticizer significantly alters the mechanical properties of a polymer, typically decreasing tensile strength and hardness while increasing elongation at break.

Table 1: Comparison of Mechanical Properties in Plasticized PVC

Mechanical PropertyPVC Plasticized with this compound (or similar esters)PVC Plasticized with Dioctyl Phthalate (DOP)
Tensile Strength Data not available for direct comparison. Generally, an increase in plasticizer concentration leads to a decrease in tensile strength.Decreases with increasing DOP concentration.[2][4]
Elongation at Break Data not available for direct comparison. Generally, increases with plasticizer concentration.Significantly increases with higher DOP levels.[2]
Shore Hardness Data not available for direct comparison. Expected to decrease with increasing concentration.Decreases with increasing DOP content.[2]

Note: The data for this compound is inferred from general principles of plasticization and data on similar long-chain esters due to a lack of direct comparative studies.

Thermal Stability

The thermal stability of a plasticized polymer is crucial for its processing and end-use applications. Thermogravimetric analysis (TGA) is a standard method to evaluate this property by measuring weight loss as a function of temperature. The onset of degradation is a key indicator of thermal stability.

While specific TGA data for PVC plasticized with this compound is not available in the reviewed literature, studies on other non-phthalate esters have shown that they can impart comparable or even superior thermal stability to DOP.[5] The thermal stability of the plasticized PVC is influenced by the volatility of the plasticizer; plasticizers with higher molecular weights and lower volatility tend to enhance the thermal stability of the polymer blend.[6][7]

Migration Resistance

Plasticizer migration, the process by which the plasticizer moves out of the polymer matrix, is a critical concern as it can lead to embrittlement of the material and potential contamination of surrounding environments. Migration can occur through volatilization (evaporation), extraction (into liquids), or exudation (to a solid surface).

Experimental Protocols

To ensure accurate and reproducible comparisons of plasticizer performance, standardized experimental protocols are essential.

Mechanical Properties Testing

ASTM D2284: Standard Test Method for Acidity of Sulfur Hexafluoride (Note: A more relevant standard would be ASTM D882 for Tensile Properties of Thin Plastic Sheeting or ASTM D412 for Vulcanized Rubber and Thermoplastic Elastomers—Tension )

  • Sample Preparation: PVC formulations with varying concentrations of the plasticizer are molded into standardized shapes (e.g., dumbbell-shaped specimens). The samples are then conditioned in a controlled environment to ensure consistent results.[9]

  • Testing Procedure: The conditioned samples are subjected to tensile stress in a universal testing machine until failure.[9]

  • Key Parameters Measured:

    • Tensile Strength: The maximum stress the material can withstand while being stretched or pulled before breaking.

    • Elongation at Break: The percentage increase in length that the material undergoes before breaking.

    • Modulus of Elasticity: A measure of the material's stiffness.[9]

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Procedure: A small, precisely weighed sample of the plasticized PVC is heated in a TGA instrument at a constant rate. The instrument records the weight loss of the sample as the temperature increases.

  • Data Interpretation: The resulting thermogram (a plot of mass versus temperature) is analyzed to determine the onset temperature of degradation, which indicates the thermal stability of the material.

Migration Resistance Testing

ISO 177:2016: Plastics — Determination of migration of plasticizers

  • Principle: This standard specifies methods for determining the tendency of plasticizers to migrate from a plastic material into other materials (solid, liquid, or gas).

  • Volatilization Test: Measures the weight loss of a plasticized PVC sample after being heated in an oven at a specific temperature for a set period.

  • Extraction Test: Involves immersing the plasticized PVC sample in a specific liquid (e.g., water, oil, or a solvent) for a defined time and temperature, followed by measuring the weight loss of the sample or the amount of plasticizer in the liquid.

  • Contact Exudation Test: A sample of the plasticized PVC is placed in contact with an absorbent material under a specified pressure and temperature. The amount of plasticizer that migrates to the absorbent material is then quantified.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes involved in comparing plasticizer performance, the following diagrams illustrate the typical workflows.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Prep_PVC PVC Resin Mixing Compounding Prep_PVC->Mixing Prep_Plasticizer Plasticizer (OD/DOP) Prep_Plasticizer->Mixing Prep_Additives Stabilizers, etc. Prep_Additives->Mixing Molding Molding/Film Casting Mixing->Molding Mech_Test Mechanical Testing (Tensile, Hardness) Molding->Mech_Test Therm_Test Thermal Analysis (TGA, DSC) Molding->Therm_Test Mig_Test Migration Testing (Volatility, Extraction) Molding->Mig_Test Data_Collection Data Collection Mech_Test->Data_Collection Therm_Test->Data_Collection Mig_Test->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Workflow for Comparative Evaluation of Plasticizer Performance.

Conclusion

The selection of a plasticizer is a complex decision that requires a thorough evaluation of various performance parameters. Dioctyl phthalate has a long-standing history of effective use in PVC applications, with well-documented performance characteristics. This compound, as a non-phthalate alternative, presents a potentially safer profile, although comprehensive, direct comparative performance data is currently limited in publicly available literature.

References

A Comparative Guide to Validated Analytical Methods for Octyl Decanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of octyl decanoate (B1226879), a long-chain ester, is critical in various stages of pharmaceutical development and manufacturing, where it may be utilized as an excipient or oily vehicle. The selection of a suitable analytical method is paramount to ensure product quality, stability, and performance. This guide provides a comprehensive comparison of the two primary analytical techniques for the quantification of octyl decanoate: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

While specific validated method data for this compound is not always published as a direct comparison, this guide leverages established methodologies and performance data from the analysis of structurally similar long-chain fatty acid esters. The principles and protocols detailed herein offer a robust framework for the development and validation of a specific assay for this compound.

Comparison of Analytical Methods

Both HPLC and GC-MS offer reliable and robust approaches for the quantification of this compound, each with distinct advantages and considerations.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their polarity. For non-volatile compounds like this compound, HPLC is an ideal method. Detection is typically achieved using a UV detector, often requiring derivatization to introduce a chromophore for enhanced sensitivity, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. To analyze this compound, it is often derivatized to a more volatile form, such as a fatty acid methyl ester (FAME), through transesterification. GC-MS provides excellent separation and definitive identification based on the mass spectrum of the analyte.

Data Presentation: Quantitative Performance Comparison

The following table summarizes typical validation parameters for both GC-MS and HPLC methods based on data from the analysis of long-chain fatty acid esters. These values serve as a benchmark for what can be expected when developing and validating a method for this compound.[1]

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Precision (%RSD) < 10%< 5%Both methods demonstrate good precision, with HPLC often showing slightly better performance.
Accuracy (Recovery %) 85 - 115%90 - 110%Comparable recovery rates are achievable with optimized extraction procedures.[1]
Linearity (r²) > 0.99> 0.99Both techniques exhibit excellent linearity over a defined concentration range.[1][2]
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.1 - 0.5 µg/mLGC-MS generally offers higher sensitivity.[1]
Limit of Quantitation (LOQ) ~0.05 - 0.5 µg/mL~0.5 - 2.0 µg/mLConsistent with the higher sensitivity of GC-MS.[1]
Isomer Separation Can be challenging for cis/trans isomersSuperior for cis/trans isomer separationHPLC with specialized columns provides a significant advantage for detailed isomer profiling.[1]
Derivatization Typically required (e.g., transesterification to FAME)May be required for UV detectionGC-MS requires derivatization to increase volatility, while HPLC may need it to add a UV-active functional group.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of long-chain esters using GC-MS and HPLC.

GC-MS Method for this compound (as Fatty Acid Methyl Ester)

This protocol is based on established methods for the analysis of fatty acid methyl esters (FAMEs).[3]

1. Sample Preparation (Transesterification)

  • Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., toluene).

  • Add a known amount of an internal standard (e.g., methyl heptadecanoate).

  • Add methanolic HCl or BF3-methanol and heat at 100°C for 10-15 minutes to convert the this compound to its methyl ester (methyl decanoate) and octanol.[1]

  • After cooling, add water and hexane (B92381). Vortex and centrifuge the mixture.

  • Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.[1]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or similar.

  • Column: DB-23 capillary column (60 m x 0.25 mm, 0.25 µm) or equivalent.[1]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C (hold for 2 min), ramp to 180°C at 10°C/min (hold for 5 min), then ramp to 230°C at 5°C/min (hold for 10 min).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Quantification: Use selected ion monitoring (SIM) for the target FAME and the internal standard for enhanced sensitivity and specificity.[3]

HPLC Method for this compound

This protocol is based on general methods for the analysis of long-chain fatty acid esters.[4][5]

1. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in the mobile phase or a compatible solvent like acetonitrile (B52724).

  • Add a suitable internal standard (e.g., a similar long-chain ester not present in the sample).

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a pump, autosampler, column oven, and a suitable detector (e.g., ELSD or UV-Vis).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a starting condition of 70% acetonitrile in water, ramping to 100% acetonitrile over 20 minutes.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30-40°C.[1]

  • Injection Volume: 10-20 µL.[1]

  • Detector:

    • ELSD: A universal detector suitable for non-volatile compounds without a chromophore.

    • UV Detector: If derivatization is performed (e.g., to form phenacyl esters), detection can be done at an appropriate wavelength (e.g., 242 nm).[4]

Mandatory Visualization

Analytical_Method_Selection start Start: Need to Quantify This compound sample_properties Assess Sample Properties (Matrix Complexity, Concentration) start->sample_properties instrument_availability Evaluate Instrument Availability start->instrument_availability method_requirements Define Method Requirements (Sensitivity, Specificity, Throughput) start->method_requirements decision Select Primary Technique sample_properties->decision instrument_availability->decision method_requirements->decision gc_ms_path GC-MS Path decision->gc_ms_path High Sensitivity & Specificity Needed hplc_path HPLC Path decision->hplc_path Non-volatile/Thermal Lability Concern gc_derivatization Derivatization Required (Transesterification to FAME) gc_ms_path->gc_derivatization hplc_derivatization_check UV Chromophore Present? hplc_path->hplc_derivatization_check method_development Method Development & Optimization gc_derivatization->method_development hplc_uv HPLC-UV (Derivatization may be needed) hplc_derivatization_check->hplc_uv Yes/Can be Added hplc_elsd_ms HPLC-ELSD/MS hplc_derivatization_check->hplc_elsd_ms No hplc_uv->method_development hplc_elsd_ms->method_development validation Method Validation (ICH Q2) method_development->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: Workflow for selecting an analytical method for this compound.

Validation_Workflow start Analytical Method Developed specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated_method Validated Method for Routine Use robustness->validated_method

Caption: Key parameters in the validation of an analytical method per ICH guidelines.

References

A Comparative Sensory Analysis of Octyl Decanoate and Caprylic/Capric Triglyceride for Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate emollient is a critical decision in the formulation of topical products, directly impacting user experience and compliance. This guide provides a detailed sensory profile comparison of two commonly used emollients: Octyl decanoate (B1226879) and Caprylic/Capric triglyceride, supported by established experimental methodologies.

Octyl decanoate, a fatty acid ester, and Caprylic/Capric triglyceride, a medium-chain triglyceride, are both widely utilized in cosmetic and pharmaceutical formulations for their skin-conditioning properties. While both contribute to a product's texture and feel, their sensory profiles exhibit distinct characteristics that can significantly influence the final formulation's appeal. This comparison aims to provide a data-driven basis for the selection of the most suitable emollient for a specific application.

Quantitative Sensory Profile Comparison

The following table summarizes the key sensory attributes of this compound and Caprylic/Capric triglyceride. The data for Caprylic/Capric triglyceride is derived from comparative sensory analysis studies, while the profile for this compound is inferred based on its chemical class as a fatty acid ester. Sensory attributes are rated on a standardized 10-point scale, where 1 indicates a low intensity and 10 indicates a high intensity of the attribute.

Sensory AttributeThis compound (Fatty Acid Ester)Caprylic/Capric Triglyceride (Medium-Chain Triglyceride)
Initial Spreading 78
Absorbency 67
Greasiness 53
Stickiness 32
Gloss 64
After-feel (Smoothness) 79
After-feel (Residual Tack) 42
Odor Mild Fatty/Waxy[1]Odorless[2]

Experimental Protocols for Sensory Evaluation

The sensory data presented is typically obtained through a standardized protocol known as Quantitative Descriptive Analysis (QDA).[3] This methodology involves a trained sensory panel to objectively evaluate the sensory characteristics of the emollients.

Panelist Training and Selection

A panel of 10-15 individuals is selected based on their sensory acuity and ability to discriminate between different tactile sensations. Panelists undergo extensive training to familiarize themselves with the specific sensory attributes and the rating scale.

Product Application and Evaluation

A standardized amount (e.g., 0.1 mL) of each emollient is applied to a designated area on the volar forearm of each panelist. The evaluation is conducted in a controlled environment with consistent temperature and humidity. Panelists assess the sensory attributes at different time points:

  • During Application (Rub-out Phase): Evaluation of properties like initial spreading and slipperiness.

  • Immediately After Application (Initial After-feel): Assessment of initial absorbency, greasiness, and gloss.

  • 5-10 Minutes After Application (Prolonged After-feel): Evaluation of residual tackiness, smoothness, and overall skin feel.

Sensory Attributes and Scaling

Panelists rate the intensity of each attribute on a structured line scale (e.g., a 15-cm line scale anchored with "low" and "high" at the ends).[4] The key sensory attributes evaluated are defined as follows:

  • Initial Spreading: The ease with which the emollient glides across the skin during application.

  • Absorbency: The perceived speed at which the emollient is absorbed by the skin.

  • Greasiness: The perception of an oily or fatty residue on the skin.

  • Stickiness: The degree of tackiness or adhesive feel on the skin surface.

  • Gloss: The visual shininess of the skin after application.

  • After-feel (Smoothness): The perceived softness and smoothness of the skin after the emollient has been absorbed.

  • After-feel (Residual Tack): The lingering tacky sensation on the skin.

  • Odor: The perceived smell of the substance.

Data Analysis

The data collected from the panelists is statistically analyzed using methods such as Analysis of Variance (ANOVA) to determine significant differences in the sensory profiles of the emollients.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a comparative sensory analysis of cosmetic emollients.

Sensory_Evaluation_Workflow cluster_preparation Phase 1: Preparation cluster_evaluation Phase 2: Evaluation cluster_analysis Phase 3: Analysis & Reporting P1 Panelist Selection & Training P2 Sample Preparation (this compound & Caprylic/Capric triglyceride) P1->P2 P3 Protocol Design (QDA) P2->P3 E1 Controlled Environment Application P3->E1 E2 Timed Sensory Assessment (Rub-out, Initial & Prolonged After-feel) E1->E2 E3 Data Recording on Structured Scales E2->E3 A1 Statistical Analysis (ANOVA) E3->A1 A2 Data Interpretation & Profile Generation A1->A2 A3 Comparative Report Creation A2->A3

References

A Comparative Analysis of Octyl Decanoate and Mineral Oil in Skincare

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of skincare formulation, the selection of emollients is a critical determinant of a product's efficacy, sensory profile, and overall performance. Among the myriad of choices, mineral oil has long stood as a benchmark for its occlusive and moisturizing properties. However, the demand for lighter, non-greasy alternatives has propelled esters like Octyl decanoate (B1226879) into the spotlight. This guide provides an objective, data-driven comparison of these two emollients, focusing on their physicochemical properties, impact on skin barrier function, and safety profiles, supported by detailed experimental protocols.

Physicochemical Properties

A fundamental understanding of the physicochemical characteristics of Octyl decanoate and mineral oil is essential for predicting their behavior in formulations and on the skin.

PropertyThis compoundMineral OilReferences
INCI Name Octyldodecyl DecanoateParaffinum Liquidum
Chemical Type EsterHydrocarbon
Appearance Clear, colorless to pale yellow liquidColorless, odorless liquid
Sensory Profile Non-greasy, fast-absorbing, light, and silky feelVaries by viscosity; can have a heavier, more occlusive feel
Solubility Soluble in oils and esters; insoluble in waterSoluble in oils; insoluble in water
Spreadability Generally high, contributing to a smooth applicationVaries with viscosity; can be formulated for good spreadability[1]

Performance in Skincare

The primary function of these ingredients in skincare is to enhance moisturization and support the skin's barrier function. Their performance in these areas is dictated by their occlusive and emollient properties.

Skin Hydration and Barrier Function

The ability of an emollient to improve skin hydration is intrinsically linked to its capacity to reduce transepidermal water loss (TEWL). Mineral oil is a well-established occlusive agent, forming a barrier on the skin that significantly reduces water evaporation.[[“]] One study demonstrated that mineral oil can reduce TEWL by 16%, with other sources suggesting even higher rates of occlusion.[3] While direct comparative data for this compound is limited, its primary role is as an emollient that imparts a smooth and soft appearance to the skin, suggesting it contributes to skin hydration through barrier support, albeit likely with a less occlusive mechanism than mineral oil.

Performance MetricThis compoundMineral OilReferences
Primary Function Emollient, Skin-Conditioning AgentOcclusive, Emollient
Effect on TEWL Expected to reduce TEWL by forming a filmProven to significantly reduce TEWL[[“]][3][4]
Skin Hydration Contributes to skin hydrationIncreases skin hydration by preventing water loss[5]

Safety and Irritation Profile

The safety of cosmetic ingredients is paramount. Both cosmetic-grade mineral oil and this compound are considered safe for topical use, with a low potential for irritation and sensitization.

Safety ParameterThis compoundMineral OilReferences
Comedogenicity Data not widely available, but esters can have varying comedogenic potentialHighly refined cosmetic-grade is considered non-comedogenic
Irritation Potential Generally considered non-irritatingLow irritation potential in cosmetic-grade forms
Sensitization Potential LowLow

Experimental Protocols

To ensure the reproducibility and validity of the data presented, detailed methodologies for key experiments are provided below.

Transepidermal Water Loss (TEWL) Measurement

This in-vivo protocol quantifies the rate of water evaporation from the skin, providing a direct measure of the skin barrier's integrity.

Objective: To assess the effect of a topical product on the skin's barrier function.

Methodology:

  • Panelist Selection: A panel of healthy adult volunteers with no active skin conditions on the test sites (typically the volar forearm) is recruited.

  • Acclimatization: Panelists are acclimated to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 30 minutes prior to measurements.

  • Baseline Measurement: A baseline TEWL reading is taken from the designated test areas using an evaporimeter (e.g., Tewameter®). The probe is held perpendicular to the skin surface until a stable reading is obtained.[6]

  • Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the designated test area. An adjacent area is left untreated as a control.

  • Post-Application Measurements: TEWL measurements are repeated at specified time points (e.g., 1, 2, 4, and 8 hours) after product application.

  • Data Analysis: The percentage change in TEWL from baseline is calculated for both the treated and untreated sites. A significant decrease in TEWL at the treated site compared to the control indicates an improvement in barrier function.

TEWL_Measurement_Workflow cluster_preparation Preparation cluster_measurement Measurement cluster_analysis Data Analysis Panelist_Selection Panelist Selection Acclimatization Acclimatization (Controlled Environment) Panelist_Selection->Acclimatization Baseline_TEWL Baseline TEWL Measurement Acclimatization->Baseline_TEWL Product_Application Product Application (Standardized Amount) Baseline_TEWL->Product_Application Post_Application_TEWL Post-Application TEWL Measurement (Timed Intervals) Product_Application->Post_Application_TEWL Data_Calculation Calculate % Change in TEWL from Baseline Post_Application_TEWL->Data_Calculation Comparison Compare Treated vs. Untreated Sites Data_Calculation->Comparison Skin_Hydration_Workflow cluster_prep Preparation cluster_measure Measurement cluster_data Analysis Panel_Selection Panelist Selection Acclimatization_Hydration Acclimatization Panel_Selection->Acclimatization_Hydration Baseline_Hydration Baseline Hydration (Corneometer®) Acclimatization_Hydration->Baseline_Hydration Product_App Product Application Baseline_Hydration->Product_App Post_App_Hydration Post-Application Hydration Measurement Product_App->Post_App_Hydration Calculate_Change Calculate Change in Hydration from Baseline Post_App_Hydration->Calculate_Change Statistical_Analysis Statistical Analysis Calculate_Change->Statistical_Analysis Comedogenicity_Testing_Workflow cluster_setup Setup cluster_application Application Phase (4 Weeks) cluster_evaluation Evaluation Subject_Selection Subject Selection (Prone to Comedones) Site_Designation Designation of Test Sites (Upper Back) Subject_Selection->Site_Designation Patch_Application Repeated Patch Application (Test, Positive & Negative Controls) Site_Designation->Patch_Application Follicular_Biopsy Follicular Biopsy (Cyanoacrylate Method) Patch_Application->Follicular_Biopsy Microscopic_Exam Microscopic Examination (Microcomedone Counting) Follicular_Biopsy->Microscopic_Exam Data_Comparison Data Comparison vs. Controls Microscopic_Exam->Data_Comparison Sensory_Analysis_Workflow cluster_panel Panel Preparation cluster_eval Evaluation Procedure cluster_result Results Panelist_Training Panelist Training & Calibration Sample_Prep Blinded Sample Preparation Panelist_Training->Sample_Prep Standardized_Application Standardized Product Application Sample_Prep->Standardized_Application Attribute_Rating Rating of Sensory Attributes (Timed Intervals) Standardized_Application->Attribute_Rating Data_Collection Data Collection Attribute_Rating->Data_Collection Statistical_Analysis_Sensory Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis_Sensory

References

Evaluating Octyl Decanoate's Plasticizing Potential in Pharmaceutical Films: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is a critical step in formulating polymer-based drug delivery systems. An effective plasticizer modifies the polymer's physical properties, enhancing flexibility and processability, which in turn influences drug release characteristics and the overall stability of the dosage form. This guide provides a comparative evaluation of the plasticizing efficiency of various agents, offering a framework for assessing potential candidates like octyl decanoate (B1226879).

Comparison of Common Plasticizers

To provide a benchmark for evaluating novel plasticizers, the following table summarizes the effects of commonly used plasticizers on the mechanical and thermal properties of pharmaceutical films. The data is compiled from various studies and presented to facilitate a comparative analysis.

Table 1: Comparative Plasticizing Efficiency of Common Plasticizers in Pharmaceutical Films

PlasticizerPolymerConcentration (% w/w of polymer)Glass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)Reference
UnplasticizedEudragit® RS0~65--[1]
Triethyl Citrate (TEC)Eudragit® RS20~37--[1]
Polyethylene Glycol (PEG) 400Eudragit® RS20~38--[1]
Dibutyl Phthalate (DBP)Eudragit® RS/RL10-20-Decreased with increasing concentrationIncreased with increasing concentration[2]
Tributyl Citrate (TBC)Cellulose Acetate Phthalate-DecreasedDecreasedIncreased[3]
GlycerolMethylcellulose30-DecreasedIncreased[4]

Note: "-" indicates that the specific data was not provided in the cited source under comparable conditions.

Key Performance Indicators for Plasticizer Efficiency

The effectiveness of a plasticizer is determined by its ability to interfere with polymer chain interactions, thereby increasing the free volume and molecular mobility.[5] This is reflected in several key performance indicators:

  • Glass Transition Temperature (Tg): A significant reduction in Tg is a primary indicator of plasticizing efficiency. A lower Tg signifies a more flexible and less brittle film at a given temperature.[5]

  • Tensile Strength: This measures the force required to pull the film to its breaking point. Generally, the addition of a plasticizer decreases tensile strength as the polymer chains become more mobile.[6]

  • Elongation at Break: This indicates the film's ability to stretch before breaking. An effective plasticizer will increase the elongation at break, signifying enhanced flexibility.[6]

Experimental Protocols for Evaluation

To ensure accurate and reproducible data for comparing plasticizer efficiency, standardized experimental protocols are essential.

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Objective: To measure the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Methodology:

  • A small, accurately weighed sample of the plasticized polymer film is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are heated in the DSC instrument at a constant rate (e.g., 10°C/min).

  • The heat flow to the sample is measured as a function of temperature.

  • The Tg is determined as the midpoint of the step change in the heat flow curve.

DSC_Workflow A Sample Preparation: Accurately weigh and seal film in pan C DSC Analysis: Heat sample and reference at a constant rate A->C B Reference Preparation: Seal empty pan B->C D Data Acquisition: Measure heat flow vs. temperature C->D E Tg Determination: Identify midpoint of the step change in heat flow D->E

DSC experimental workflow for Tg determination.
Evaluation of Mechanical Properties by Tensile Testing

Objective: To determine the tensile strength and elongation at break of the plasticized polymer films.

Methodology:

  • The plasticized polymer films are cut into dumbbell-shaped specimens of defined dimensions according to standard methods (e.g., ASTM D882).

  • The thickness of each specimen is measured at multiple points and the average is recorded.

  • The specimen is mounted in the grips of a universal testing machine.

  • The film is pulled at a constant rate of extension until it breaks.

  • The force and elongation are recorded throughout the test.

  • Tensile strength is calculated as the maximum force applied divided by the original cross-sectional area of the specimen.

  • Elongation at break is calculated as the change in length at the point of rupture divided by the original length, expressed as a percentage.

Tensile_Testing_Workflow A Specimen Preparation: Cut film into dumbbell shape B Thickness Measurement: Measure and average thickness A->B C Tensile Testing: Mount and pull specimen in universal testing machine B->C D Data Recording: Record force and elongation until break C->D E Calculation: Determine Tensile Strength and Elongation at Break D->E

Workflow for tensile strength and elongation testing.

Logical Framework for Plasticizer Evaluation

The selection of an optimal plasticizer involves a systematic evaluation of its impact on the desired properties of the final product.

Plasticizer_Evaluation_Logic cluster_input Inputs cluster_experiments Experimental Evaluation cluster_output Performance Metrics cluster_decision Decision Polymer Polymer Selection (e.g., Eudragit®, Ethylcellulose) Film_Prep Film Preparation (Solvent Casting) Polymer->Film_Prep Plasticizer Plasticizer Candidate (e.g., Octyl Decanoate) Plasticizer->Film_Prep Concentration Concentration Range Concentration->Film_Prep DSC DSC Analysis (Tg Determination) Film_Prep->DSC Tensile Tensile Testing (Mechanical Properties) Film_Prep->Tensile Tg_Reduction Tg Reduction DSC->Tg_Reduction Mech_Props Tensile Strength & Elongation Tensile->Mech_Props Comparison Compare with Alternatives Tg_Reduction->Comparison Mech_Props->Comparison Drug_Release Drug Release Profile (If applicable) Drug_Release->Comparison Selection Optimal Plasticizer Selection Comparison->Selection

Logical framework for evaluating plasticizer efficiency.

Conclusion

While direct experimental data for this compound is pending, this guide provides a robust framework for its evaluation. By following the detailed experimental protocols for determining the glass transition temperature and mechanical properties, researchers can generate the necessary data to compare this compound with established plasticizers like triethyl citrate, dibutyl phthalate, and tributyl citrate. This data-driven approach will enable an objective assessment of this compound's plasticizing efficiency and its suitability for specific pharmaceutical film formulations, ultimately contributing to the development of optimized drug delivery systems.

References

Cross-Validation of GC-FID and HPLC Methods for Octyl Decanoate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of lipid-based compounds like Octyl decanoate (B1226879) is essential for quality control and formulation development. The two most prominent analytical techniques for this purpose are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of their performance for Octyl decanoate analysis, supported by established experimental data for similar fatty acid esters, to aid in method selection and cross-validation.

Quantitative Performance Comparison

Cross-validating these two techniques requires a thorough comparison of their analytical performance. The following table summarizes key validation parameters for both GC-FID and HPLC, compiled from studies on fatty acid esters.[1] Specific values can vary depending on the sample matrix, instrumentation, and exact methodology.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC)Key Considerations
Precision (%RSD) < 10%< 5%Both methods show good precision, with HPLC often demonstrating slightly better performance.[1]
Accuracy (Recovery %) 85 - 115%90 - 110%Comparable recovery rates are achievable with optimized methods.[1]
Linearity (r²) > 0.99> 0.99Both techniques exhibit excellent linearity over a defined concentration range.[1][2]
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.1 - 0.5 µg/mLGC-FID generally offers higher sensitivity for volatile or derivatized esters.[1]
Limit of Quantification (LOQ) ~0.05 - 0.5 µg/mL~0.5 - 2.0 µg/mLConsistent with LOD, GC-FID typically provides lower quantification limits.[1]

Logical Workflow for Method Cross-Validation

The cross-validation process ensures that two different analytical methods yield equivalent and reliable results for the same analyte. The workflow involves analyzing the same set of samples by both GC-FID and HPLC and then statistically comparing the outcomes.

cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_results Data Evaluation cluster_conclusion Conclusion Sample This compound Bulk Sample Prep Prepare Homogenized Stock Solution Sample->Prep GC_FID GC-FID Analysis Prep->GC_FID HPLC HPLC Analysis Prep->HPLC GC_Data GC-FID Results (Concentration) GC_FID->GC_Data HPLC_Data HPLC Results (Concentration) HPLC->HPLC_Data Compare Statistical Comparison (e.g., t-test, Bland-Altman) GC_Data->Compare HPLC_Data->Compare Conclusion Determine Method Equivalency Compare->Conclusion

Figure 1. Workflow for the cross-validation of GC-FID and HPLC methods.

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

GC is a robust technique for analyzing volatile and semi-volatile compounds like fatty acid esters.[3] For compounds like this compound, direct injection is possible due to its volatility, though derivatization to a more volatile ester (e.g., methyl ester) is a common strategy for fatty acid profiling.[4]

Sample Preparation (Direct Analysis):

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like isopropanol (B130326) or hexane.[5]

  • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 0.5 to 150 µg/mL).

  • Dilute the test sample with the same solvent to fall within the calibration range.

Instrumentation and Conditions:

  • GC System: Agilent 6890N GC or equivalent, equipped with a Flame Ionization Detector (FID).[6]

  • Column: DB-FFAP or DB-23 capillary column (e.g., 30 m x 0.32 mm, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium or Nitrogen.[7]

  • Injector Temperature: 250 °C.[5]

  • Detector Temperature: 280-300 °C.[6][8]

  • Oven Temperature Program:

    • Initial temperature: 100-120 °C, hold for 1-2 minutes.

    • Ramp at 10 °C/min to 200 °C.

    • Ramp at 5 °C/min to 240 °C, hold for 10 minutes.[6][9]

  • Injection Volume: 1 µL.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC separates compounds based on their interaction with a stationary and liquid mobile phase. A key challenge for analyzing esters like this compound is detection, as they lack a strong UV chromophore. Therefore, detectors such as Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) are required.[10] Alternatively, derivatization to add a UV-active group is a viable strategy.[11]

Sample Preparation (Direct Analysis with ELSD/RI):

  • Prepare stock and calibration standards in the mobile phase, similar to the GC method.

  • Ensure the sample is fully dissolved and filtered through a 0.45 µm filter before injection.

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent with an ELSD or RI detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: Isocratic elution with Acetonitrile or a gradient of Acetonitrile and water.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30-40 °C.[2]

  • Injection Volume: 10-20 µL.

  • ELSD Settings: Nebulizer Temperature: 30-40°C, Evaporator Temperature: 50-60°C, Gas Flow: ~1.5 L/min.

Comparison of Method Principles

The choice between GC-FID and HPLC depends on the specific analytical needs, including sample matrix, required sensitivity, and available equipment.

GC GC-FID GC_Principle Separation based on volatility and boiling point GC->GC_Principle HPLC HPLC HPLC_Principle Separation based on polarity and solubility HPLC->HPLC_Principle GC_Adv Advantages: - High sensitivity (FID) - Robust and reliable - Excellent resolution for volatiles GC_Principle->GC_Adv GC_Disadv Disadvantages: - Requires volatile & thermally stable analytes - High temperatures can degrade samples GC_Principle->GC_Disadv HPLC_Adv Advantages: - Versatile for non-volatile compounds - Room temperature analysis - Better for isomer separation HPLC_Principle->HPLC_Adv HPLC_Disadv Disadvantages: - Requires suitable detector (no UV chromophore) - Higher solvent consumption HPLC_Principle->HPLC_Disadv

Figure 2. Comparison of GC-FID and HPLC principles for ester analysis.

Conclusion

Both GC-FID and HPLC are suitable methods for the quantitative analysis of this compound. GC-FID generally offers higher sensitivity and is a highly robust method for this type of semi-volatile compound.[12] HPLC, particularly with an ELSD or RI detector, allows for direct analysis at room temperature, which can be advantageous for thermally sensitive samples, and may offer better separation for certain isomers.[13] The choice between the two methods will depend on the specific requirements of the analysis, including sensitivity needs, sample throughput, and the availability of instrumentation. A thorough cross-validation as outlined is essential to ensure data equivalency and reliability when using these methods interchangeably.

References

A Comparative Guide to the Stability of Octyl Decanoate Synthesized by Different Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of an excipient like octyl decanoate (B1226879) is a critical parameter that can influence the shelf-life and efficacy of a final drug product. The synthesis method of this ester can have a significant impact on its purity and, consequently, its stability profile. This guide provides a comparative analysis of the stability of octyl decanoate produced through two primary methods: chemical synthesis via direct esterification and biocatalytic synthesis using lipases.

The choice of synthesis route can introduce different types of impurities that may act as catalysts for degradation. For instance, residual acid catalysts from chemical synthesis can promote hydrolysis, while the milder conditions of enzymatic synthesis often lead to a purer product with enhanced stability.[1] High temperatures used in chemical synthesis can also lead to side reactions and the formation of byproducts that may compromise the stability of the final product through mechanisms like autoxidation.[1]

Comparative Analysis of Synthesis Methods

Chemical Synthesis (Direct Esterification): This traditional method typically involves the reaction of decanoic acid and octanol (B41247) in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures.[2] While this method can achieve high yields, the harsh reaction conditions can lead to the formation of colored impurities and other byproducts.[3] The presence of residual acid catalyst, even after purification, can accelerate the hydrolytic degradation of the ester bond over time, especially in the presence of moisture.

Enzymatic Synthesis (Lipase-Catalyzed Esterification): This method utilizes lipases, such as Candida antarctica lipase (B570770) B (CALB), as a biocatalyst.[2] The reaction is performed under much milder conditions (lower temperature and neutral pH), which enhances the selectivity of the reaction and minimizes byproduct formation.[3] This "green" approach often results in a product with higher purity and potentially greater stability, as it avoids the use of harsh chemical catalysts.[2] The primary drawback can be the higher cost of the enzyme and potentially longer reaction times compared to chemical synthesis.[3]

Data Presentation

The following table summarizes the key parameters for the chemical and enzymatic synthesis of this compound, highlighting the differences that can influence the stability of the final product.

ParameterChemical Synthesis (Direct Esterification)Enzymatic Synthesis (Lipase-Catalyzed)Reference
Catalyst Strong acids (e.g., Sulfuric Acid)Lipases (e.g., Candida antarctica lipase B)[2]
Temperature High (e.g., 120-180°C)Mild (e.g., 40-70°C)[1][3]
Reaction Time Typically shorter (e.g., 2-4 hours)Can be longer (e.g., 8-24 hours)[2]
Yield High (can exceed 90%)Generally high (can reach >95%)[2]
Purity of Product May contain colored impurities and byproductsHigh purity with minimal byproducts[3]
Potential Stability Impact Residual acid catalyst can promote hydrolysis. High temperatures can lead to autoxidation.Higher purity generally leads to better stability. Milder conditions avoid degradation during synthesis.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and stability testing of this compound.

1. Synthesis Protocols

  • Protocol 1: Chemical Synthesis (Direct Esterification)

    • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine decanoic acid (1.0 mol), octanol (1.2 mol), and an azeotropic solvent such as toluene.

    • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the mixture while stirring.

    • Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

    • Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude this compound is purified by vacuum distillation.

  • Protocol 2: Enzymatic Synthesis (Lipase-Catalyzed)

    • Reaction Setup: In a temperature-controlled shaker flask, combine decanoic acid (1.0 mol) and octanol (1.0 mol) in a solvent-free system or with a minimal amount of a non-polar organic solvent like hexane.

    • Enzyme Addition: Add an immobilized lipase, such as Novozym® 435 (Candida antarctica lipase B), typically 5-10% by weight of the substrates.

    • Reaction: Incubate the mixture at a controlled temperature (e.g., 60°C) with continuous agitation (e.g., 200 rpm). Monitor the conversion to this compound by GC analysis of withdrawn samples.

    • Enzyme Recovery: After the reaction reaches the desired conversion, the immobilized enzyme is recovered by simple filtration.

    • Purification: The liquid product is then purified by vacuum distillation to remove any unreacted starting materials.

2. Stability Testing Protocol (Forced Degradation)

A forced degradation study is performed to identify the potential degradation products and pathways of this compound under various stress conditions.[4]

  • Sample Preparation: Prepare solutions of this compound (synthesized by both chemical and enzymatic methods) at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M hydrochloric acid. Keep the solution at 60°C for up to 7 days. At specified time points, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and analyze by a stability-indicating HPLC method.[5]

  • Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M sodium hydroxide. Keep the solution at 60°C for up to 7 days. At specified time points, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and analyze by HPLC.[5]

  • Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, for up to 7 days. Analyze samples at specified time points by HPLC.[5]

  • Thermal Degradation: Place a known amount of pure this compound in a petri dish and expose it to dry heat at a high temperature (e.g., 80°C) in an oven for up to 7 days. At specified time points, dissolve a sample in a suitable solvent and analyze by HPLC.

  • Photostability: Expose a solution of this compound to a light source according to ICH Q1B guidelines. A control sample should be kept in the dark. After the exposure period, analyze both the exposed and control samples by HPLC.

Mandatory Visualization

The following diagrams illustrate the workflows for the synthesis and stability testing of this compound.

Chemical_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Decanoic_Acid Decanoic Acid Reaction_Vessel Reaction at High Temperature (Reflux) Decanoic_Acid->Reaction_Vessel Octanol Octanol Octanol->Reaction_Vessel Sulfuric_Acid Sulfuric Acid (Catalyst) Sulfuric_Acid->Reaction_Vessel Neutralization Neutralization Reaction_Vessel->Neutralization Extraction Extraction Neutralization->Extraction Distillation Vacuum Distillation Extraction->Distillation Product Pure Octyl Decanoate Distillation->Product

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Decanoic_Acid Decanoic Acid Reaction_Vessel Reaction at Mild Temperature Decanoic_Acid->Reaction_Vessel Octanol Octanol Octanol->Reaction_Vessel Immobilized_Lipase Immobilized Lipase (Biocatalyst) Immobilized_Lipase->Reaction_Vessel Filtration Enzyme Filtration (Recovery) Reaction_Vessel->Filtration Distillation Vacuum Distillation Filtration->Distillation Product Pure Octyl Decanoate Distillation->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Stability_Testing_Workflow cluster_stress Forced Degradation Conditions Octyl_Decanoate This compound Sample Acid Acid Hydrolysis Octyl_Decanoate->Acid Base Base Hydrolysis Octyl_Decanoate->Base Oxidation Oxidation Octyl_Decanoate->Oxidation Thermal Thermal Stress Octyl_Decanoate->Thermal Photo Photostability Octyl_Decanoate->Photo Analysis Analysis by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Degradation Profile & Stability Assessment Analysis->Data

References

In-Vitro Performance of Octyl Decanoate as a Drug Solvent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro performance of octyl decanoate (B1226879) as a drug solvent against common alternatives such as Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO). The information presented is supported by experimental data and detailed methodologies to assist in the selection of appropriate solvents for drug discovery and development.

Executive Summary

Octyl decanoate, a fatty acid ester, presents itself as a viable alternative to more traditional solvents in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems. Its lipophilic nature makes it a suitable candidate for dissolving poorly water-soluble drugs. While direct comparative data is emerging, this guide synthesizes available information on its solubilizing capacity, impact on drug stability, and cytotoxicity profile in comparison to established solvents.

Performance Comparison

Drug Solubilization

The primary function of a drug solvent is to dissolve the active pharmaceutical ingredient (API). The following table summarizes the known solubility of various drugs in the compared solvents. It is important to note that direct, head-to-head quantitative solubility data for this compound is limited in publicly available literature.

DrugThis compoundPropylene Glycol (PG)Polyethylene Glycol 400 (PEG 400)Dimethyl Sulfoxide (DMSO)
Ibuprofen Data not availableSoluble (>100 mg/mL)[1]SolubleApprox. 50 mg/mL[2]
Ketoprofen Data not available0.499 mol/L (at 300.15K)[3]SolubleSoluble
Celecoxib Used as an oil phase in microemulsions for solubilization[4]Data not availableData not availableApprox. 16.6 mg/mL[5]
Retinol Miscible with fats and oils, often used in oil-based formulations[5]SolubleSolubleSoluble
Vitamin C (Ascorbic Acid) Data not available (likely very low due to polarity mismatch)SolubleSolubleSoluble

Note: The solubility of a drug is highly dependent on its physicochemical properties. The data presented should be considered as a general guide.

Drug Stability

A crucial aspect of a drug solvent is its ability to maintain the chemical integrity of the API over time. This compound has been noted for its potential to inhibit crystallization, thereby enhancing formulation stability.[6]

SolventGeneral Stability Characteristics
This compound Stable under normal conditions and can act as a crystallization inhibitor.[4][6]
Propylene Glycol (PG) Generally stable and used in a wide range of pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400) Stable and widely used, but can be prone to oxidation.
Dimethyl Sulfoxide (DMSO) Can degrade certain compounds and is hygroscopic, which may affect stability.

Quantitative comparisons of drug degradation rates in these solvents are highly drug-specific and require dedicated stability studies.

In-Vitro Cytotoxicity
SolventReported Cytotoxicity
This compound Cytotoxicity data on specific cell lines is limited.
Propylene Glycol (PG) Generally considered to have low toxicity, but can cause irritation at high concentrations.[7]
Polyethylene Glycol 400 (PEG 400) Considered to have low toxicity.
Dimethyl Sulfoxide (DMSO) Exhibits dose-dependent cytotoxicity and can affect cell differentiation and function.[7]

Experimental Protocols

Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a drug in a solvent.

  • Preparation: Add an excess amount of the drug to a known volume of the solvent (e.g., this compound, PG, PEG 400, or DMSO) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved drug from the solution by centrifugation and/or filtration.

  • Quantification: Analyze the concentration of the drug in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Drug Stability Study (Forced Degradation)

This study assesses the stability of a drug in a solvent under stress conditions.

  • Sample Preparation: Prepare solutions of the drug in each solvent at a known concentration.

  • Stress Conditions: Expose the solutions to various stress conditions, such as elevated temperature (e.g., 60°C), UV light, and oxidative stress (e.g., by adding a small amount of hydrogen peroxide).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots of the solutions.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining drug and detect the formation of degradation products.

In-Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed a specific cell line (e.g., human fibroblasts or keratinocytes) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the solvents (this compound, PG, PEG 400, and DMSO) for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

Solvent_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Formulation & Release A Define Drug Candidate (Poorly Soluble API) B Select Potential Solvents (this compound, PG, PEG 400, DMSO) A->B C Preliminary Solubility Assessment (Small-scale, visual) B->C D Shake-Flask Solubility Assay C->D Promising candidates E Forced Degradation Stability Study D->E F In-Vitro Cytotoxicity Assay (MTT) E->F G Formulation Development (e.g., Topical Gel, Transdermal Patch) F->G Lead candidates H In-Vitro Drug Release Testing (e.g., Franz Diffusion Cell) G->H I Select Optimal Solvent & Formulation H->I

Caption: Workflow for screening and selecting a suitable drug solvent.

Transdermal_Drug_Delivery_Pathway cluster_0 Topical Formulation cluster_1 Skin Barrier cluster_2 Systemic Circulation Formulation Drug in Solvent Vehicle (e.g., this compound) StratumCorneum Stratum Corneum Formulation->StratumCorneum Partitioning & Diffusion ViableEpidermis Viable Epidermis StratumCorneum->ViableEpidermis Dermis Dermis ViableEpidermis->Dermis BloodVessel Blood Vessel Dermis->BloodVessel Absorption

Caption: Simplified pathway of topical drug delivery through the skin.

References

Benchmarking Octyl Decanoate Against Novel Synthetic Emollients: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the formulation of topical and transdermal drug delivery systems, the choice of emollient is a critical determinant of a product's efficacy, stability, and sensory characteristics. Octyl decanoate (B1226879), an ester of octanol (B41247) and decanoic acid, is a well-established emollient valued for its skin-conditioning properties.[1] However, the landscape of cosmetic science is continually evolving, with novel synthetic emollients offering a diverse range of functionalities. This guide provides a comprehensive comparison of Octyl decanoate against a selection of these newer alternatives, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their formulation decisions.

Physicochemical and Performance Characteristics

Emollients are defined by a range of properties that influence their application and sensory profile. Key parameters include viscosity, which affects the product's texture and feel, and spreadability, which describes the ease with which the emollient covers the skin's surface.[2] The following tables summarize the key physicochemical and performance data for this compound and a selection of novel synthetic emollients.

Table 1: Physicochemical Properties of Selected Emollients

PropertyThis compound2-Octyldodecyl HeptanoatePropylheptyl CaprylateCaprylic/Capric TriglycerideDiisobutyl Adipate
INCI Name This compound2-Octyldodecyl HeptanoatePropylheptyl CaprylateCaprylic/Capric TriglycerideDiisobutyl Adipate
Chemical Class EsterGuerbet EsterEster OilTriglycerideEster
Molecular Weight ( g/mol ) ~284.48[3]~410.7[2]~284.5[2]~500[2]~246.34
Viscosity (at 20°C, mPa·s) Data not available15 - 25[2]7 - 10[2]27 - 33[2]Low
Spreading Value (mm²/10 min) MediumHigh (>1000)[2]~1900[2]Medium (~550)[2]High[4]
Sensory Profile Neutral, slightly oilyLight, non-greasy, smooth[2]Light, velvety, "happy" feel[2]Neutral, slightly oily[2]Lightest, driest feel[5]

Comparative Performance Data

The performance of an emollient is primarily evaluated by its ability to improve skin barrier function, which is quantified through measurements of skin hydration and transepidermal water loss (TEWL).[6] Additionally, the sensory experience is a critical factor for consumer and patient compliance.[5]

Skin Hydration and Barrier Function

Emollients enhance skin hydration by forming an occlusive or semi-occlusive layer on the skin that reduces water loss.[7] While direct comparative data for all emollients under the same study conditions is limited, the following table provides representative data to establish a baseline for comparison.

Table 2: Skin Barrier Function Performance

EmollientEffect on Transepidermal Water Loss (TEWL)Effect on Skin Hydration (Corneometry)Key Characteristics
This compound Expected to reduce TEWLExpected to increase skin hydrationForms a semi-occlusive film, providing a smooth skin feel.[7]
2-Octyldodecyl Heptanoate Likely reduction[7]Likely increase[7]Good spreadability without a heavy, greasy residue due to its branched structure.[7]
Petrolatum (Benchmark) Significant reduction[6]Significant increaseConsidered the gold standard for occlusivity.[6]
Dimethicone (Benchmark) Forms an occlusive barrier[8]Increases hydrationA non-penetrating silicone polymer.[8]
Caprylic/Capric Triglyceride Moderate reductionIncreases hydrationA rapidly absorbed emollient.[8]
Sensory Panel Analysis

The tactile experience of a product is a key driver of user compliance.[5] Sensory panel data provides quantitative insights into these subjective attributes.

Table 3: Comparative Sensory Panel Data

Sensory AttributeThis compound (Inferred)Diisobutyl AdipateIsodecyl NeopentanoateIsocetyl StearatePropylheptyl Caprylate
Initial Spreading MediumHigh[5]Medium-High[5]Medium[5]High[2]
Skin Feel (Initial) MediumLightest, Driest[5]Light, Dry[5]Medium[5]Light, Velvety[2]
Residue MediumLeast[5]Low[5]Medium[5]Low
Tackiness Low-MediumNon-Tacky[5]Low[5]Medium[5]Low
Gloss MediumLeast[5]Low[5]Medium[5]Low

Experimental Protocols

To ensure the objective and reproducible comparison of emollients, standardized experimental protocols are essential.[2]

Spreadability Measurement
  • Objective: To quantify the area an emollient covers over a defined period, indicating its ease of application.[2]

  • Methodology:

    • A controlled volume (e.g., 10 µL) of the emollient is applied to a standardized substrate, such as a polymethylmethacrylate (PMMA) plate or a synthetic skin mimic.[4][9]

    • The emollient is allowed to spread for a fixed duration (e.g., 10 minutes) at a controlled temperature and humidity.[2][4]

    • The area of the spread is measured using image analysis software.[2]

  • Data Analysis: The spreading value is reported in square millimeters per 10 minutes (mm²/10 min).[2]

G cluster_procedure Procedure cluster_analysis Analysis substrate Standardized Substrate (e.g., PMMA plate) apply Apply Emollient to Substrate substrate->apply pipette Controlled Volume of Emollient (e.g., 10 µL) pipette->apply spread Allow to Spread (e.g., 10 min at controlled T°/RH) apply->spread capture Capture Image of Spread spread->capture analyze Measure Area with Image Analysis Software capture->analyze report Report Spreading Value (mm²/10 min) analyze->report G cluster_pre Pre-Test cluster_test Test cluster_post Post-Test recruit Recruit Panelists acclimate Acclimatize to Controlled Environment recruit->acclimate baseline Measure Baseline Hydration & TEWL acclimate->baseline apply Apply Emollient to Test Area baseline->apply control Maintain Untreated Control Area baseline->control measure_t Measure at Timed Intervals (e.g., 1, 2, 4, 8 hrs) apply->measure_t control->measure_t analyze Calculate Change from Baseline measure_t->analyze stat Statistical Analysis analyze->stat G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis select_panel Select & Train Sensory Panel (10-15) define_lexicon Define Sensory Lexicon & Scales select_panel->define_lexicon apply_product Apply Standardized Amount to Forearm define_lexicon->apply_product eval_t0 Evaluate Attributes (Time = 0 min) apply_product->eval_t0 eval_t15 Evaluate Attributes (Time = 15 min) eval_t0->eval_t15 score_attributes Rate Intensity of Each Attribute eval_t15->score_attributes calc_mean Calculate Mean Scores score_attributes->calc_mean gen_profile Generate Sensory Profile (e.g., Spider Plot) calc_mean->gen_profile G emollient Emollient Application occlusion Forms Occlusive/Semi-Occlusive Layer emollient->occlusion Action te_wl Reduces Transepidermal Water Loss (TEWL) occlusion->te_wl hydration Increases Stratum Corneum Hydration te_wl->hydration enzyme Optimizes Enzymatic Function (Lipid Synthesis, Desquamation) hydration->enzyme Enables barrier Improves Skin Barrier Function hydration->barrier Contributes to lipids Maintains Intercellular Lipid Matrix (Ceramides, Cholesterol, etc.) enzyme->lipids Promotes lipids->barrier Strengthens

References

Rheological Showdown: Octyl Decanoate Versus Other Common Esters in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the rheological properties of excipients is paramount in creating stable, effective, and aesthetically pleasing topical formulations. This guide provides an objective, data-driven comparison of formulations containing Octyl decanoate (B1226879) against those with other widely used esters, offering insights into their performance and impact on product characteristics.

The choice of an emollient ester in a semi-solid formulation significantly influences its rheological profile, which in turn affects critical quality attributes such as viscosity, spreadability, sensory perception, and even the rate of drug release.[1][2] This comparative analysis delves into the rheological behavior of formulations incorporating Octyl decanoate and contrasts them with alternatives like Isopropyl Myristate, Caprylic/Capric Triglyceride, and Octyldodecanol.

Executive Summary: Key Rheological Differences

Formulations based on different esters exhibit distinct rheological behaviors. While direct, comprehensive comparative studies under identical conditions are limited in publicly available literature, a synthesis of existing data reveals key trends. This compound, a medium-chain ester, is expected to contribute to a formulation's viscosity and modify its sensory profile.[3] In contrast, esters like Isopropyl Myristate are known for their low viscosity and ability to create a light, non-greasy feel.[4][5] Longer-chain esters, such as Octyldodecanol, tend to impart higher viscosity.[6]

The rheological properties of these formulations are not static and are influenced by factors such as shear rate and temperature. Most topical formulations exhibit shear-thinning (pseudoplastic) behavior, where viscosity decreases as shear rate increases, a desirable characteristic for ease of application.[1][3]

Comparative Rheological Data

The following tables summarize key physicochemical and rheological parameters of different esters, drawing from various studies. It is important to note that direct comparisons should be made with caution as experimental conditions may vary between sources.

Table 1: Physicochemical Properties of Selected Esters

PropertyThis compound (representative data)Isopropyl MyristateOctyldodecanolCaprylic/Capric Triglyceride
Molecular Formula C18H36O2C17H34O2[4]C20H42OC21H40O5 (approx.)
Molecular Weight 284.48 g/mol 270.45 g/mol [4]298.55 g/mol ~386.6 g/mol
Appearance Colorless liquidColorless, odorless liquid[4]Colorless liquidColorless to light yellow liquid
Viscosity (at 20°C) Data not readily available5-6 mPa·s[4]114 mPa·s[6]Data varies
Density (at 20°C) ~0.86 g/cm³0.852-0.855 g/cm³[4]0.841 g/cm³[6]~0.945 g/cm³

Table 2: Influence of Ester Concentration on Formulation Viscosity

Formulation BaseEsterConcentration (% w/w)Viscosity (mPa·s)Source
Oil-in-water emulsionIsopropyl Myristate20.03.5 - 351.7 (varied with glycerol/water ratio)[7]
Oil-in-water emulsionIsopropyl Myristate20.05.0 - 107.9 (varied with surfactant concentration)[7]

Note: The viscosity of the formulation is highly dependent on the entire composition, including the concentration of the ester, the emulsifier system, and other excipients.

Experimental Protocols for Rheological Evaluation

A thorough rheological characterization of semi-solid formulations is crucial and often required by regulatory agencies.[3] The following are detailed methodologies for key experiments.

Viscosity Profiling (Flow Curve Analysis)

This test determines the formulation's resistance to flow across a range of shear rates, identifying whether the material is Newtonian, shear-thinning, or shear-thickening.[3]

  • Instrumentation: A controlled-stress or controlled-rate rheometer equipped with parallel plate or cone-and-plate geometry. Roughened surfaces are often used for semi-solids to prevent slippage.[8]

  • Procedure:

    • The sample is carefully loaded onto the rheometer plate, ensuring no air bubbles are trapped.

    • The geometry is lowered to the desired gap setting.

    • The sample is allowed to equilibrate to the test temperature (e.g., 20°C or 25°C).

    • The shear rate is ramped up from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 100 s⁻¹) and then ramped back down.

    • Shear stress and viscosity are recorded as a function of the shear rate.

  • Data Analysis: The resulting flow curve (viscosity vs. shear rate) is plotted. For non-Newtonian fluids, mathematical models like the Power Law or Herschel-Bulkley model can be fitted to the data to quantify flow behavior.[9][10]

Yield Stress Measurement

Yield stress is the minimum stress required to initiate flow. This is a critical parameter for products that need to stay in place before being spread, such as creams and ointments.

  • Instrumentation: A controlled-stress rheometer.

  • Procedure (Stress Ramp Method):

    • The sample is loaded and equilibrated as described above.

    • A gradually increasing shear stress is applied to the sample.

    • The resulting strain or shear rate is measured.

    • The yield stress is identified as the point where a significant increase in deformation occurs with a small increment in stress.

Oscillatory Testing (Viscoelasticity)

Oscillatory tests are non-destructive and provide information about the formulation's structure and stability by measuring its elastic (storage modulus, G') and viscous (loss modulus, G'') properties.[11]

  • Instrumentation: A controlled-stress or controlled-strain rheometer capable of performing oscillatory measurements.

  • Procedure (Frequency Sweep):

    • The sample is loaded and equilibrated.

    • A small, oscillating stress or strain is applied to the sample within its linear viscoelastic region (LVER), where the response is independent of the applied stress/strain amplitude.

    • The frequency of oscillation is varied over a defined range (e.g., 0.1 to 100 rad/s).

    • The storage modulus (G') and loss modulus (G'') are measured as a function of frequency.

  • Data Analysis: A plot of G' and G'' versus frequency is generated. For a stable gel or cream, G' is typically greater than G'' and both moduli show little frequency dependence.[10]

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for key rheological tests.

Viscosity Profiling Workflow cluster_prep Sample Preparation cluster_test Measurement cluster_analysis Data Analysis prep1 Load Sample prep2 Set Geometry Gap prep1->prep2 prep3 Equilibrate Temperature prep2->prep3 test1 Ramp Up Shear Rate prep3->test1 Start Test test2 Ramp Down Shear Rate test1->test2 analysis1 Plot Viscosity vs. Shear Rate test2->analysis1 Collect Data analysis2 Fit Mathematical Model analysis1->analysis2

Caption: Workflow for Viscosity Profiling Experiment.

Oscillatory Testing Workflow cluster_prep Sample Preparation cluster_lver LVER Determination cluster_test Frequency Sweep cluster_analysis Data Analysis prep1 Load Sample prep2 Set Geometry Gap prep1->prep2 prep3 Equilibrate Temperature prep2->prep3 lver1 Amplitude Sweep prep3->lver1 Start LVER Test lver2 Identify Linear Region lver1->lver2 test1 Apply Oscillatory Stress/Strain lver2->test1 Select Amplitude test2 Vary Frequency test1->test2 analysis1 Plot G' and G'' vs. Frequency test2->analysis1 Collect Data analysis2 Determine Viscoelastic Properties analysis1->analysis2

Caption: Workflow for Oscillatory Testing (Frequency Sweep).

References

Octyl Decanoate vs. Traditional Solvents: A Comparative Guide to Enhancing Drug Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to enhance the bioavailability of therapeutic agents is a cornerstone of pharmaceutical development. For poorly soluble or poorly permeable drugs, the choice of solvent or excipient in a formulation is critical to achieving desired therapeutic outcomes. This guide provides a detailed comparison of octyl decanoate (B1226879), a fatty acid ester, against traditional solvents like propylene (B89431) glycol (PG) and polyethylene (B3416737) glycol (PEG) in their efficacy to improve drug bioavailability. The comparison is based on available experimental data, focusing on their mechanisms of action, quantitative performance, and the experimental protocols used for their evaluation.

Executive Summary

Octyl decanoate primarily enhances drug bioavailability through its action as a penetration enhancer, particularly in transdermal and topical formulations. It fluidizes the lipid bilayers of the stratum corneum, increasing drug diffusivity. Traditional solvents like propylene glycol and polyethylene glycol are widely used in oral, topical, and parenteral formulations. They enhance bioavailability by improving drug solubility and, in some cases, by acting as penetration enhancers themselves or co-enhancers.

Direct comparative studies providing quantitative data for the bioavailability enhancement of the same drug by this compound versus both propylene glycol and polyethylene glycol under identical conditions are limited in publicly available literature. However, by examining their individual performance and mechanisms, this guide offers valuable insights for formulation scientists.

Data Presentation: Quantitative Comparison of Efficacy

The following tables summarize available quantitative data on the efficacy of this compound, propylene glycol, and polyethylene glycol in enhancing drug permeation and bioavailability. Due to the lack of direct head-to-head studies, the data is presented for each solvent with the specific drug and experimental model used.

Table 1: Efficacy of this compound and Related Fatty Acid Esters as Penetration Enhancers

DrugFormulation/VehicleEnhancerMembraneKey ParameterValue
NaloxonePropylene glycolC9-C12 fatty acidsHuman skinMaximum FluxAchieved with C9-C12 chain lengths[1]
Ketoprofen (B1673614)Transdermal GelOleic Acid (35% w/w)Spectra/por 1 membraneFlux (Jss)6.22 µg/cm²/h[2]
KetoprofenTransdermal GelOleic Acid (35% w/w)Spectra/por 1 membraneEnhancement Ratio (ER)8.57[2]
p-Aminobenzoic acid (PABA)Propylene glycolDecanoic AcidHuman stratum corneumPermeation EnhancementMaximum effect observed with nonanoic and decanoic acids[3]

Table 2: Efficacy of Propylene Glycol (PG) in Enhancing Drug Permeation

DrugFormulation/VehicleEnhancer/Co-solventMembraneKey ParameterValue
Cetirizine HClHydrogelPropylene Glycol & Polyethylene GlycolSilicone MembraneFlux (Jss)12.10 ± 0.02 µg/cm²/min
Cetirizine HClHydrogelPropylene Glycol & Polyethylene GlycolSilicone MembraneEnhancement Ratio (ER)1.52
Fentanyl10% (v/v) PG in ethanolPropylene GlycolHuman skin in vitroDrug PermeationIncreasing drug saturation did not promote permeation[4]
Various DrugsAqueous buffer vs. PGPropylene GlycolIn vitro Skin-PAMPAPermeabilityModulates permeability based on compound's intrinsic permeability[5]

Table 3: Efficacy of Polyethylene Glycol (PEG) in Enhancing Bioavailability

DrugFormulation/VehicleEnhancer/Co-solventAdministration RouteKey ParameterValue
Poorly water-soluble drugSolid dispersion in PEG 3350-polysorbate 80Polyethylene Glycol 3350Oral (in dogs)Absolute Bioavailability35.8 ± 5.2% (21-fold increase vs. micronized drug)[6]
Berberine (B55584)50% PEG 400 solutionPolyethylene Glycol 400Oral (in mice)Systemic Exposure (AUC₀₋₄ₕ)188.1 ng·h/mL (6.1-fold increase vs. water)[7][8]
Cantharidin (B1668268)Solid dispersion in PEG 4000Polyethylene Glycol 4000Oral (in rats)Relative Bioavailability295.4% (compared to free cantharidin)
ItraconazoleLiquisolid tablets with PEG 600Polyethylene Glycol 600OralRelative Bioavailability1.87 (compared to plain drug)[9]

Mechanisms of Action

The mechanisms by which these solvents enhance drug bioavailability differ based on their chemical nature and the route of administration.

This compound (and Fatty Acid Esters):

As a fatty acid ester, this compound is lipophilic and primarily enhances drug penetration through lipid-rich biological membranes like the stratum corneum. Its mechanism involves:

  • Disruption of Intercellular Lipids: this compound inserts itself into the highly ordered lipid bilayers of the stratum corneum, increasing their fluidity and creating less resistant pathways for drug molecules to diffuse through.[10][11]

  • Improved Partitioning: By altering the lipid environment of the membrane, it can improve the partitioning of a lipophilic drug from the vehicle into the skin.

Propylene Glycol (PG):

Propylene glycol is a versatile solvent used in a wide range of formulations. Its mechanisms for enhancing bioavailability include:

  • Solvent/Co-solvent: PG is an excellent solvent for many poorly soluble drugs, increasing their concentration in the formulation and thus the thermodynamic driving force for absorption.

  • Penetration Enhancer/Co-enhancer: PG can act as a penetration enhancer by hydrating the stratum corneum and interacting with the lipid bilayers, making them more permeable.[5][12] It is often used in combination with other enhancers, where it can have a synergistic effect.[13]

  • Modulation of Permeability: Studies have shown that PG can either increase or decrease the permeability of compounds depending on their intrinsic permeability characteristics.[5][14]

Polyethylene Glycol (PEG):

Polyethylene glycols, available in various molecular weights, are widely used in oral and parenteral formulations to enhance the bioavailability of poorly water-soluble drugs.[6][8][15] Their primary mechanisms include:

  • Solubility Enhancement: PEGs are highly effective at dissolving a wide range of drug molecules, thereby increasing their concentration at the site of absorption.[6][15]

  • Formation of Solid Dispersions: When a drug is dispersed in a PEG matrix at a molecular level, its dissolution rate and subsequent absorption can be significantly increased.[6]

  • Modulation of Intestinal Tight Junctions: High concentrations of PEG 400 have been shown to reversibly open intestinal paracellular tight junctions, allowing for the absorption of larger molecules.[7][8]

Signaling Pathways and Experimental Workflows

Conceptual Diagram of Penetration Enhancement Mechanisms

The following diagram illustrates the general mechanisms by which penetration enhancers like this compound and propylene glycol can facilitate drug transport across the stratum corneum.

Caption: General mechanisms of penetration enhancement by this compound and propylene glycol.

Experimental Workflow for In Vitro Skin Permeation Study

The following diagram outlines a typical workflow for an in vitro skin permeation study using Franz diffusion cells.

G A 1. Prepare Skin Membrane (e.g., Human Cadaver, Porcine) B 2. Mount Membrane on Franz Diffusion Cell A->B C 3. Fill Receptor Chamber with appropriate medium B->C D 4. Equilibrate System to 32°C C->D E 5. Apply Formulation to Donor Chamber D->E F 6. Collect Samples from Receptor Chamber at Predetermined Timepoints E->F G 7. Analyze Samples (e.g., HPLC, LC-MS) F->G H 8. Calculate Permeation Parameters (Flux, Permeability Coefficient, Enhancement Ratio) G->H

Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is a standard method for evaluating the transdermal permeation of a drug from different formulations.[16][17][18][19]

1. Materials and Equipment:

  • Vertical Franz diffusion cells

  • Human or animal skin (e.g., porcine ear skin, rat abdominal skin), dermatomed to a specific thickness

  • Receptor medium (e.g., phosphate-buffered saline pH 7.4, potentially with a solubilizing agent for poorly soluble drugs)

  • Magnetic stirrer and stir bars

  • Water bath or heating block maintained at 32 ± 1°C

  • Test formulations (e.g., drug in this compound, propylene glycol, or polyethylene glycol)

  • Syringes and needles for sampling

  • Analytical instrument for drug quantification (e.g., HPLC, LC-MS/MS)

2. Procedure:

  • Skin Preparation: Thaw frozen skin at room temperature. Excise a section of skin and remove any subcutaneous fat. If using a dermatótomo, set it to the desired thickness (e.g., 500 µm).

  • Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber: Fill the receptor chamber with pre-warmed and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.

  • Equilibration: Place the assembled cells in a water bath or on a heating block set to maintain the receptor medium at 32 ± 1°C. Allow the system to equilibrate for at least 30 minutes.

  • Formulation Application: Apply a known amount of the test formulation evenly onto the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling arm. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.

3. Data Analysis:

  • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

  • Plot the cumulative amount of drug permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss) in µg/cm²/h.

  • The permeability coefficient (Kp) can be calculated by dividing the flux by the concentration of the drug in the donor vehicle (Kp = Jss / Cd).

  • The enhancement ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug from a control formulation without the enhancer.

Conclusion

Both this compound and traditional solvents like propylene glycol and polyethylene glycol offer viable strategies for enhancing the bioavailability of drugs, albeit through different primary mechanisms and for different applications. This compound and other fatty acid esters are particularly effective as penetration enhancers in transdermal and topical formulations by disrupting the lipid barrier of the skin. Propylene glycol serves as a versatile solvent and co-enhancer in a variety of dosage forms. Polyethylene glycol is a powerful tool for improving the solubility and oral bioavailability of poorly water-soluble drugs.

The selection of the most appropriate solvent or enhancer depends on the specific physicochemical properties of the drug, the desired route of administration, and the target product profile. While this guide provides a comparative overview based on available data, further direct comparative studies are needed to establish a more definitive quantitative ranking of their efficacy. Formulation scientists are encouraged to conduct their own feasibility and optimization studies to determine the best approach for their specific drug candidate.

References

Head-to-head comparison of acid-catalyzed and enzyme-catalyzed Octyl decanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Acid-Catalyzed and Enzyme-Catalyzed Octyl Decanoate (B1226879) Synthesis

For researchers and professionals in the fields of chemistry and drug development, the synthesis of esters like octyl decanoate is a fundamental process. The choice of catalyst—traditional acid catalysis versus enzymatic catalysis—significantly impacts reaction efficiency, environmental footprint, and overall cost. This guide provides an objective, data-driven comparison of these two synthetic routes, offering detailed experimental protocols and visual workflows to inform methodological selection.

At a Glance: Performance Comparison

The synthesis of this compound, an ester valued for its applications in cosmetics and as a flavoring agent, can be efficiently achieved through both acid-catalyzed and enzyme-catalyzed esterification. The selection of the optimal method hinges on a trade-off between reaction speed and conditions versus catalyst cost and sustainability.

ParameterAcid-Catalyzed SynthesisEnzyme-Catalyzed Synthesis
Catalyst Sulfuric Acid, Dowex 50WX8Immobilized Lipases (e.g., Candida antarctica Lipase (B570770) B)
Typical Yield 75-95%[1]51-99.5%[1]
Reaction Time 2-10 hours[1]1-24 hours[1][2]
Reaction Temperature 70-120°C[1]30-70°C[1]
Catalyst Loading >0.1 mol/mol of carboxylic acid[1]1-10 wt% of substrates[1]
Key Advantages Low catalyst cost, well-established methodsHigh selectivity, mild reaction conditions, reusable catalyst, environmentally benign[3]
Key Disadvantages Harsh reaction conditions, potential for side reactions, catalyst neutralization required, corrosion issuesHigher initial catalyst cost, potentially slower reaction rates[1]

Delving into the Data: A Closer Look at Reaction Parameters

The efficiency of this compound synthesis is highly dependent on the specific reaction conditions employed. Below is a summary of quantitative data from experimental studies, providing a clearer picture of what to expect from each catalytic system.

Acid-Catalyzed Synthesis: Product Composition

Heterogeneous acid catalysts like Dowex 50WX8 have been investigated as an alternative to corrosive homogeneous catalysts such as sulfuric acid.[4] Studies have shown that while high conversions of decanoic acid can be achieved, the formation of byproducts like dioctyl ether can occur, particularly at higher temperatures.

ComponentComposition (mass %) at 403 KComposition (mass %) at 423 K
1-octanol (B28484)66.3%56.7%
Decanoic acid0.1%0.1%
This compound 30.4% 32.1%
Dioctyl ether2.4%10.2%
Others0.8%0.9%
Data derived from a study with an initial alcohol-to-acid molar ratio using Dowex 50WX8 catalyst.[4]
Enzyme-Catalyzed Synthesis: Influence of Reaction Variables

Enzymatic synthesis offers a high degree of specificity, often leading to a purer product with fewer side reactions. The use of immobilized enzymes, such as Novozym® 435 (Candida antarctica lipase B), allows for easy separation and reuse of the catalyst.[1][2] The reaction is influenced by several factors, including temperature and the molar ratio of substrates.

CatalystMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Yield/Conversion (%)
Immobilized Lipase1:140-6024High
Novozyme 435-301.582% (Octyl acetate)

Note: The table includes data for octyl acetate (B1210297) synthesis to illustrate typical enzyme performance.[5]

Experimental Protocols

Detailed methodologies are essential for the successful replication and adaptation of synthetic procedures.

Protocol 1: Acid-Catalyzed Synthesis of this compound

This protocol describes a standard direct esterification procedure using sulfuric acid as a catalyst.

Materials:

  • Decanoic acid

  • 1-Octanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (or other suitable azeotropic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine decanoic acid (1.0 mol), 1-octanol (1.2 mol), and toluene.

  • Catalyst Addition: With constant stirring, slowly and carefully add concentrated sulfuric acid (0.1 mol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 110-120°C). Water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.[1]

  • Work-up: After cooling the reaction mixture to room temperature, carefully neutralize the sulfuric acid by washing with a saturated solution of sodium bicarbonate. Be cautious of CO₂ evolution.

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be further purified by vacuum distillation.

Protocol 2: Enzyme-Catalyzed Synthesis of this compound

This protocol outlines a greener, solvent-free approach using an immobilized lipase catalyst.

Materials:

  • Decanoic acid

  • 1-Octanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • n-Hexane (optional, for solvent-based reaction)

Procedure:

  • Reaction Setup: In a temperature-controlled shaker or a round-bottom flask with magnetic stirring, combine decanoic acid (1.0 mol) and 1-octanol (1.0 mol). For a solvent-free system, no additional solvent is needed.

  • Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the total substrates) to the mixture.[1]

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with continuous agitation (e.g., 200 rpm) for 1 to 24 hours.[1][2]

  • Monitoring: Monitor the conversion of the starting materials by taking small aliquots and analyzing them via GC.

  • Enzyme Recovery: Upon completion of the reaction, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with a solvent like n-hexane and dried for reuse.

  • Purification: The liquid phase, containing the this compound product, can be purified by vacuum distillation to remove any unreacted starting materials.

Visualizing the Process

To further clarify the experimental workflows and the underlying catalytic mechanisms, the following diagrams are provided.

G Experimental Workflow: Acid-Catalyzed Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification reactants Decanoic Acid + 1-Octanol + Toluene catalyst Add H₂SO₄ reactants->catalyst reflux Heat to Reflux (110-120°C) Collect H₂O in Dean-Stark Trap catalyst->reflux neutralize Neutralize with NaHCO₃ reflux->neutralize Cool to RT extract Wash with H₂O and Brine neutralize->extract dry Dry over Na₂SO₄ extract->dry evaporate Solvent Evaporation dry->evaporate distill Vacuum Distillation evaporate->distill product product distill->product Pure this compound

Caption: Workflow for Acid-Catalyzed this compound Synthesis.

G Experimental Workflow: Enzyme-Catalyzed Synthesis cluster_reaction Reaction cluster_separation Separation & Purification reactants Decanoic Acid + 1-Octanol enzyme Add Immobilized Lipase reactants->enzyme incubate Incubate at 40-60°C with Agitation enzyme->incubate filter Filter to Recover Enzyme incubate->filter Reaction Completion distill Vacuum Distillation of Liquid Phase filter->distill reuse reuse filter->reuse Wash and Reuse Enzyme product product distill->product Pure this compound

Caption: Workflow for Enzyme-Catalyzed this compound Synthesis.

G Catalytic Mechanisms Overview cluster_acid Acid Catalysis (Fischer Esterification) cluster_enzyme Enzyme Catalysis (Lipase) A1 Protonation of Carbonyl Oxygen A2 Nucleophilic Attack by Alcohol A1->A2 A3 Proton Transfer A2->A3 A4 Elimination of Water A3->A4 A5 Deprotonation A4->A5 E1 Acyl-Enzyme Intermediate Formation E2 Nucleophilic Attack by Alcohol E1->E2 E3 Product Release E2->E3

Caption: Simplified Catalytic Mechanisms Comparison.

Conclusion

The choice between acid-catalyzed and enzyme-catalyzed synthesis of this compound is a classic example of the broader trends in chemical manufacturing, weighing traditional, cost-effective methods against modern, sustainable alternatives.

Acid catalysis remains a robust and economical choice, particularly for large-scale production where the initial cost of the catalyst is a primary concern. However, the associated drawbacks of harsh reaction conditions, potential for byproduct formation, and the need for neutralization and waste treatment are significant considerations.

Enzyme catalysis , on the other hand, aligns with the principles of green chemistry.[3] It offers high selectivity under mild conditions, which can lead to higher purity products and simplified downstream processing. The ability to reuse the immobilized enzyme can, over time, offset the higher initial investment. For the synthesis of high-value, sensitive molecules, such as those in the pharmaceutical and fragrance industries, the benefits of enzymatic synthesis often outweigh the costs.

Ultimately, the optimal synthetic route will depend on the specific requirements of the application, including scale, purity specifications, cost constraints, and environmental considerations. This guide provides the foundational data and protocols to make an informed decision.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Octyl Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as octyl decanoate (B1226879), is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of octyl decanoate, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to be familiar with the immediate safety and handling precautions for this compound. While it is generally considered to have low toxicity, adherence to standard laboratory safety practices is essential.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety goggles with side shields.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are recommended.

  • Skin and Body Protection: A standard lab coat should be worn to prevent skin contact.[2]

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[1][3]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

Step-by-Step Disposal Protocol for this compound

The primary principle for the disposal of this compound is to treat it as a chemical waste product and dispose of it through a licensed waste disposal contractor.[3] Under no circumstances should it be disposed of down the sink or in regular trash.[5]

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste: this compound."

    • Do not mix this compound with other waste streams, especially incompatible chemicals such as strong oxidizing agents.[2][3][4] Many laboratories collect halogenated and non-halogenated solvent wastes separately.[6]

  • Containerization:

    • Use a chemically compatible container with a secure, leak-proof lid. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[3][7]

    • Ensure the container is in good condition, free from cracks or damage.

    • Leave at least 10% headspace in the container to allow for vapor expansion.[3]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[3][7] This area should be away from heat and ignition sources.[2]

    • Regulations often define this storage location as a "Satellite Accumulation Area" (SAA), which must be at or near the point of waste generation.[8]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[3]

    • Provide the waste contractor with a complete list of the container's contents.

Spill Management

In the event of a spill, follow these procedures:

  • Ensure Proper Ventilation: Immediately ensure the area is well-ventilated.[1]

  • Absorb the Spill: Use an inert, liquid-binding material such as vermiculite, sand, or a universal absorbent pad to contain and absorb the spilled this compound.[1][9]

  • Collect Contaminated Materials: Carefully collect all contaminated materials (absorbent, gloves, etc.) and place them into a sealed, properly labeled hazardous waste container for disposal.[9]

  • Decontaminate the Area: Clean the affected surface to ensure no residue remains.

  • Prevent Environmental Release: Do not allow the spill to enter drains or waterways.[1][9]

Regulatory Framework

The disposal of chemical waste in laboratories is governed by stringent regulations to protect human health and the environment.[7] In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[7] Many academic and research institutions operate under Subpart K of the RCRA regulations, which provides specific guidelines for managing hazardous waste in laboratories.[10][11] It is imperative to consult your local, state, and institutional regulations to ensure full compliance.[2][4]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not typically provided due to the requirement for professional disposal, the following table summarizes key physical and regulatory properties.

PropertyValueSource
Chemical Formula C₁₈H₃₆O₂Safety Data Sheet[1]
Physical State LiquidSafety Data Sheet[2][4]
Appearance Colorless to pale yellowSafety Data Sheet[4]
Solubility Insoluble in waterSafety Data Sheet[2][4]
NFPA Health Hazard 0 - No hazard beyond ordinary combustiblesSafety Data Sheet[1]
NFPA Fire Hazard 1 - Must be preheated before ignitionSafety Data Sheet[1]
NFPA Reactivity Hazard 0 - Normally stableSafety Data Sheet[1]
Storage Time Limit (SAA) Typically 6 to 12 months, per institutional policy and regulationsEPA Subpart K, Institutional Policy[7][8][10]

Experimental Protocols & Visualizations

While there are no standard "experiments" for the disposal of this compound, the decision-making process for its proper handling and disposal can be visualized as a workflow.

Logical Workflow for this compound Disposal

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Procedure cluster_spill Spill Response start Start: Unused or Waste this compound ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation segregate Segregate as Non-Halogenated Organic Waste ventilation->segregate No Spill spill_event Spill Occurs ventilation->spill_event Spill container Transfer to a Labeled, Compatible Hazardous Waste Container segregate->container storage Store in a Designated Satellite Accumulation Area (SAA) container->storage pickup Arrange for Pickup by EHS or Licensed Waste Contractor storage->pickup end end pickup->end End of Process absorb Absorb Spill with Inert Material spill_event->absorb collect Collect Contaminated Material into a Sealed Waste Container absorb->collect collect->container

Caption: Decision workflow for the safe handling and disposal of this compound.

References

Essential Safety and Operations Guide for Handling Octyl Decanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with Octyl decanoate (B1226879) (CAS No. 2306-92-5). Adherence to these procedures is essential for ensuring personal safety and proper chemical management in the laboratory.

Hazard Assessment of Octyl Decanoate

This compound is an ester generally considered to have a low hazard profile. According to its Safety Data Sheet (SDS), it is not classified for most acute or chronic health hazards, such as skin corrosion/irritation, carcinogenicity, or reproductive toxicity.[1] The National Fire Protection Association (NFPA) rating indicates minimal health risk under emergency conditions (Health: 0), a slight fire hazard as it requires preheating for ignition (Fire: 1), and normal stability (Reactivity: 0).[1] Despite its low toxicity, proper handling and personal protective equipment are mandatory to prevent potential irritation and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Protocol

A risk assessment should always precede the handling of any chemical. For this compound, the following PPE is recommended to minimize exposure during routine laboratory operations.

Table 1: Recommended Personal Protective Equipment for this compound

Body PartPPE RecommendationSpecifications & Guidelines
Hands Chemical-resistant glovesMaterial: Nitrile, Neoprene, Natural Rubber, or PVC gloves are recommended.[2] Guideline: Always inspect gloves for tears or punctures before use. Refer to the glove manufacturer's specifications for breakthrough time and permeability data.[2] Change gloves immediately if they become contaminated.
Eyes/Face Safety glasses with side shields or GogglesStandard: Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] Guideline: Use goggles if there is a significant risk of splashing.[4]
Body Laboratory coat or Long-sleeved clothingGuideline: A standard lab coat is sufficient to prevent incidental skin contact.[2] Ensure clothing provides full coverage of arms.
Respiratory Not typically required under normal useGuideline: Use only in a well-ventilated area.[1] If aerosols may be generated or ventilation is inadequate, consult your institution's Environmental Health and Safety (EHS) department for respirator selection and fit-testing.[5]

Experimental Protocol: PPE Donning and Doffing

3.1. Donning (Putting On) PPE A systematic approach to putting on PPE prevents contamination.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Put on a clean lab coat, fastening it completely.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

3.2. Doffing (Taking Off) PPE Removing PPE correctly is critical to prevent cross-contamination.

  • Gloves: Remove gloves first. Using a gloved hand, grasp the palm of the other glove and peel it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in the designated waste container.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Unfasten the lab coat. Remove it by peeling it off the shoulders, turning the sleeves inside out. Fold the contaminated side inward and place it in the designated area for laundry or disposal.

  • Eye Protection: Remove safety glasses or goggles by handling the earpieces or strap.

  • Final Hand Hygiene: Wash and dry hands again.

Safe Handling and Storage

Operational Plan:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1]

  • Avoid Contact: Prevent direct contact with skin and eyes.[2]

  • Hygiene: Do not eat, drink, or smoke in the work area.[1] Always wash hands thoroughly after handling the product.[1]

  • Labeling: Ensure all containers are clearly and accurately labeled.

Storage Plan:

  • Store containers in a dry, cool, and well-ventilated place.[1][3]

  • Keep containers tightly closed when not in use.[3]

  • Store away from incompatible materials, such as strong oxidizing agents.[2]

Emergency Procedures

Spill Response:

  • Ventilate: Ensure the spillage area is well-ventilated.[1]

  • Contain: Use a non-combustible absorbent material like sand or earth to contain and absorb the spill.[1]

  • Collect: Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures:

  • After Eye Contact: Rinse cautiously with water for several minutes as a precaution.[1]

  • After Skin Contact: Wash the affected skin with plenty of water.[1]

  • After Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]

  • After Ingestion: If feeling unwell, call a poison center or doctor.[1]

Disposal Plan

Waste Chemical Disposal:

  • Dispose of this compound and any contaminated materials through a licensed and authorized waste disposal contractor.[1] Do not dispose of it into the environment or down the drain.[1]

Contaminated PPE Disposal:

  • Used gloves, disposable lab coats, and other contaminated materials should be collected in a designated, labeled waste container.

  • Dispose of this container according to institutional and local regulations for chemical waste.

Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_conclusion Post-Handling & Disposal A 1. Conduct Risk Assessment B 2. Select Appropriate PPE (Table 1) A->B C 3. Don PPE Correctly B->C D 4. Handle this compound in Ventilated Area C->D E 5. Decontaminate Work Area & Equipment D->E F 6. Doff PPE Correctly E->F G 7. Dispose of Waste & Contaminated PPE F->G H 8. Wash Hands Thoroughly G->H

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octyl decanoate
Reactant of Route 2
Reactant of Route 2
Octyl decanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.